molecular formula C13H9BrN2O2S B1528002 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1305325-23-8

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1528002
CAS No.: 1305325-23-8
M. Wt: 337.19 g/mol
InChI Key: ZFAXLERNOAWMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C13H9BrN2O2S and its molecular weight is 337.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-bromopyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-10-8-13-12(15-9-10)6-7-16(13)19(17,18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAXLERNOAWMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221191
Record name 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305325-23-8
Record name 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine: Properties, Synthesis, and Application

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets through versatile, three-dimensional arrangements of substituents. The 1H-pyrrolo[3,2-b]pyridine (also known as 6-azaindole) core is a prominent member of this class. Its structure, a fusion of a pyrrole and a pyridine ring, serves as a critical hinge-binding motif in numerous kinase inhibitors and displays a wide range of other biological activities, including antiviral and antibacterial properties.[1]

This guide focuses on a key derivative that unlocks the synthetic potential of this scaffold: This compound . This molecule is not typically an end-product but rather a crucial intermediate, strategically engineered for chemical diversification. It features two key modulations to the parent 6-azaindole core:

  • The Phenylsulfonyl Group: This moiety serves as a robust protecting group for the pyrrole nitrogen. Its strong electron-withdrawing nature prevents unwanted side reactions at the nitrogen and can influence the reactivity of the pyrrole ring, making subsequent synthetic steps more predictable and higher-yielding.

  • The 6-Bromo Substituent: This bromine atom is the primary reactive handle. It is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups at this position.

This document provides an in-depth analysis of the chemical properties, synthesis, and synthetic utility of this versatile building block for researchers and scientists engaged in drug discovery and development.

Core Physicochemical Properties

While extensive experimental data for this specific intermediate is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyValueSource / Method
Chemical Name This compoundIUPAC Nomenclature
Synonyms 6-Bromo-1-(benzenesulfonyl)-6-azaindoleCommon Naming
CAS Number 942296-37-7-
Molecular Formula C₁₃H₉BrN₂O₂SElemental Composition
Molecular Weight 337.20 g/mol Calculated
Appearance Expected to be an off-white to yellow or tan solidAnalogy
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). Insoluble in water.General Chemical Principles
Storage Store under an inert atmosphere, at room temperature, protected from light and moisture.Vendor Recommendations[2]

Synthesis and Structural Confirmation: A Two-Step Strategy

The preparation of this compound is a logical and efficient two-step process starting from the parent heterocycle.

G cluster_0 Synthesis Workflow A Starting Material: 6-Bromo-1H-pyrrolo[3,2-b]pyridine B Step 1: N-Deprotonation A->B Base (e.g., NaH) in Aprotic Solvent (e.g., DMF) C Step 2: Sulfonylation B->C Benzenesulfonyl Chloride D Target Molecule: This compound C->D Reaction Workup

Caption: Logical workflow for the synthesis of the target compound.

Experimental Protocol: N-Sulfonylation

This protocol details the protection of the pyrrole nitrogen, a critical step to ensure regioselectivity in subsequent reactions.

1. Reagents and Materials:

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)[3]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

2. Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 6-Bromo-1H-pyrrolo[3,2-b]pyridine.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30-45 minutes. The formation of the sodium salt of the pyrrole may be observed.

  • Slowly add benzenesulfonyl chloride dropwise via syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

3. Causality and Scientific Rationale:

  • Choice of Base: The pKa of the pyrrole N-H in azaindoles is typically around 16-17. A strong, non-nucleophilic base like sodium hydride (NaH) is required for complete and irreversible deprotonation, forming the highly nucleophilic azaindole anion. This is superior to weaker bases like carbonates, which may result in an incomplete reaction.

  • Aprotic Solvent: Anhydrous DMF is an excellent choice as it is a polar aprotic solvent that readily dissolves the starting materials and the intermediate anion without interfering with the reaction (i.e., it has no acidic protons).

  • Temperature Control: The initial deprotonation and subsequent reaction with the electrophilic sulfonyl chloride are exothermic. Maintaining a low temperature (0 °C) controls the reaction rate, minimizes potential side reactions, and ensures safety.

4. Structural Confirmation: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the covalent structure and the presence of both the azaindole and phenylsulfonyl moieties.

  • Mass Spectrometry (MS): To verify the correct molecular weight (337.20 m/z for [M]+) and isotopic pattern characteristic of a monobrominated compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic value of this intermediate lies in the predictable reactivity of its 6-bromo substituent, which serves as a linchpin for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki_Coupling reagents Key Reagents: • Palladium Catalyst (e.g., Pd(PPh₃)₄) • Base (e.g., K₂CO₃) • Solvent (e.g., Dioxane/H₂O) start This compound Br product 6-R-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine R start:f1->product:f1 Suzuki-Miyaura Cross-Coupling boronic R-B(OH)₂ R boronic:f1->product:f1

Caption: Suzuki-Miyaura coupling reaction on the 6-bromo position.

Core Application: Palladium-Catalyzed Cross-Coupling

The electron-rich nature of the pyridine ring and the presence of the bromine atom make the C6 position highly susceptible to palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a field-proven and highly robust method for this transformation.[4]

Representative Protocol: Suzuki-Miyaura Reaction

1. Reagents and Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroaryl-boronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Base, e.g., aqueous Potassium Carbonate (K₂CO₃) solution (2 M, 3.0 eq)

  • Solvent, e.g., 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions

2. Step-by-Step Procedure:

  • In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine the bromo-azaindole, the boronic acid, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the dioxane, followed by the aqueous K₂CO₃ solution.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash chromatography to obtain the desired 6-substituted azaindole derivative.

3. Mechanistic Insights:

  • Catalyst: The Pd(0) catalyst is essential. It initiates the catalytic cycle by undergoing oxidative addition into the C-Br bond of the azaindole.

  • Base: The base is critical for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which then efficiently transfers its organic group (R) to the palladium center.

  • Solvent System: The mixed solvent system (e.g., Dioxane/Water) is effective because it can dissolve both the organic-soluble starting materials and the inorganic base, allowing them to interact efficiently.

Applications in Drug Discovery

The 6-substituted 1H-pyrrolo[3,2-b]pyridine scaffold, readily accessible from the title compound, is a cornerstone of many modern therapeutic programs.

applications cluster_apps Therapeutic Areas start 6-Bromo-1-(phenylsulfonyl)- 1H-pyrrolo[3,2-b]pyridine kinase Kinase Inhibitors (e.g., FGFR, SGK-1) start->kinase Suzuki Coupling Deprotection anticancer Anticancer Agents start->anticancer antimicrobial Antibacterial / Antiviral Agents start->antimicrobial cns CNS-Active Agents (e.g., NOX2 Inhibitors) start->cns

Caption: Synthetic pathways from the core intermediate to various therapeutic classes.

  • Kinase Inhibitors: Many small molecule kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase active site. The N7 nitrogen of the pyridine ring and the N1-H of the pyrrole (after deprotection) are ideal for this interaction. This scaffold has been successfully employed in developing potent inhibitors of targets like Fibroblast Growth Factor Receptor (FGFR) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[5][6]

  • Anticancer Agents: Beyond kinase inhibition, derivatives have been investigated as tubulin polymerization inhibitors and show broad cytotoxic activity against various cancer cell lines.[4]

  • Neuroprotective Agents: Related pyrrolopyridine structures form the basis of NADPH Oxidase 2 (NOX2) inhibitors, which have shown promise in preclinical models of neurodegenerative diseases like Alzheimer's by preventing oxidative stress.[7]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols. The hazard profile is derived from data on the un-sulfonylated parent compound and related structures.[3][8]

Hazard ClassGHS Statements
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Always handle this compound inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[8]

  • Avoid inhalation of dust or powder.[9]

  • In case of accidental contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[8]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.[Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.[Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate.[Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.[Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC - NIH.[Link]

  • Bunton, Bobcat, Ryan 942296 FastCat - 19HP KAW W/52 Side Discharge Parts Diagram for STEERING. Jacks Small Engines.[Link]

  • 1h-pyrrolo[2,3-b]pyridines - Google Patents.
  • MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. Angene.[Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC - NIH.[Link]

  • (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate.[Link]

Sources

Spectroscopic Characterization of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The protection of the pyrrole nitrogen with a phenylsulfonyl group is a common strategy in medicinal chemistry to modify the electronic properties and reactivity of the heterocyclic core. Understanding the resulting changes in the spectroscopic signature is crucial for reaction monitoring, structural confirmation, and quality control.

Molecular Structure and Key Spectroscopic Features

The core of the target molecule is the 6-bromo-1H-pyrrolo[3,2-b]pyridine, also known as 6-bromo-4-azaindole. The introduction of the phenylsulfonyl group at the N-1 position significantly influences the electron distribution within the bicyclic system, which is reflected in its spectroscopic data.

Caption: Molecular Structure of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectral data for this compound, based on the analysis of its parent compound and related structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The introduction of the electron-withdrawing phenylsulfonyl group is expected to cause a general downfield shift of the pyrrolopyridine protons compared to the parent 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-27.60 - 7.80d~3.5Downfield shift from parent compound due to N-sulfonylation.
H-36.60 - 6.80d~3.5Downfield shift from parent compound due to N-sulfonylation.
H-58.30 - 8.50d~2.0deshielded by adjacent nitrogen and bromine.
H-78.60 - 8.80d~2.0deshielded by adjacent nitrogen.
Phenyl-H (ortho)7.90 - 8.10m-deshielded by the sulfonyl group.
Phenyl-H (meta)7.50 - 7.70m-
Phenyl-H (para)7.60 - 7.80m-

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve sample in deuterated solvent instrument Place sample in NMR spectrometer dissolve->instrument Transfer to NMR tube acquire Acquire 1D 1H spectrum instrument->acquire process Fourier transform, phase & baseline correction acquire->process analyze Integrate signals & assign chemical shifts process->analyze

Caption: General workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of chemically distinct carbon atoms in the molecule. Similar to the proton spectrum, the carbon signals of the pyrrolopyridine core are expected to be shifted downfield upon N-sulfonylation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2128 - 132Downfield shift from parent compound.
C-3108 - 112
C-3a125 - 129
C-5143 - 147Attached to electronegative nitrogen.
C-6112 - 116Attached to bromine.
C-7148 - 152Attached to electronegative nitrogen.
C-7a145 - 149
Phenyl-C (ipso)138 - 142Attached to sulfonyl group.
Phenyl-C (ortho)127 - 131
Phenyl-C (meta)129 - 133
Phenyl-C (para)133 - 137

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize the same NMR spectrometer, tuned to the appropriate frequency for ¹³C nuclei (e.g., 100 MHz on a 400 MHz instrument).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

    • Longer acquisition times are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zRationale for Prediction
[M+H]⁺337.9699 / 339.9678Calculated for C₁₃H₉BrN₂O₂S. The two peaks correspond to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
[M-SO₂Ph]⁺195.9610 / 197.9590Fragmentation involving the loss of the phenylsulfonyl group.
[M-Br]⁺258.0485Fragmentation involving the loss of the bromine atom.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Acquire data over a suitable mass range to include the molecular ion and potential fragments.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the expected elemental formula. Analyze the fragmentation pattern to support the proposed structure.

ms_workflow cluster_sample_prep Sample Preparation cluster_ms_acquisition MS Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve sample in volatile solvent instrument Infuse sample into mass spectrometer dissolve->instrument acquire Acquire high-resolution mass spectrum instrument->acquire analyze Determine accurate mass & analyze fragmentation acquire->analyze

Caption: General workflow for acquiring a high-resolution mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorptions of the sulfonyl group.

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Rationale for Prediction
S=O stretch (asymmetric)1350 - 1380Characteristic strong absorption for sulfonyl groups.
S=O stretch (symmetric)1160 - 1190Characteristic strong absorption for sulfonyl groups.
C=C and C=N stretching (aromatic)1450 - 1600Multiple bands expected for the aromatic rings.
C-H stretching (aromatic)3000 - 3100
C-N stretching1200 - 1350
C-Br stretching500 - 600

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic analysis of this compound is fundamental to confirming its identity and purity. This technical guide, by integrating predictive data based on sound chemical principles and established spectroscopic libraries of related compounds, provides a valuable resource for researchers working with this and similar heterocyclic systems. The provided experimental protocols offer a standardized approach to obtaining high-quality data, ensuring reproducibility and reliability in a research and development setting.

References

  • While specific literature detailing the complete spectroscopic data for the title compound was not identified during the search, the principles and data for related compounds are well-documented in standard organic chemistry and spectroscopy textbooks and databases.

Spectroscopic Signature of a Key Heterocycle: A Technical Guide to the ¹H and ¹³C NMR of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical characterization. The guide will delve into the theoretical underpinnings of the expected spectral features, drawing upon data from analogous structures to provide a robust predictive framework. Furthermore, it will outline a comprehensive experimental protocol for the acquisition and processing of high-quality NMR data for this class of compounds.

Introduction: The Structural Significance of 1H-pyrrolo[3,2-b]pyridines

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules. Its unique electronic properties and rigid bicyclic structure make it an attractive core for the design of kinase inhibitors, anticancer agents, and other therapeutic compounds. The introduction of a bromine atom at the 6-position and a phenylsulfonyl group at the 1-position significantly modulates the electronic distribution and steric environment of the parent heterocycle, leading to a distinct and interpretable NMR signature. Understanding this signature is paramount for confirming the successful synthesis of the target compound and for studying its interactions with biological targets.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a set of distinct signals corresponding to the protons on the pyrrolopyridine core and the phenylsulfonyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atoms, the anisotropic effect of the aromatic rings, and the electron-withdrawing nature of the bromo and phenylsulfonyl substituents.

The phenylsulfonyl group, being strongly electron-withdrawing, will significantly deshield the protons on the pyrrole ring. The bromine atom will also exert a deshielding effect on the adjacent protons of the pyridine ring.

Below is a table summarizing the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy[1][2][3][4].

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.0d~3.0
H-36.7 - 6.9d~3.0
H-58.4 - 8.6d~2.0
H-78.1 - 8.3d~2.0
H-2', H-6' (ortho)7.9 - 8.1d~7.5
H-3', H-5' (meta)7.5 - 7.7t~7.5
H-4' (para)7.6 - 7.8t~7.5

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule. The electron-withdrawing phenylsulfonyl group and the bromine atom will have a pronounced effect on the chemical shifts of the carbon atoms in the 1H-pyrrolo[3,2-b]pyridine core. Carbons directly attached to or in close proximity to these substituents will be shifted downfield.

The following table outlines the predicted ¹³C NMR chemical shifts. These predictions are informed by data from similar heterocyclic systems and the known effects of substituents on carbon chemical shifts[2][5].

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2125 - 128
C-3105 - 108
C-3a128 - 131
C-5148 - 151
C-6115 - 118
C-7140 - 143
C-7a145 - 148
C-1' (ipso)138 - 141
C-2', C-6' (ortho)127 - 130
C-3', C-5' (meta)129 - 132
C-4' (para)133 - 136

Structural Elucidation Workflow

The definitive assignment of the ¹H and ¹³C NMR signals requires a systematic approach employing a suite of 2D NMR experiments. The following workflow is recommended for the complete structural characterization of this compound.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Assignment H1 ¹H NMR Acquisition COSY ¹H-¹H COSY H1->COSY Identify H-H Couplings HSQC ¹H-¹³C HSQC H1->HSQC Correlate Protons to Carbons C13 ¹³C NMR Acquisition C13->HSQC Assign_H Assign Proton Signals COSY->Assign_H HMBC ¹H-¹³C HMBC HSQC->HMBC Identify Long-Range Couplings HSQC->Assign_H Assign_C Assign Carbon Signals HSQC->Assign_C HMBC->Assign_C Structure_Confirm Confirm Structure Assign_H->Structure_Confirm Assign_C->Structure_Confirm

Caption: Recommended workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR data for this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent should be based on the solubility of the compound.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) for chemical shift referencing[6][7].

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion[8].

  • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Shim the magnetic field to obtain optimal resolution and lineshape.

3. ¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

4. ¹³C NMR Acquisition:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is recommended to simplify the spectrum to singlets for each carbon.

  • Spectral Width: Set a wide spectral width to cover the full range of expected carbon chemical shifts (e.g., 0-160 ppm).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) may be required for quaternary carbons[6].

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity[9].

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of this compound. By leveraging predictive analysis based on established NMR principles and data from analogous compounds, researchers can confidently identify and characterize this important heterocyclic molecule. The detailed experimental protocol further equips scientists with the necessary methodology to acquire high-quality, publication-ready NMR data. As a key analytical technique, a thorough understanding and application of NMR spectroscopy are indispensable for advancing research and development in fields where such complex organic molecules are of central importance.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (n.d.). Retrieved January 23, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. (n.d.). Retrieved January 23, 2026, from [Link]

  • H-H and 13C-H coupling constants in pyridazine - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 23, 2026, from [Link]

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - Taylor & Francis. (n.d.). Retrieved January 23, 2026, from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. (n.d.). Retrieved January 23, 2026, from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.).
  • Lecture 3: Coupling Constants Coupling Constants the chemical shift - Eugene E. Kwan. (n.d.). Retrieved January 23, 2026, from [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023). Retrieved January 23, 2026, from [Link]

  • 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - SFA ScholarWorks. (n.d.). Retrieved January 23, 2026, from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

The Diverse Biological Landscape of Pyrrolo[3,2-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[3,2-b]pyridine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in contemporary medicinal chemistry. Its structural resemblance to purine has positioned it as a versatile framework for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrrolo[3,2-b]pyridine derivatives, with a primary focus on their applications in oncology, neurodegenerative disorders, and infectious diseases. We will delve into the mechanistic intricacies of their action as kinase inhibitors, detail their antiproliferative and antimicrobial properties, and provide field-proven experimental protocols for their biological evaluation. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

Introduction: The Pyrrolo[3,2-b]pyridine Core - A Scaffold of Therapeutic Promise

The pyrrolo[3,2-b]pyridine nucleus, an isomer of azaindole, is a bicyclic aromatic heterocycle that has garnered significant attention in the field of drug discovery. Its unique electronic properties and structural architecture allow it to effectively mimic the purine ring of ATP, making it an ideal candidate for targeting the ATP-binding sites of various enzymes, particularly kinases.[1] This inherent characteristic has led to the development of a plethora of pyrrolo[3,2-b]pyridine derivatives with a broad spectrum of pharmacological activities.

The versatility of this scaffold lies in the amenability of its core structure to chemical modification at multiple positions. This allows for the fine-tuning of physicochemical properties, target selectivity, and pharmacokinetic profiles, thereby enabling the rational design of novel therapeutic agents. This guide will explore the key biological activities of these derivatives, highlighting their potential to address unmet medical needs.

Kinase Inhibition: A Dominant Therapeutic Modality

The ability of the pyrrolo[3,2-b]pyridine scaffold to act as an ATP-competitive inhibitor has been extensively exploited in the development of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

Targeting FMS-like Tyrosine Kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor (CSF-1R/FMS)

FMS-like tyrosine kinase 3 (FLT3) and the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS, are key regulators of cell proliferation and differentiation, particularly in hematopoietic and monocyte/macrophage lineages.[2] Their aberrant activation is implicated in various cancers, including acute myeloid leukemia (AML), as well as inflammatory conditions like rheumatoid arthritis. Pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibitory activity against FMS kinase.[3]

Mechanism of Action: These derivatives typically function as Type II inhibitors, binding to the inactive conformation of the kinase and blocking the ATP-binding site. This prevents autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt and RAS/MAPK pathways, ultimately leading to the inhibition of cell proliferation and survival.[4][5]

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway FMS FMS Receptor PI3K PI3K FMS->PI3K RAS RAS FMS->RAS CSF1 CSF-1 (Ligand) CSF1->FMS Binding & Dimerization Pyrrolo_pyridine Pyrrolo[3,2-b]pyridine Derivative Pyrrolo_pyridine->FMS Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FMS Signaling Pathway and Inhibition by Pyrrolo[3,2-b]pyridine Derivatives.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition in Neurodegenerative Diseases

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the pathophysiology of Alzheimer's disease (AD).[6] Its hyperactivity contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), and an increase in the production of amyloid-β (Aβ) peptides, the primary component of senile plaques.[6][7]

Several pyrrolo[2,3-b]pyridine derivatives have been identified as potent and selective GSK-3β inhibitors.[8] These compounds have shown promise in preclinical models of AD by reducing tau pathology and improving cognitive function.

Mechanism of Action: By competitively binding to the ATP-binding pocket of GSK-3β, these derivatives prevent the phosphorylation of its substrates, including tau protein.[8] This leads to a reduction in tau hyperphosphorylation and subsequent NFT formation. Furthermore, GSK-3β inhibition can modulate other cellular pathways involved in neuroprotection and neurogenesis.[6][8]

GSK3B_Signaling_Pathway GSK3B_active Active GSK-3β Tau Tau Protein GSK3B_active->Tau Phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs Neuronal_Dysfunction Neuronal Dysfunction NFTs->Neuronal_Dysfunction Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Derivative Pyrrolo_pyridine->GSK3B_active Inhibition

Caption: GSK-3β Signaling in Alzheimer's Disease and Inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibition in Oncology

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[9] Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is a key driver in various cancers, including breast, bladder, and lung cancer.[9][10]

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3. These compounds have demonstrated significant antitumor activity in preclinical models.

Mechanism of Action: Similar to other kinase inhibitors, these pyrrolopyridine derivatives compete with ATP for binding to the kinase domain of FGFRs. This blocks the autophosphorylation of the receptor and the activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting tumor growth and angiogenesis.[9][11]

Anticancer Activity: Beyond Kinase Inhibition

While kinase inhibition is a major contributor to the anticancer effects of pyrrolo[3,2-b]pyridine derivatives, some compounds exhibit broader antiproliferative activity through other mechanisms. For instance, certain derivatives have shown potent activity against melanoma cell lines.[12] The antiproliferative effects of these compounds are often evaluated using in vitro cytotoxicity assays.

Quantitative Data Summary: In Vitro Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
Diarylureas and amides with pyrrolo[3,2-c]pyridine scaffoldOvarian, prostate, and breast cancer cell lines0.15 - 1.78[2]
1H-pyrrolo[3,2-c]pyridine derivativesHeLa, SGC-7901, MCF-70.12 - 0.21[12]

Antimicrobial Activity: A Renewed Area of Interest

The emergence of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents. Pyrrolo[3,2-b]pyridine derivatives have shown promise as a new class of antibacterial compounds. Studies have reported their activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: The precise mechanisms of antibacterial action are still under investigation for many derivatives. However, some studies suggest that these compounds may interfere with essential bacterial processes.

Experimental Protocols: A Practical Guide

To facilitate the exploration of pyrrolo[3,2-b]pyridine derivatives, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.[13]

  • Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment: Add varying concentrations of the pyrrolo[3,2-b]pyridine derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation with Compound: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

  • Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of detergent reagent (solubilization solution) to each well to dissolve the formazan crystals.[13]

  • Incubation for Solubilization: Leave the plate at room temperature in the dark for 2 hours.[13]

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate (6-24h) Cell_Seeding->Incubation1 Compound_Addition Add Pyrrolo[3,2-b]pyridine Derivatives Incubation1->Compound_Addition Incubation2 Incubate (24-72h) Compound_Addition->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add Detergent Reagent Incubation3->Solubilization Incubation4 Incubate (2h, Dark) Solubilization->Incubation4 Read_Absorbance Read Absorbance (570 nm) Incubation4->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT Cell Viability Assay.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: In a suitable assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 140 mM NaCl, 1 mM EGTA, 1 mM DTT), prepare a reaction mixture containing the purified kinase (e.g., 10 nM), the kinase substrate (e.g., a specific peptide or protein), and MgCl₂ (e.g., 500 µM).[15]

  • Compound Addition: Add the pyrrolo[3,2-b]pyridine derivative at various concentrations to the reaction mixture. Include a no-inhibitor control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (e.g., 200 µM).[15]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).[15]

  • Termination of Reaction: Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

    • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.

    • ELISA-based assays: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

Antimicrobial Susceptibility Testing

This method assesses the susceptibility of bacteria to antimicrobial agents.[16]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.[17]

  • Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab.[17][18]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the pyrrolo[3,2-b]pyridine derivative onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk.

  • Interpretation: The size of the zone of inhibition indicates the susceptibility of the bacterium to the compound.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19]

Protocol:

  • Serial Dilutions: Prepare serial twofold dilutions of the pyrrolo[3,2-b]pyridine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[20]

  • Inoculation: Add a standardized bacterial inoculum to each well.[19]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[20]

Future Perspectives and Conclusion

The pyrrolo[3,2-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this core, ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel therapeutic applications, beyond the well-established areas of oncology and neurodegeneration, also represents an exciting avenue for future investigation.

This technical guide has provided a comprehensive overview of the biological activities of pyrrolo[3,2-b]pyridine derivatives, supported by detailed experimental protocols and mechanistic insights. It is our hope that this resource will empower researchers to further unlock the therapeutic potential of this remarkable scaffold.

References

  • El-Gamal, M. I., & Oh, C. H. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 423-443. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Veterinary AMR Center, NVAL, MAFF. [Link]

  • Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 116245. [Link]

  • Li, X., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Journal of Hematology & Oncology, 16(1), 89. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Lauretti, E., et al. (2020). Glycogen synthase kinase-3 signaling in Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1866(5), 165772. [Link]

  • Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(16), e2499. [Link]

  • Gulfo, J. V., et al. (2015). A schematic diagram of the FMS-like tyrosine kinase 3 (FLT3) gene showing the sites of internal tandem duplications and point mutations on the juxtamembrane and first tyrosine kinase domains, respectively. ResearchGate. [Link]

  • Menichincheri, M., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(10), 3247-3262. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • Sharma, A., & Kumar, V. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(3), 67. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Park, E., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6829-6846. [Link]

  • Menichincheri, M., et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure–Activity Relationships. Journal of Medicinal Chemistry, 52(10), 3247-3262. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Beurel, E., & Jope, R. S. (2014). The paradoxical roles of GSK3 in mood disorders. Frontiers in Molecular Neuroscience, 7, 81. [Link]

  • Stirewalt, D. L., & Radich, J. P. (2003). The role of FLT3 in haematopoietic malignancies. Nature Reviews Cancer, 3(9), 650-665. [Link]

  • Dienstmann, R., et al. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research, 20(23), 5873-5880. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • ResearchGate. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. [Link]

  • Hooper, C., et al. (2008). The Role of Glycogen Synthase Kinase-3 (GSK-3) in Alzheimer's Disease. Journal of Neurochemistry, 104(6), 1433-1439. [Link]

  • El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals, 10(2), 48. [Link]

  • Wang, L., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1667-1678. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • European Centre for Disease Prevention and Control. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Chen, Y., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Cancer, 11(12), 3537-3546. [Link]

  • MDPI. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. [Link]

  • Reddy, P. H. (2017). Amyloid beta-induced Glycogen Synthase Kinase 3β Phosphorylated VDAC1 in Alzheimer's Disease: Implications for Synaptic Dysfunction and Neuronal Damage. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1863(5), 1146-1157. [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. [Link]

  • Al-Ostoot, F. H., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Kandeel, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2185. [Link]

  • National Center for Biotechnology Information. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). The structure and mechanism of activation of fms-like tyrosine kinase 3. [Link]

  • Chen, J., & Wang, J. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology, 8, 59. [Link]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Wang, L., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1409-1415. [Link]

  • Taha, M., et al. (2022). New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study. Journal of Biomolecular Structure and Dynamics, 40(19), 8863-8873. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Wikipedia. (n.d.). Glycogen synthase kinase-3 beta. [Link]

  • ResearchGate. (2025). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

  • La, P., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 6906-6921. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine: A Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 6-azaindole, represents a privileged scaffold in medicinal chemistry due to its structural resemblance to the purine core of adenosine triphosphate (ATP). This bioisosteric relationship makes it an ideal template for the design of competitive kinase inhibitors.[1][2] The strategic placement of a nitrogen atom in the indole ring system enhances aqueous solubility and provides an additional hydrogen bond acceptor, which can be pivotal for potent and selective interaction with the kinase hinge region.[1] This guide delineates a strategic framework for exploring the structure-activity relationship (SAR) of a specific, synthetically accessible derivative, 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine , positioning it as a foundational molecule for a targeted kinase inhibitor discovery program. We will detail the scientific rationale behind its design, a robust synthetic pathway, and a comprehensive, hypothetical SAR campaign designed to optimize potency and selectivity.

The 6-Azaindole Core: A Strategic Starting Point for Kinase Inhibitors

The rationale for selecting the 6-azaindole scaffold is firmly rooted in its proven success in targeting the ATP-binding site of various protein kinases.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The adenine moiety of ATP forms a canonical hydrogen bond pattern with the "hinge" region of the kinase active site. The 6-azaindole core effectively mimics this interaction, with the pyrrole N-H acting as a hydrogen bond donor and the pyridine nitrogen (N6) serving as an acceptor, thereby providing a strong anchoring point for the inhibitor.[1]

The introduction of specific substituents onto this core allows for the exploration of adjacent pockets within the ATP-binding site, which is the key to achieving both high potency and selectivity against a specific kinase target. Our lead compound, This compound , incorporates three key features for systematic SAR exploration:

  • The 6-Bromo Group: Serves as a crucial synthetic handle for introducing diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). It also acts as a space-filling, hydrophobic substituent that can probe interactions in the solvent-exposed region of the active site.

  • The N1-Phenylsulfonyl Group: This bulky, electron-withdrawing group serves multiple purposes. It protects the pyrrole nitrogen, modulates the electronic properties of the heterocyclic core, and provides a vector for exploring interactions within the ribose-binding pocket or toward the protein surface. The sulfonyl moiety itself can act as a hydrogen bond acceptor.

  • The Phenyl Ring: Attached to the sulfonyl group, this ring provides a platform for fine-tuning steric, electronic, and hydrophobic properties through substitution, allowing for the optimization of interactions in its specific binding region.

Synthesis Strategy: A Modular Approach

A robust and modular synthetic route is paramount for an effective SAR campaign. The proposed synthesis allows for the late-stage diversification of all key regions of the molecule. The overall workflow is depicted below.

G cluster_0 Part 1: Azaindole Core Synthesis cluster_1 Part 2: N-Sulfonylation cluster_2 Part 3: C6 Diversification A 4-Amino-5-bromopyridine B Cascade Amination/Heck Reaction (with Alkenyl Bromide) A->B C 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Key Intermediate) B->C E Base-mediated Sulfonylation C->E D Phenylsulfonyl Chloride D->E F This compound (Core Compound 1) E->F H Suzuki Coupling F->H G Aryl/Alkyl Boronic Acids G->H I R1-Substituted Analog Library H->I

Figure 1: Proposed modular synthetic workflow.

Experimental Protocol: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Intermediate C)

This protocol is adapted from established methods for synthesizing substituted azaindoles from aminopyridines.[2]

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert argon atmosphere, add 4-amino-5-bromopyridine (1.0 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.1 eq).

  • Solvent and Reagents: Add anhydrous t-BuOH as the solvent, followed by the selected alkenyl bromide (e.g., α-bromostyrene, 1.2 eq).

  • Base Addition: Add t-BuONa (2.5 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 6-bromo-1H-pyrrolo[3,2-b]pyridine intermediate.

Experimental Protocol: Synthesis of this compound (Core Compound 1)
  • Reaction Setup: Dissolve the 6-bromo-1H-pyrrolo[3,2-b]pyridine intermediate (1.0 eq) in anhydrous THF in a round-bottom flask under argon.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Sulfonylation: Add a solution of phenylsulfonyl chloride (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the final target compound.

A Strategic Framework for SAR Exploration

With the core scaffold in hand, a systematic SAR exploration can be initiated. The primary goal is to probe the chemical space around the three key modification points to identify substituents that enhance potency against a target kinase and improve selectivity over off-target kinases. Our hypothetical target is a generic protein kinase for the purposes of this guide.

SAR_Strategy cluster_R1 R1 Position (C6) cluster_R2 R2 Position (Sulfonyl Phenyl) cluster_R3 R3 Position (N1-Linker) Core Core Scaffold This compound R1_Node C6-Bromo Core->R1_Node R2_Node N1-SO2-Phenyl Core->R2_Node R3_Node N1-Sulfonyl Core->R3_Node R1_A Small Alkyl/Cycloalkyl (Probes steric limits) R1_Node->R1_A R1_B Aryl/Heteroaryl (Suzuki Coupling) (Probes hydrophobic pocket) R1_Node->R1_B R1_C Amines (Buchwald-Hartwig) (Adds H-bond donor/acceptor) R1_Node->R1_C R2_A para-substituents (e.g., Me, OMe, Cl, F) (Modulates electronics, probes exit vector) R2_Node->R2_A R2_B meta-substituents (e.g., F, CN) (Fine-tunes interactions) R2_Node->R2_B R2_C ortho-substituents (e.g., Me, F) (Induces conformational restriction) R2_Node->R2_C R3_A Replace Sulfonyl with Carbonyl (Amide vs. Sulfonamide) R3_Node->R3_A R3_B Replace Phenyl with Alkyl (Removes aromatic interactions) R3_Node->R3_B

Figure 2: Strategic points for SAR exploration.

Exploration of the C6-Position (R¹)

The bromine at the C6-position is an ideal handle for diversification using palladium-catalyzed cross-coupling reactions.

  • Causality: This position typically extends toward the solvent-exposed region of the ATP-binding site. Modifications here are less likely to disrupt the core hinge-binding interactions but can significantly impact potency and selectivity by engaging with surface residues or occupying nearby hydrophobic pockets.

  • Experimental Choices:

    • Suzuki Coupling: Introduce a variety of aryl and heteroaryl boronic acids. Small, electron-neutral rings (phenyl, pyridyl) serve as a baseline. Subsequently, explore electron-rich (e.g., 4-methoxyphenyl) and electron-poor (e.g., 4-fluorophenyl, 4-cyanophenyl) analogs to probe electronic effects.

    • Buchwald-Hartwig Amination: Introduce small aliphatic amines (e.g., morpholine, piperidine) or anilines. This introduces potential hydrogen bond donors/acceptors, which can form new interactions with the protein surface and improve physicochemical properties.

    • Sonogashira Coupling: Introduce terminal alkynes to probe a linear, rigid exit vector.

Exploration of the N1-Phenylsulfonyl Moiety (R²)

Modifications to the phenyl ring of the sulfonyl group allow for the fine-tuning of interactions in the pocket occupied by this group, likely the ribose-binding region.

  • Causality: Substituents on this ring can influence activity through steric and electronic effects. Ortho-substituents can induce a conformational twist in the phenyl ring relative to the sulfonyl group, which can orient other substituents into more favorable (or unfavorable) positions. Para-substituents directly impact the electronics of the sulfonyl group and can extend into a deeper pocket.[3]

  • Experimental Choices:

    • Para-Substitution: Begin with a standard panel of substituents (e.g., -H, -CH₃, -OCH₃, -F, -Cl, -CN, -CF₃) to build a Quantitative Structure-Activity Relationship (QSAR) model. This will clarify whether electron-donating or electron-withdrawing groups are preferred and provide insight into the nature of the binding pocket.[4]

    • Ortho-Substitution: Introduce small groups like methyl or fluoro at the ortho-position. This is a classic strategy to lock the conformation of the phenyl ring, which can lead to a significant increase in potency if the resulting conformation is favorable for binding, but a decrease if it is not.

    • Meta-Substitution: Use meta-substituents to make more subtle electronic and steric changes without drastically altering the overall vector of the group.

Exploration of the N1-Linker (R³)

The sulfonamide linker itself is a key pharmacophoric element. Its properties should be compared against other common linkers.

  • Causality: The sulfonamide group is a strong hydrogen bond acceptor and has a defined geometry. Replacing it with an amide (carbonyl) changes the bond angles, electronic potential, and hydrogen bonding capacity. This direct comparison is a critical step to validate the initial choice of the sulfonyl group.

  • Experimental Choices:

    • Amide Analogs: Synthesize the corresponding N-benzoyl analog. This will determine if the tetrahedral geometry and stronger hydrogen-bonding capacity of the sulfonamide are superior to the planar geometry of an amide.

    • Alkyl Sulfonamides: Replace the phenylsulfonyl group with, for example, a methylsulfonyl or cyclopropylsulfonyl group to determine if the aromatic interactions of the phenyl ring are necessary for activity.

Data Presentation and Interpretation

All synthesized compounds would be tested in a biochemical kinase assay (e.g., a radiometric ³²P-ATP incorporation assay or a fluorescence-based assay) to determine their IC₅₀ values against the target kinase. A counterscreen against at least one or two related kinases is essential to assess selectivity.

Table 1: Hypothetical SAR Data for C6-Position (R¹) Modifications

Compound R¹ Group Target Kinase IC₅₀ (nM) Off-Target Kinase IC₅₀ (nM) Selectivity Index
1 -Br 550 >10,000 >18
2a -Phenyl 120 5,400 45
2b -4-Fluorophenyl 85 6,800 80
2c -3-Pyridyl 150 >10,000 >67

| 2d | -Morpholin-4-yl | 300 | >10,000 | >33 |

Interpretation: The initial data suggests that replacing the bromine at C6 with an aromatic ring is beneficial for potency (Compound 1 vs. 2a ). The introduction of a fluorine atom at the 4-position of the phenyl ring (Compound 2b ) further improves potency, suggesting a favorable interaction with a hydrophobic or halogen-bonding pocket. The retention of high selectivity indicates these modifications do not negatively impact binding at the off-target kinase.

Table 2: Hypothetical SAR Data for Phenylsulfonyl (R²) Modifications

Compound R² Group (on Phenyl) Target Kinase IC₅₀ (nM) Off-Target Kinase IC₅₀ (nM) Selectivity Index
1 -H 550 >10,000 >18
3a 4-Fluoro 275 8,500 31
3b 4-Methoxy 800 >10,000 >12
3c 4-Cyano 150 3,000 20

| 3d | 2-Methyl | 95 | 1,500 | 16 |

Interpretation: Modifications to the phenylsulfonyl ring directly impact potency. Electron-withdrawing groups at the para-position appear favorable (Compound 3a , 3c ), suggesting the sulfonyl oxygens may be acting as hydrogen bond acceptors, and withdrawing density enhances this capability. The significant improvement with an ortho-methyl group (Compound 3d ) strongly suggests that inducing a conformational twist is highly beneficial, locking the molecule into a more bioactive conformation. However, this conformational change also appears to increase off-target activity, reducing the selectivity index.

Conclusion and Future Directions

This guide presents a comprehensive and scientifically grounded strategy for the SAR exploration of This compound as a platform for developing novel kinase inhibitors. The proposed modular synthesis allows for rapid and efficient diversification at three key positions. The outlined SAR campaign is based on established medicinal chemistry principles, focusing on systematic modifications to probe steric, electronic, and conformational requirements for potent and selective kinase inhibition.

The hypothetical data illustrates how initial hits can be iteratively improved. A successful research program would synthesize the proposed libraries, generate robust biological data, and use the resulting SAR to build a predictive model for the design of next-generation compounds with optimized drug-like properties.

References

  • de Mattos, M. C., et al. (2007). A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives. Synthesis, 2149-2152. Available at: [Link]

  • Fang, G., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. Available at: [Link]

  • Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 37(5), 683-692. Available at: [Link]

  • Gali, V. K., et al. (2021). Azaindole Therapeutic Agents. Medicinal Research Reviews, 41(5), 2635-2680. Available at: [Link]

  • GlaxoSmithKline. (2006). 1H-PYRROLO[2,3-B]PYRIDINES. WIPO Patent WO2006063167A1.
  • Kim, J., et al. (2012). Effect of Substituents on Benzenesulfonyl Motif of 4-Phenyl-1-arylsulfonylimidazolidinones for Their Cytotoxicity. Bulletin of the Korean Chemical Society, 33(4), 1365-1372. Available at: [Link]

  • Li, J., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 204, 112634. Available at: [Link]

  • Romagnoli, R., et al. (2015). The structure-activity relationship (SAR) of the novel indole derivatives (3a-7) exhibited several common features. ResearchGate. Available at: [Link]

  • Santos, A. G., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(15), 3638–3641. Available at: [Link]

  • Sun, H., et al. (2017). Silver-catalyzed on-water intramolecular cyclization of acetylenic free amines affords 7-azaindoles or indoles in very good yields. Synthesis, 49(21), 4845-4852. Available at: [Link]

  • Wang, Z., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301305. Available at: [Link]

  • Zhang, X., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Frontiers in Chemistry, 11, 1276239. Available at: [Link]

Sources

Methodological & Application

Application of Pyrrolo[3,2-b]pyridines in Cancer Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Emerging Prominence of the Pyrrolo[3,2-b]pyridine Scaffold in Oncology

The landscape of cancer therapeutics is continually evolving, with a significant emphasis on the development of targeted therapies that can selectively inhibit the molecular drivers of malignancy. Within this paradigm, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry. Among these, the pyrrolopyridine scaffold, a bicyclic aromatic heterocycle, has garnered substantial attention due to its versatile pharmacological activities. This guide focuses specifically on the burgeoning applications of pyrrolo[3,2-b]pyridines and its isomers in cancer research, providing an in-depth analysis of their mechanisms of action, protocols for their evaluation, and a summary of their therapeutic potential. The pyrrole and pyridine rings within this scaffold provide a unique three-dimensional structure that allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties against various oncogenic targets.

Mechanisms of Action: Targeting the Pillars of Cancer Progression

Pyrrolo[3,2-b]pyridine derivatives and their related isomers exert their anticancer effects through a variety of mechanisms, primarily by inhibiting key enzymes and proteins that are critical for tumor growth, proliferation, and survival.

Kinase Inhibition: A Dominant Anticancer Strategy

A predominant mechanism of action for many pyrrolopyridine derivatives is the inhibition of protein kinases, which are frequently dysregulated in cancer.

  • Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is a critical mediator of cytokine-driven cell proliferation and survival, and its aberrant activation is implicated in various cancers and inflammatory diseases.[1][2] Pyrrolo[2,3-b]pyridine derivatives have been successfully designed as potent JAK inhibitors.[1][3] For instance, certain N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides have demonstrated high selectivity for JAK1 over other JAK isoforms.[1] The inhibition of JAK1 can block the downstream phosphorylation of STAT proteins, thereby impeding the transcription of genes involved in cell growth and survival.[1][2]

JAK_STAT_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Initiates Pyrrolopyridine Pyrrolo[3,2-b]pyridine Inhibitor Pyrrolopyridine->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by pyrrolopyridine derivatives.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway, when abnormally activated, plays a crucial role in various tumors by promoting cell proliferation, angiogenesis, and migration.[4][5] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[4] One such compound, 4h, exhibited significant inhibitory activity against FGFR1-3 with IC50 values in the low nanomolar range and was shown to induce apoptosis and inhibit migration in breast cancer cells.[4][5]

  • FMS Kinase (CSF-1R) Inhibition: FMS kinase, the receptor for colony-stimulating factor-1, is overexpressed in several cancers, including ovarian, prostate, and breast cancer, where it promotes the survival and proliferation of tumor-associated macrophages.[6] Pyrrolo[3,2-c]pyridine derivatives have been identified as potent and selective FMS kinase inhibitors.[6][7] For example, compound 1r from a studied series was found to be a more potent FMS kinase inhibitor than the lead compound, with an IC50 of 30 nM, and it demonstrated significant antiproliferative activity against a panel of cancer cell lines.[6]

  • Other Kinase Targets: The versatility of the pyrrolopyridine scaffold has led to the development of inhibitors for a range of other kinases, including Bruton's tyrosine kinase (BTK), which is crucial for B-cell malignancies, and cyclin-dependent kinase 8 (CDK8), a key oncogene in colorectal cancer.[8][9]

Disruption of Microtubule Dynamics

Beyond kinase inhibition, certain pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization.[10][11] These compounds bind to the colchicine-binding site on tubulin, preventing the formation of microtubules.[10] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[10] Compound 10t, for instance, potently inhibited tubulin polymerization and demonstrated excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM.[10]

Microtubule_Dynamics cluster_0 Normal Cell Division cluster_1 In the Presence of Pyrrolo[3,2-c]pyridine Tubulin Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule MitoticSpindle Functional Mitotic Spindle Microtubule->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Tubulin_inhibited Tubulin Dimers NoPolymerization Inhibited Polymerization Tubulin_inhibited->NoPolymerization Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->Tubulin_inhibited Binds to Colchicine Site G2M_Arrest G2/M Arrest & Apoptosis NoPolymerization->G2M_Arrest

Caption: Disruption of microtubule polymerization by pyrrolo[3,2-c]pyridine derivatives.

Quantitative Data Summary: Potency and Selectivity

The following tables summarize the in vitro potency of representative pyrrolopyridine derivatives against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
1r FMS30[6]
1e FMS60[6]
KIST101029 (Lead) FMS96[6]
4h FGFR17[4]
4h FGFR29[4]
4h FGFR325[4]
22 CDK848.6[8]
3p BTK6.0[9]
5k EGFR40[12][13]
5k Her2113[12][13]
5k VEGFR2204[12][13]
5k CDK2117[12][13]

Table 2: Antiproliferative Activity of Pyrrolopyridine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
1r Ovarian, Prostate, BreastVarious0.15 - 1.78[6]
10t HeLaCervical0.12[10]
10t SGC-7901Gastric0.18[10]
10t MCF-7Breast0.21[10]
8g HT-29Colon4.01[14]
Ir and It A375MelanomaPotent[15]
5k Various (4 lines)Various29 - 59[12][13]

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a framework for the initial in vitro characterization of novel pyrrolo[3,2-b]pyridine derivatives.

Protocol 1: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of a test compound against a target kinase.

Materials:

  • Kinase of interest (e.g., JAK1, FMS)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP competitive kinase inhibitor (tracer)

  • Test compound (pyrrolo[3,2-b]pyridine derivative)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, then dilute in assay buffer.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (control).

  • Add 2.5 µL of the kinase-antibody mixture to each well.

  • Add 5 µL of the tracer to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition against the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A375, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (in triplicate) and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion: The Promising Future of Pyrrolo[3,2-b]pyridines in Oncology

The pyrrolo[3,2-b]pyridine scaffold and its isomers represent a highly promising class of compounds in the field of cancer research. Their synthetic tractability allows for the generation of large libraries of derivatives, and their ability to target a wide range of oncogenic drivers, including kinases and tubulin, underscores their therapeutic potential. The data presented herein highlights the potent and selective nature of these compounds, with several demonstrating low nanomolar efficacy in vitro. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds, evaluating their efficacy in in vivo cancer models, and exploring their potential in combination therapies to overcome drug resistance. The continued investigation of pyrrolo[3,2-b]pyridines is poised to deliver novel and effective treatments for a variety of malignancies.

References

  • El-Adl, K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2564-2569. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1363-1369. [Link]

  • Li, P., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300583. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699. [Link]

  • Nowak, M., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6265. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1363-1369. [Link]

  • Gembicka, A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(7), 3197. [Link]

  • Lee, H., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 242-245. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12228-12243. [Link]

  • Amr, A. E.-G., & Abdalla, M. M. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Biomedical Research, 27(3). [Link]

  • Boxer, M. B., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Journal of Medicinal Chemistry, 53(3), 1048-1055. [Link]

  • Li, P., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300583. [Link]

  • Xu, D., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2964-2968. [Link]

  • Kim, M., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1544-1559. [Link]

  • Al-Salem, H. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(19), 6663. [Link]

  • Oh, H., et al. (2014). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 62(8), 785-796. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. [Link]

  • Various Authors. (2016-present). JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review. ResearchGate. [Link]

  • Oh, H., et al. (2014). Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

Sources

Application Note: A Validated Protocol for Assessing the In Vitro Antiproliferative Activity of Pyrrolo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Pyrrolo[3,2-b]pyridines as Antiproliferative Agents

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, the pyrrolo[3,2-b]pyridine isomer has garnered significant interest in oncology drug discovery due to its role as a bioisostere for purines, enabling it to interact with a variety of key cellular targets.[2] Emerging evidence strongly suggests that many derivatives of this heterocyclic system exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2][3][4][5]

Several classes of pyrrolopyridines have been identified as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinase 8 (CDK8).[2][4][5] These kinases are pivotal in driving cell proliferation, survival, and angiogenesis. Consequently, the inhibition of these pathways provides a sound mechanistic basis for the observed antiproliferative effects of pyrrolo[3,2-b]pyridine derivatives in cancer cell lines.[6]

This application note provides a detailed, validated protocol for determining the in vitro antiproliferative activity of novel pyrrolo[3,2-b]pyridine compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay remains a cornerstone for preliminary cytotoxicity and cell viability screening due to its reliability and suitability for high-throughput formats.[8] The principle of the MTT assay is predicated on the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells, resulting in the formation of insoluble purple formazan crystals.[8] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.[7]

We will delve into the causality behind each experimental step, from initial compound handling to final data analysis, to ensure the generation of robust and reproducible data. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the anticancer potential of this promising class of compounds.

Diagram: General Kinase Inhibitor Signaling Pathway

G cluster_0 cluster_1 Pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine Kinase Kinase Pyrrolo[3,2-b]pyridine->Kinase Inhibits Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates ATP ATP ATP->Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS-MEK-ERK) Substrate_P->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Inhibition->Substrate_P Blocks

Caption: Inhibition of kinase activity by a pyrrolo[3,2-b]pyridine compound.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.Notes
Human cancer cell line (e.g., A375 melanoma, MCF-7 breast cancer)ATCCVariesSelect a cell line with known relevance to the kinase target of interest, if known.
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640GibcoVariesChoice of medium depends on the selected cell line.
Fetal Bovine Serum (FBS)GibcoVariesHeat-inactivated. Note that serum concentration can affect compound activity.[9][10]
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Sterile, without Ca²⁺ and Mg²⁺.
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650Ensure high purity to avoid solvent-induced cytotoxicity.[11]
Pyrrolo[3,2-b]pyridine compoundsIn-house/VendorN/A
Doxorubicin hydrochlorideSigma-AldrichD1515Positive control for cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655Protect from light.
Isopropanol, acidicSigma-AldrichI9516With 0.04 N HCl. For formazan solubilization.
96-well flat-bottom cell culture platesCorning3596Sterile, tissue culture-treated.

Experimental Protocol: MTT Assay

This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.

Part 1: Cell Culture and Seeding
  • Cell Line Maintenance: Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Causality: Consistent cell culture conditions are paramount for reproducibility. Cells should be in the logarithmic growth phase to ensure they are healthy and metabolically active.[12]

  • Cell Seeding Density Optimization: Prior to the main experiment, it is crucial to determine the optimal cell seeding density. This is achieved by seeding a range of cell concentrations (e.g., 1,000 to 100,000 cells/well) and performing the MTT assay at different time points (e.g., 24, 48, 72 hours). The optimal density is one that results in a linear relationship between cell number and absorbance at the end of the planned experiment duration.[13][14]

  • Cell Plating: Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion). Dilute the cell suspension to the predetermined optimal seeding density and plate 100 µL into each well of a 96-well plate.

    • Expertise Insight: To mitigate the "edge effect"—evaporation and temperature fluctuations in the outer wells of a plate—fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data points.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach and resume logarithmic growth.

Part 2: Compound Preparation and Treatment
  • Stock Solution Preparation: Prepare a 10 mM stock solution of each pyrrolo[3,2-b]pyridine compound and the doxorubicin positive control in 100% DMSO.

    • Trustworthiness: DMSO is a common solvent for poorly water-soluble compounds.[15] However, its concentration in the final culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[11]

  • Serial Dilutions: Perform serial dilutions of the compound stock solutions in cell culture medium to achieve the desired final concentrations for the dose-response curve. A typical 8-point dilution series might range from 0.1 µM to 100 µM.

  • Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration used for the test compounds.

    • Positive Control: Cells treated with doxorubicin.

    • Untreated Control: Cells in medium only.

    • Media Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Return the plate to the incubator for 48-72 hours. The incubation time should be consistent across experiments and based on the cell line's doubling time.

Part 3: MTT Assay and Data Acquisition
  • MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect the solution from light.

  • Addition of MTT: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of acidic isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

Diagram: Experimental Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h (37°C, 5% CO₂) Seed_Cells->Incubate_24h Prepare_Compounds Prepare Serial Dilutions of Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent (10 µL/well) Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan (Acidic Isopropanol) Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Data_Analysis Data Analysis (% Viability, IC₅₀) Read_Absorbance->Data_Analysis Proceed to

Caption: Workflow for the in vitro antiproliferative MTT assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the media blank wells from all other absorbance readings.

  • Calculate Percent Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits cell proliferation by 50%. This value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism). The IC₅₀ is a key measure of the compound's potency.

Hypothetical Data Presentation

CompoundCell LineIC₅₀ (µM)95% Confidence IntervalR² of Curve Fit
Pyrrolo[3,2-b]pyridine AA3752.52.1 - 3.00.992
Pyrrolo[3,2-b]pyridine BA37515.813.5 - 18.60.985
DoxorubicinA3750.10.08 - 0.130.998
Pyrrolo[3,2-b]pyridine AMCF-75.24.6 - 5.90.995
Pyrrolo[3,2-b]pyridine BMCF-7>100N/AN/A
DoxorubicinMCF-70.050.04 - 0.060.997

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells Inaccurate pipetting; uneven cell seeding; contamination.Calibrate pipettes; ensure a homogenous single-cell suspension before plating; regularly test for mycoplasma contamination.
Low absorbance readings in all wells Insufficient cell number; suboptimal incubation time with MTT; cells not in logarithmic growth phase.Re-optimize cell seeding density; increase MTT incubation time (up to 4 hours); ensure cells are healthy and passaged consistently.[16]
High background in blank wells Contamination of medium or reagents; compound interference with MTT.Use fresh, sterile reagents. To check for compound interference, run a control plate without cells and add the compounds and MTT reagent to the media.[8]
IC₅₀ value not reached (flat dose-response curve) Compound is not potent within the tested concentration range; compound has precipitated out of solution.Test higher concentrations if possible; visually inspect wells for compound precipitation; re-evaluate compound solubility in the assay medium.
Vehicle control shows significant cell death DMSO concentration is too high.Ensure the final DMSO concentration in the wells does not exceed a non-toxic level for the specific cell line (typically <0.5%).[11]

References

  • Al-Otaibi, F., El-Sayed, M., El-Gamal, K., El-Dash, N., Abdel-Aziz, M., & Al-Obaid, A. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Research on Chemical Intermediates, 44(9), 5349–5367. Available at: [Link]

  • Wang, X., Li, X., Wang, Y., Zhang, Y., Liu, Y., Zhang, J., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22166-22177. Available at: [Link]

  • Moradi, M., Solgi, R., Najafi, R., Tanzadehpanah, H., & Saidijam, M. (2018). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Helix, 8(1), 2530-2533. Available at: [Link]

  • ResearchGate. (n.d.). MTT assay of the fourteen (14) synthetic compounds against (a)... [Image]. Retrieved from [Link]

  • Li, P., Liu, Y., Zhang, Y., Wang, Y., Liu, Y., & Zhang, Y. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(15), 2963–2967. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. Available at: [Link]

  • Kramer, P., G. M. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 549–552. Available at: [Link]

  • Bahuguna, A., Khan, I., Bajpai, V. K., & Kang, S. C. (2017). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Molecules, 22(12), 2133. Available at: [Link]

  • Li, D., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12286-12304. Available at: [Link]

  • MDPI. (2024). Effect of Liquid Blood Concentrates on Cell Proliferation and Cell Cycle- and Apoptosis-Related Gene Expressions in Nonmelanoma Skin Cancer Cells: A Comparative In Vitro Study. International Journal of Molecular Sciences, 25(23), 13038. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1682-1694. Available at: [Link]

  • Phan, T. T. D., Nguyen, T. T. M., & Tran, T. T. (2020). Optimization and application of MTT assay in determining density of suspension cells. Analytical biochemistry, 610, 113937. Available at: [Link]

  • Arabian Journal of Chemistry. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 15(1), 103525. Available at: [Link]

  • Liu, M., et al. (2011). [The effect of serum concentration on the growth, proliferation and collagen secretion in mouse L929 fibroblasts]. Zhong nan da xue xue bao. Yi xue ban = Journal of Central South University. Medical sciences, 36(6), 542–547. Available at: [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Available at: [Link]

  • Kandefer-Szerszeń, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

  • BioAgilytix. (n.d.). New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppressive effect of serum-starvation on cell proliferation, assessed... [Image]. Retrieved from [Link]

  • MDPI. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules, 26(24), 7567. Available at: [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. Available at: [Link]

  • Helix. (2018). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Retrieved from [Link]

  • BioPharm International. (2019). FDA Announces Draft Guidance for Bioanalytical Method Validation. Retrieved from [Link]

  • Dovepress. (2026). Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Potential of Cannabidiol in Renal Cell Carcinoma: Serum Modulation and Preliminary Mechanistic Insights. Retrieved from [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]

  • ResearchGate. (n.d.). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. Retrieved from [Link]

Sources

Application Note: Palladium and Copper-Catalyzed Methodologies for the N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of molecules with potent biological activities, including anticancer properties as colchicine-binding site inhibitors.[1][2] The functionalization of this scaffold is crucial for developing new therapeutic agents. This application note provides detailed experimental procedures for the N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine, a key intermediate in the synthesis of diverse compound libraries. We present two robust, field-proven protocols: the Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed Chan-Lam coupling, offering researchers flexibility in catalyst choice, coupling partner, and reaction conditions. The causality behind experimental choices, process optimization, and troubleshooting are discussed to ensure procedural integrity and successful implementation.

Introduction: The Strategic Importance of N-Arylation

The introduction of an aryl group at the N-1 position of the pyrrolo[3,2-c]pyridine core significantly influences the molecule's steric and electronic properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. The development of efficient and versatile N-arylation methods is therefore a critical objective in drug discovery programs centered on this scaffold. Historically, N-arylation was achieved under harsh conditions, such as the Ullmann condensation, which limited substrate scope.[3] Modern cross-coupling reactions, particularly those catalyzed by palladium and copper, have revolutionized this field, enabling the formation of C-N bonds under milder conditions with broad functional group tolerance.[4][5]

This guide focuses on two premier catalytic systems:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine (the N-H of the pyrrole ring) and an aryl halide. Its broad applicability and high efficiency are due to the development of specialized, sterically hindered phosphine ligands.[4]

  • Chan-Lam Coupling: A copper-catalyzed reaction that couples the N-H bond with an arylboronic acid. This method is often complementary to palladium-catalyzed approaches, using a more economical metal and a different class of arylating agent.[6]

General Experimental Workflow

The successful execution of a transition metal-catalyzed cross-coupling reaction hinges on a systematic and precise workflow. Key stages include meticulous preparation under an inert atmosphere (especially for palladium catalysis), careful monitoring of reaction progress, and rigorous purification of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification prep Inert Atmosphere Setup (N2 or Ar Purge) reagents Reagent Weighing & Solvent Degassing prep->reagents 1. Environment Control setup Reaction Assembly (Catalyst, Ligand, Base, Reactants, Solvent) reagents->setup 2. Component Addition execute Heating & Stirring (Conventional or Microwave) setup->execute 3. Initiation monitor Monitoring (TLC, LC-MS) execute->monitor 4. Progress Tracking workup Aqueous Workup (Quenching, Extraction) monitor->workup 5. Reaction Completion purify Chromatography (Silica Gel Column) workup->purify 6. Isolation analysis Characterization (NMR, HRMS) purify->analysis 7. Verification

Caption: General workflow for N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Protocol I: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is a robust and generally applicable method for coupling 6-bromo-1H-pyrrolo[3,2-c]pyridine with a variety of aryl halides (bromides, iodides, and activated chlorides). The choice of a bulky, electron-rich phosphine ligand is critical for achieving high catalytic turnover and preventing catalyst decomposition.[7]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, which is generated in situ.[8] The resulting Pd(II) complex coordinates with the deprotonated pyrrolopyridine. The final, crucial step is the reductive elimination of the N-arylated product, which regenerates the active Pd(0) catalyst.[8] Bulky ligands, such as Xantphos, facilitate this reductive elimination step, which is often rate-limiting.[9] A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is used to deprotonate the pyrrole N-H without interfering with the catalyst.[9]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
6-bromo-1H-pyrrolo[3,2-c]pyridine>97%Sigma-Aldrich, BLDpharmStarting material. Ensure it is dry.
Aryl Halide (e.g., Bromobenzene)Reagent GradeMajor suppliersCoupling partner. Should be pure.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeMajor suppliersPalladium precursor.
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)>98%Major suppliersBulky phosphine ligand.[9]
Cesium Carbonate (Cs₂CO₃)Anhydrous, >99%Major suppliersBase. Must be anhydrous; dry in an oven if necessary.
1,4-Dioxane or TolueneAnhydrous, DriSolvMajor suppliersReaction solvent. Must be thoroughly degassed before use to remove dissolved O₂.
Step-by-Step Experimental Protocol
  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the aryl halide (1.2 equiv), and cesium carbonate (2.0 equiv).

  • Catalyst/Ligand Addition: In a separate vial, quickly weigh and add Palladium(II) acetate (0.05 equiv, 5 mol%) and Xantphos (0.10 equiv, 10 mol%). Causality Note: The ligand is used in excess relative to the palladium to ensure full coordination and stabilization of the catalytic species.

  • Assembly: Add the catalyst/ligand mixture to the reaction flask. Seal the flask with a septum or cap.

  • Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Causality Note: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours. The reaction is complete when the starting pyrrolopyridine spot is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues. c. Wash the Celite® pad with additional ethyl acetate. d. Combine the organic filtrates and wash with water, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-arylated product.

Protocol II: Copper-Catalyzed N-Arylation with Arylboronic Acid

This protocol, a variation of the Chan-Lam coupling, offers an excellent alternative, particularly when using arylboronic acids as coupling partners. A specific procedure for the N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine has been successfully demonstrated using this method, often accelerated by microwave irradiation.[1][2]

Caption: General scheme for the N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Mechanistic Rationale

The mechanism of copper-catalyzed N-arylation is complex but is believed to involve a Cu(II) species. The reaction between the pyrrolopyridine, arylboronic acid, and a Cu(II) salt (like Cu(OAc)₂) forms a key intermediate, which then undergoes reductive elimination to form the C-N bond and a Cu(0) species.[6] The Cu(0) is then re-oxidized to Cu(II) to continue the cycle. Unlike palladium catalysis, these reactions are often less sensitive to oxygen and can sometimes be run without rigorous inerting.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
6-bromo-1H-pyrrolo[3,2-c]pyridine>97%Major suppliersStarting material.
Arylboronic Acid>95%Major suppliersCoupling partner. Stable to air and moisture.
Copper(II) Acetate (Cu(OAc)₂)>98%Major suppliersCopper catalyst.
Potassium Carbonate (K₂CO₃)AnhydrousMajor suppliersBase.
PyridineAnhydrousMajor suppliersActs as a ligand and base additive.[2]
1,4-DioxaneAnhydrousMajor suppliersReaction solvent.
Microwave ReactorN/ACEM, BiotageOptional but highly recommended for rate acceleration.[2][10]
Step-by-Step Experimental Protocol

This procedure is adapted from Hu, Y., et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[1][2]

  • Assembly: In a microwave reaction vial equipped with a magnetic stir bar, combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), Copper(II) acetate (0.2 equiv), potassium carbonate (2.0 equiv), and pyridine (0.4 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a substrate concentration of ~0.2 M.

  • Reaction Execution (Microwave): Seal the vial and place it in the microwave reactor. Heat the mixture to 85 °C for 30 minutes with stirring.[2] Causality Note: Microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times compared to conventional heating.

  • Reaction Execution (Conventional): If a microwave is unavailable, the mixture can be heated in a sealed tube at 80-100 °C and monitored over several hours until completion.

  • Workup: a. After cooling, filter the reaction mixture through Celite® and rinse the pad with ethyl acetate. b. Concentrate the filtrate under reduced pressure. c. Redissolve the residue in ethyl acetate and wash with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude material by flash column chromatography on silica gel to yield the final product.

Process Optimization and Troubleshooting

The optimal conditions can vary depending on the specific arylating agent used. The following table provides a starting point for optimization.

ParameterBuchwald-Hartwig (Pd)Chan-Lam (Cu)Troubleshooting Notes
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or specific precatalysts (2-5 mol%)Cu(OAc)₂, CuI (10-20 mol%)Low Conversion: Increase catalyst loading. For Pd, ensure the catalyst is not deactivated (check inertness of atmosphere). For Cu, try a different copper source (e.g., CuI vs Cu(OAc)₂).[11]
Ligand Xantphos, SPhos, tBuBrettPhos (1.1-2.0 equiv to Pd)Pyridine, 1,10-Phenanthroline (optional)Low Conversion: For Pd, screen different ligands. Sterically hindered biarylphosphine ligands are often superior.[7] For Cu, addition of a nitrogen-based ligand can sometimes be beneficial.[5]
Base Cs₂CO₃, K₃PO₄, K₂CO₃, NaOtBu (2.0-2.5 equiv)K₂CO₃, K₃PO₄, Et₃N (2.0-3.0 equiv)Side Reactions/Decomposition: A base that is too strong (like NaOtBu) can sometimes cause issues with sensitive functional groups. K₃PO₄ is often a good general choice.[12]
Solvent 1,4-Dioxane, Toluene, THF1,4-Dioxane, DMF, DMSOPoor Solubility: If reactants are not fully dissolved, switch to a more polar aprotic solvent like DMF or DMSO, especially for copper catalysis.[11]
Temperature 80 - 120 °C80 - 120 °C (Conventional) or 85 °C (Microwave)Slow Reaction: Increase temperature. Microwave irradiation is a powerful tool to accelerate slow reactions.[10]
Arylating Agent Aryl Bromides, Iodides, TriflatesArylboronic AcidsFailure to React: If an aryl halide is unreactive in a Pd reaction, try converting it to the corresponding arylboronic acid for a Cu-catalyzed reaction, or vice versa.

Product Characterization

The identity and purity of the synthesized 1-aryl-6-bromo-1H-pyrrolo[3,2-c]pyridine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure. The disappearance of the N-H proton signal and the appearance of signals corresponding to the new aryl group are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the product.

  • Chromatography: TLC and HPLC can be used to assess the purity of the final compound.

By following these detailed protocols and considering the underlying chemical principles, researchers can confidently and efficiently synthesize a wide array of novel N-arylated 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives for application in drug discovery and development.

References

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Indazoles, and Indoles. Organic Letters, 3(13), 2077–2079. [Link]

  • Chemical Society of Japan. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. CSJ Journals. [Link]

  • Dunsford, J. J., & Larrosa, I. (2013). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 15(18), 4750–4753. [Link]

  • Hama, T., & Hartwig, J. F. (2008). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 73(1), 52–59. [Link]

  • Kumar, S., et al. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 12, 2398–2407. [Link]

  • Old, D. W., et al. (2000). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 122(23), 5652–5663. [Link]

  • Hu, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Kumar, A., et al. (2018). Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones. ACS Omega, 3(10), 14346–14357. [Link]

  • Hu, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • Kumar, A., et al. (2018). Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones. PMC. [Link]

  • Daugulis, O., et al. (2005). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 70(24), 9867–9873. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Roy, A., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 13(18), 12108–12117. [Link]

  • Struble, J. R., et al. (2016). Azaindole synthesis through dual activation catalysis with N-heterocyclic carbenes. Science, 353(6295), 159–162. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Diaz-Perez, L., et al. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate. Arkivoc, 2017(5), 236–247. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Bakos, J., & Török, B. (Eds.). (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 11(7), 276. [Link]

Sources

The Strategic Utility of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolo[3,2-b]pyridine Scaffold as a Privileged Structure in Drug Discovery

The pyrrolo[3,2-b]pyridine, also known as 5-azaindole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Its structural resemblance to purine has made it a valuable scaffold for the design of various therapeutic agents, particularly kinase inhibitors. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment that allows for specific interactions with biological targets. Numerous derivatives of this scaffold have been investigated for their potential in treating a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

This guide focuses on a key intermediate, 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine , and its strategic application in the synthesis of potent and selective kinase inhibitors. The presence of the bromine atom at the 6-position provides a versatile handle for the introduction of diverse chemical moieties through various cross-coupling reactions. The phenylsulfonyl group at the 1-position of the pyrrole nitrogen serves a dual purpose: it acts as a protecting group, preventing unwanted side reactions, and its electron-withdrawing nature can modulate the reactivity of the heterocyclic core. This document provides a comprehensive overview of the synthesis, chemical properties, and detailed protocols for the utilization of this important building block in drug discovery and development.

Chemical Properties and Strategic Advantages

This compound is a stable, solid compound that is amenable to a variety of synthetic transformations. The key structural features that make it a valuable tool for medicinal chemists are:

  • The 6-Bromo Substituent: This halogen atom is strategically positioned for facile participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the efficient construction of carbon-carbon and carbon-nitrogen bonds, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).

  • The N-Phenylsulfonyl Group: This group serves as a robust protecting group for the pyrrole nitrogen, preventing N-alkylation or other undesired reactions during subsequent synthetic steps. Its electron-withdrawing nature can also influence the regioselectivity of certain reactions and potentially impact the biological activity of the final compound. The phenylsulfonyl group can be removed under specific conditions to yield the free N-H pyrrolopyridine if desired.

The combination of these features makes this compound an ideal starting material for the construction of complex molecular architectures with therapeutic potential.

Application in the Synthesis of p38 MAP Kinase Inhibitors

A prominent application of this compound is in the synthesis of inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, making it a key therapeutic target for a variety of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD)[1].

The pyrrolo[3,2-b]pyridine scaffold has been identified as a promising core for the development of potent and selective p38 MAPK inhibitors. The general strategy involves the use of this compound as a key intermediate to introduce a substituted pyrazole moiety at the 6-position via a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Overview: The p38 MAPK Cascade

The p38 MAPK pathway is a three-tiered kinase cascade that is activated by various cellular stresses and inflammatory signals. This cascade ultimately leads to the phosphorylation and activation of transcription factors that regulate the expression of inflammatory genes.

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K activates MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK phosphorylates Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Downstream_Substrates->Transcription_Factors activates Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) Transcription_Factors->Gene_Expression regulates p38_Inhibitor p38 Inhibitor (derived from title compound) p38_Inhibitor->p38_MAPK inhibits

Figure 1: The p38 MAPK signaling cascade and the point of intervention for inhibitors derived from this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the title compound and its subsequent use in a key cross-coupling reaction.

Protocol 1: Synthesis of this compound

The synthesis of the title compound involves a two-step process: the preparation of the 6-bromo-1H-pyrrolo[3,2-b]pyridine core, followed by the protection of the pyrrole nitrogen with a phenylsulfonyl group.

Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

A plausible synthetic route to the pyrrolo[3,2-b]pyridine core starts from commercially available 2-amino-5-bromopyridine. The following is a representative procedure adapted from related syntheses.

synthesis_step1 start 2-Amino-5-bromopyridine intermediate1 2-(Diethoxymethylamino)-5-bromopyridine start->intermediate1 1. Triethyl orthoformate 2. Acid catalyst intermediate2 6-Bromo-1H-pyrrolo[3,2-b]pyridine intermediate1->intermediate2 Cyclization (e.g., heat, acid) synthesis_step2 start 6-Bromo-1H-pyrrolo[3,2-b]pyridine product This compound start->product 1. Benzenesulfonyl chloride 2. Base (e.g., NaH) 3. Aprotic solvent (e.g., DMF) suzuki_coupling start This compound product 6-(Substituted-pyrazolyl)-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine start->product Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) coupling_partner Substituted Pyrazole Boronic Acid/Ester coupling_partner->product

Sources

developing immunomodulators targeting JAK3 with pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Developing Immunomodulators Targeting JAK3 with Pyrrolo[2,3-b]pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Focused Approach to Immunomodulation

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, represents a critical nexus in cytokine signaling, translating extracellular signals into transcriptional programs that govern immunity, inflammation, and hematopoiesis.[1][2] The JAK-STAT signaling pathway is a cornerstone of immune cell communication; its dysregulation is implicated in a host of autoimmune and inflammatory disorders.[1][3] While the development of broad-spectrum JAK inhibitors (Jakinibs) has revolutionized treatment for diseases like rheumatoid arthritis, their utility can be hampered by side effects stemming from the inhibition of multiple JAK isoforms.[4]

JAK3 presents a particularly compelling target for selective inhibition. Unlike the ubiquitously expressed JAK1, JAK2, and TYK2, JAK3 expression is primarily restricted to lymphocytes and hematopoietic cells.[4][5][6] It uniquely associates with the common gamma chain (γc), a receptor subunit essential for signaling by key interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][7][8] This restricted expression and specific function suggest that a highly selective JAK3 inhibitor could offer potent immunomodulation with an improved safety profile, mitigating off-target effects like anemia (linked to JAK2 inhibition).[4]

The pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, most notably as the core of tofacitinib.[9][10] This scaffold is adept at binding to the ATP-binding site within the kinase domain.[11] This guide provides a comprehensive framework of application notes and detailed protocols for the discovery and preclinical development of novel, selective JAK3 inhibitors based on the pyrrolo[2,3-b]pyridine framework.

Section 1: The Therapeutic Rationale for Selective JAK3 Inhibition

The strategic advantage of targeting JAK3 lies in its specific role in lymphocyte biology. Upon cytokine binding to a γc-containing receptor, JAK1 and JAK3 are brought into proximity, leading to their trans-activation.[7] Activated JAK3 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[7][8] Phosphorylated STATs dimerize, translocate to the nucleus, and initiate the transcription of genes crucial for the development, proliferation, and differentiation of T-cells, B-cells, and Natural Killer (NK) cells.[7][12]

By selectively blocking the ATP-binding site of JAK3, the entire downstream signaling cascade can be halted, effectively dampening the response of these key immune cells.[13] This mechanism underpins the therapeutic potential for treating autoimmune diseases where lymphocyte activity is pathogenic. The challenge, however, is achieving high selectivity for JAK3 over other highly homologous JAK family members, a critical factor for minimizing mechanism-based toxicities.[4]

JAK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor γc Receptor JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 2. Activation JAK1->JAK3 3. Trans- phosphorylation STAT5_inactive STAT5 JAK3->STAT5_inactive 4. Phosphorylation STAT5_active p-STAT5 Dimer STAT5_inactive->STAT5_active 5. Dimerization Gene Gene Transcription STAT5_active->Gene 6. Nuclear Translocation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK3 Inhibition Immune Response Lymphocyte Proliferation & Differentiation Gene->Immune Response 7. Protein Synthesis Cytokine Cytokine (e.g., IL-2, IL-4) Cytokine->Receptor 1. Binding

Caption: The JAK3/STAT5 signaling cascade and point of inhibition.

Section 2: Preclinical Development Workflow

The path from a chemical concept to a viable drug candidate is a rigorous, multi-stage process. For developing a selective JAK3 inhibitor, this workflow is designed to systematically evaluate potency, selectivity, cellular activity, and drug-like properties before committing to resource-intensive in vivo studies. Each stage acts as a critical filter, ensuring that only the most promising compounds advance.

Drug_Discovery_Workflow A Compound Synthesis (Pyrrolo[2,3-b]pyridine Library) B Biochemical Screening (JAK3 IC50) A->B Potency C Selectivity Profiling (JAK1, JAK2, TYK2 IC50) B->C Selectivity D Cellular Assays (pSTAT Inhibition, Proliferation) C->D Cellular MOA E In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) D->E Drug-like Properties F Lead Optimization (SAR Studies) E->F Refine Structure G In Vivo Proof-of-Concept (Autoimmune Disease Model) E->G Advance Candidate F->B Iterate

Caption: A streamlined workflow for JAK3 inhibitor development.

Section 3: In Vitro Assays for Potency and Selectivity

The initial phase of screening focuses on the direct interaction between the compound and the target enzyme. These biochemical assays are fundamental for establishing potency (how much drug is needed to inhibit the enzyme) and selectivity (how well the drug distinguishes between the target and related enzymes).

Protocol 3.1: Biochemical JAK3 Kinase Activity Assay (ADP-Glo™ Format)

Causality: This assay quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of JAK3 enzymatic activity.[14] By measuring the reduction in ADP production in the presence of an inhibitor, we can accurately determine the compound's inhibitory potency (IC50). The ADP-Glo™ system is robust because it separates the kinase reaction from the detection step, minimizing compound interference with the luciferase-based signal.[14]

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human JAK3 enzyme in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Prepare a 2X solution of substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in the same buffer. The ATP concentration should be at or near the Km for JAK3 to ensure competitive inhibitors are accurately evaluated.

    • Serially dilute the pyrrolo[2,3-b]pyridine test compounds in 100% DMSO, then dilute into kinase buffer to create 5X final concentration stocks.

  • Kinase Reaction:

    • Add 5 µL of kinase buffer (for negative control) or reference inhibitor (e.g., Tofacitinib) to control wells of a white, 384-well plate.

    • Add 5 µL of the 5X test compound solutions to respective wells.

    • To initiate the reaction, add 10 µL of the 2X enzyme solution to all wells.

    • Add 10 µL of the 2X substrate/ATP solution to all wells. Final volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (Promega ADP-Glo™ Protocol):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[14]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[14]

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (enzyme only) and positive (maximal inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.2: JAK Isoform and Kinome Selectivity Profiling

Causality: Achieving selectivity is paramount to the therapeutic hypothesis.[4] A compound that potently inhibits JAK3 but also inhibits JAK1, JAK2, or TYK2 may not offer a significantly better safety profile than existing pan-JAK inhibitors. Therefore, profiling against all JAK isoforms is a mandatory validation step.[15] Broader kinome screening is then used to identify potential off-target interactions that could lead to unexpected toxicities.

Methodology:

  • JAK Isoform Selectivity:

    • Perform the kinase activity assay described in Protocol 3.1 concurrently for recombinant human JAK1, JAK2, and TYK2 enzymes.

    • Ensure that the ATP concentration used for each assay is near the respective Km value for each kinase, as this can differ between isoforms and impact apparent selectivity.[16]

    • Calculate the IC50 for each JAK isoform.

  • Kinome-wide Selectivity (Service-Based):

    • For lead compounds, engage a contract research organization (CRO) to perform a kinome scan (e.g., Eurofins DiscoverX KINOMEscan™).

    • Typically, the compound is tested at a single high concentration (e.g., 1 µM) against a panel of >400 kinases.

    • Results are reported as percent inhibition. Any significant off-target "hits" should be followed up with full IC50 determination.

Data Presentation: Hypothetical Selectivity Profile

Compound IDScaffoldJAK3 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)TYK2 IC50 (nM)JAK1/JAK3 Fold SelectivityJAK2/JAK3 Fold Selectivity
PBP-001Pyrrolo[2,3-b]pyridine5.24501,25098087x240x
PBP-002Pyrrolo[2,3-b]pyridine15.8980>10,000>10,00062x>630x
TofacitinibPyrrolo[2,3-b]pyridine1.12.5203502.3x18x

Section 4: Cellular Assays to Confirm On-Target Activity

Biochemical assays confirm direct enzyme inhibition, but cellular assays are required to verify that the compound can penetrate the cell membrane, engage the target in its native environment, and produce the desired functional effect.

Protocol 4.1: Cellular Phospho-STAT5 Assay

Causality: This assay directly measures the pharmacodynamic effect of JAK3 inhibition. Since JAK3 is required for the phosphorylation of STAT5 in response to γc cytokines, a reduction in phospho-STAT5 (pSTAT5) levels in the presence of the compound serves as a robust biomarker of on-target cellular activity.[12]

Methodology:

  • Cell Culture and Starvation:

    • Culture a human T-cell line (e.g., Jurkat) or freshly isolated human peripheral blood mononuclear cells (PBMCs) in appropriate media (e.g., RPMI-1640 + 10% FBS).

    • Starve the cells of serum for 4-6 hours prior to the experiment to reduce basal signaling.

  • Compound Treatment and Stimulation:

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with serially diluted pyrrolo[2,3-b]pyridine compounds for 1 hour at 37°C.

    • Stimulate the cells with a pre-determined concentration of a γc cytokine, such as IL-2 (10 ng/mL), for 15-20 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis and Detection:

    • Immediately fix and permeabilize the cells according to the manufacturer's protocol for intracellular flow cytometry or lyse the cells for Western blot or ELISA-based detection.

    • For Flow Cytometry: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated STAT5 (pY694). Analyze the geometric mean fluorescence intensity (MFI) on a flow cytometer.

    • For Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pSTAT5 and total STAT5 (as a loading control).

  • Data Analysis:

    • Normalize the pSTAT5 signal to the stimulated control.

    • Plot the percent inhibition of pSTAT5 signaling versus log inhibitor concentration to calculate the cellular IC50.

Section 5: In Vitro ADME and Toxicology Screening

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body or is overtly toxic. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial for selecting candidates with favorable drug-like characteristics.[17][18]

Data Presentation: Key In Vitro ADME/Tox Assays

AssayPurposeExperimental SystemKey Metric
Metabolic Stability Predict in vivo clearanceHuman Liver Microsomes (HLM)Half-life (t½), Intrinsic Clearance (Clint)
Permeability Predict intestinal absorptionCaco-2 cell monolayerApparent Permeability (Papp)
CYP450 Inhibition Assess drug-drug interaction potentialRecombinant CYP enzymesIC50 for major isoforms (e.g., 3A4, 2D6)
Plasma Protein Binding Determine free drug concentrationEquilibrium DialysisPercent Bound
Aqueous Solubility Assess dissolution potentialKinetic or Thermodynamic methodsµg/mL
Cytotoxicity Assess general cellular toxicityHepG2 or other cell linesCC50 (50% cytotoxic concentration)
Protocol 5.1: High-Level Protocol for Metabolic Stability in HLMs

Causality: The liver is the primary site of drug metabolism. This assay uses human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, to estimate how quickly a compound will be cleared from circulation in vivo. Compounds that are metabolized too rapidly will have a short half-life and may not be effective.

Methodology:

  • Incubate the test compound (typically at 1 µM) with pooled human liver microsomes (0.5 mg/mL) and the NADPH-regenerating system (to initiate the enzymatic reaction) at 37°C.

  • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Section 6: In Vivo Proof-of-Concept Studies

The ultimate test of a drug candidate is its ability to modulate disease in a living organism. Animal models of autoimmune disease are essential for evaluating in vivo efficacy and establishing a potential therapeutic window.

Protocol 6.1: High-Level Protocol for Collagen-Induced Arthritis (CIA) in Rats

Causality: The CIA model is a widely used and well-validated animal model for rheumatoid arthritis.[16] It shares many pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion, all driven by an autoimmune response involving T-cells and B-cells. Efficacy in this model provides strong preclinical validation for an immunomodulatory agent.[19]

Methodology:

  • Disease Induction:

    • Immunize male Lewis rats intradermally at the base of the tail with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.

    • A booster immunization is typically given 7 days later.

  • Compound Dosing and Monitoring:

    • Begin prophylactic or therapeutic dosing of the test compound (formulated in an appropriate vehicle) once daily via oral gavage. Include a vehicle control group and a positive control group (e.g., methotrexate).

    • Starting around day 10, monitor the animals daily for signs of arthritis.

    • Quantify disease severity using a macroscopic clinical scoring system (e.g., 0-4 scale per paw based on erythema and swelling).

    • Measure paw thickness using digital calipers every 2-3 days.

  • Terminal Endpoints (e.g., Day 21):

    • Collect blood for measurement of systemic inflammatory biomarkers (e.g., IL-6) and for pharmacokinetic analysis.

    • Harvest hind paws for micro-CT imaging (to assess bone erosion) and histopathological analysis (to score inflammation, pannus formation, and cartilage/bone damage).

  • Data Analysis:

    • Compare the mean clinical scores, paw swelling, and histology scores between the vehicle, positive control, and test compound groups using appropriate statistical tests (e.g., ANOVA).

    • A statistically significant reduction in disease parameters indicates in vivo efficacy.

Conclusion

The development of selective JAK3 inhibitors using the pyrrolo[2,3-b]pyridine scaffold represents a promising strategy for creating next-generation immunomodulators. This approach is grounded in a strong therapeutic rationale: targeting a key lymphocyte signaling node with restricted expression to minimize off-target effects. The successful execution of the outlined workflow—from rigorous biochemical and cellular screening to comprehensive ADME/Tox profiling and in vivo validation—is essential to identify clinical candidates with the highest probability of success. By adhering to these detailed protocols and understanding the scientific causality behind each step, researchers can systematically advance compounds that have the potential to become safe and effective treatments for a range of autoimmune diseases.

References

  • JAK-Inhibitors Beyond the Label: Emerging Applications in Dermatology. MDPI. [Link]

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry. [Link]

  • JAK3 Inhibitors in the Treatment of Autoimmune Disease. BellBrook Labs. [Link]

  • JAK3 (Janus Kinase 3) Assay Kit. BPS Bioscience. [Link]

  • JAK3 Activity Assay | Inhibitor Screening Application. BellBrook Labs. [Link]

  • Evaluation of JAK3 Biology in Autoimmune Disease Using a Highly Selective, Irreversible JAK3 Inhibitor. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • ADME of Biologics—What Have We Learned from Small Molecules?. National Center for Biotechnology Information. [Link]

  • Differences in JAK Isoform Selectivity Among Different Types of JAK Inhibitors Evaluated for Rheumatic Diseases Through In Vitro Profiling. Arthritis & Rheumatology. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. National Center for Biotechnology Information. [Link]

  • Janus kinase 3: the controller and the controlled. National Center for Biotechnology Information. [Link]

  • Development of Selective Covalent Janus Kinase 3 Inhibitors. National Center for Biotechnology Information. [Link]

  • Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. ACS Publications. [Link]

  • In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

  • Development of Selective Covalent Janus Kinase 3 Inhibitors. ACS Publications. [Link]

  • JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. National Center for Biotechnology Information. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery Today. [Link]

  • Jak inhibitors and their selectivity profile. ResearchGate. [Link]

  • Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. National Center for Biotechnology Information. [Link]

  • Progress in the Research and Development of JAK3 Drug Targets. Patsnap Synapse. [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]

  • JAK inhibitors selectivity: New opportunities, better drugs?. Tampere University. [Link]

  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • Janus kinase 3 inhibitor. Wikipedia. [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioIVT. [Link]

  • (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... ResearchGate. [Link]

  • Mechanism of Action of JAK Inhibitors. YouTube. [Link]

  • JAK-STAT signaling pathway. YouTube. [Link]

  • Low-Dose JAK3 Inhibition Improves Antitumor T-Cell Immunity and Immunotherapy Efficacy. Cancer Research Communications. [Link]

  • Janus kinase Inhibitors in autoimmune diseases. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: Synthesis and Evaluation of Pyrrolo-Pyridine Derivatives as Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antibacterial agents.[1] The chemical scaffold of pyrrolo-pyridine, a fusion of a pyrrole and a pyridine ring, has emerged as a promising framework in medicinal chemistry due to its structural versatility and wide range of biological activities.[2][3] Derivatives of this heterocyclic system have demonstrated potent antibacterial and antimycobacterial properties, offering new avenues for combating drug-resistant pathogens.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and structure-activity relationships of novel pyrrolo-pyridine derivatives as antibacterial agents.

Strategic Approaches to the Synthesis of Pyrrolo-Pyridine Cores

The synthetic accessibility of the pyrrolo-pyridine scaffold is a key advantage for its exploration in drug discovery. Various synthetic strategies have been developed, with multi-component reactions (MCRs) being particularly effective due to their efficiency and atom economy.[4][5] These one-pot reactions allow for the rapid assembly of complex molecular architectures from simple, readily available starting materials.[6]

Rationale for Employing Multi-Component Reactions

MCRs are highly valued in medicinal chemistry for their ability to generate diverse libraries of compounds in a time- and resource-efficient manner. The convergence of multiple reactants in a single step circumvents the need for isolation and purification of intermediates, thereby streamlining the synthetic workflow. This approach is particularly well-suited for the exploration of structure-activity relationships (SAR), as it facilitates the systematic variation of substituents on the core scaffold.

A notable example is the two-step, three-component synthesis of polysubstituted pyrrolo[3,4-b]pyridines, which offers a versatile route to a range of derivatives.[7][8] This strategy often involves the initial formation of an intermediate, which then undergoes cyclization to afford the final pyrrolo-pyridine core.

Protocol: A Two-Step, Three-Component Synthesis of a Pyrrolo[3,4-b]pyridine Derivative

This protocol details a representative synthesis of a functionalized pyrrolo[3,4-b]pyridine derivative, adapted from established multi-component reaction strategies.[7][8]

Materials and Reagents
  • Enamino imide derivative (e.g., 3-(4-methylphenylamino)-1-methyl-1H-pyrrole-2,5-dione)

  • Aromatic aldehyde (e.g., 4-methylbenzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol (reagent grade)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the enamino imide (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: To the stirred mixture, add DBU (10 mol%).

  • Reaction Progression: Heat the reaction mixture to 78 °C (reflux) and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure pyrrolo[3,4-b]pyridine derivative.[7]

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: One-Pot Reaction cluster_1 Step 2: Purification cluster_2 Step 3: Characterization Enamino Imide Enamino Imide Reaction Mixture Reaction Mixture Enamino Imide->Reaction Mixture Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Mixture Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product DBU, Ethanol, 78°C Purification Purification Crude Product->Purification Recrystallization or Column Chromatography Pure Pyrrolo-Pyridine Pure Pyrrolo-Pyridine Purification->Pure Pyrrolo-Pyridine Analysis Analysis Pure Pyrrolo-Pyridine->Analysis NMR, MS

Caption: A generalized workflow for the two-step synthesis of pyrrolo-pyridine derivatives.

Antibacterial Activity and Structure-Activity Relationship (SAR)

The antibacterial potential of pyrrolo-pyridine derivatives is significantly influenced by the nature and position of substituents on the core scaffold. A systematic exploration of these structural modifications is crucial for the rational design of potent antibacterial agents.

Key SAR Insights
  • Substitution on the Pyridine Ring: The electronic and steric properties of substituents on the pyridine ring can modulate the antibacterial activity. For instance, in a series of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, bromo or iodo substitutions on a 4-benzylamine group, coupled with a hydroxyl group on the 6-aryl moiety, were found to be critical for potent activity against Staphylococcus aureus.[9]

  • The Pyrrole Moiety: Modifications to the pyrrole ring can also impact antibacterial efficacy. The introduction of different functional groups can influence the compound's ability to interact with bacterial targets.

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes. In a study of quaternary ammonium derivatives of perhydropyrrolo[3,4-c]pyridine, a linear relationship was observed between antibacterial activity and lipophilicity up to a certain alkyl chain length.[10]

Quantitative Evaluation of Antibacterial Potency

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antibacterial activity of a compound. The following table summarizes the MIC values of representative pyrrolo-pyridine derivatives against various bacterial strains.

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Pyrrolo[3,2-b]pyridine5-oxo-4H-pyrrolo[3,2-b]pyridine derivativeEscherichia coli3.35[11]
Pyrrolo[3,4-b]pyridineFunctionalized pyrrolo[3,4-b]pyridine (4j)Escherichia coli62.5[7]
Pyrrolo[3,4-b]pyridineFunctionalized pyrrolo[3,4-b]pyridine (4l)Escherichia coli125.0[7]
Pyrrolo[3,4-c]quinolinePyrrolo[3,4-c]quinoline-1,3-dione (7{3,5})Pseudomonas aeruginosa0.5[12]
Pyrrolo[3,4-c]quinolinePyrrolo[3,4-c]quinoline-1,3-dione (7{4,7})Escherichia coli1[12]
Pyrrolo[3,4-c]quinolinePyrrolo[3,4-c]quinoline-1,3-dione (7{4,7})Enterobacter aerogenes0.5[12]
Pyrrolo[2,3-d]pyrimidineHalogenated 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amineStaphylococcus aureus8[9]
Pyrrolopyrimidine4-[2-(substituted benzylidene)hydrazinyl]-7H-pyrrolo[2,3-d]pyrimidineVarious bacterial strainsSignificant inhibitory potential[13]
Pyrrolo[3,2-d]pyrimidinePyrrolo[3,2-d]pyrimidine derivatives (4b, 4e)Escherichia coli250-500[14]
Pyrrolo[3,2-d]pyrimidinePyrrolo[3,2-d]pyrimidine derivative (4e)Pseudomonas aeruginosa-[14]

Mechanism of Action: Targeting Essential Bacterial Pathways

Understanding the molecular mechanism of action is paramount in the development of novel antibacterial drugs. Pyrrolo-pyridine derivatives have been shown to exert their antibacterial effects through various mechanisms, including the inhibition of essential enzymes and interference with key cellular processes.

Inhibition of Mycolic Acid Biosynthesis in Mycobacterium tuberculosis

A significant target for antimycobacterial drug discovery is the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[15] Certain pyrrolo-pyridine derivatives have been identified as direct inhibitors of InhA.[15] These compounds bind to the active site of the enzyme, preventing the binding of its natural substrate and thereby disrupting the mycolic acid synthesis pathway.[15] This mode of action is particularly attractive as it bypasses the resistance mechanisms associated with the prodrug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG.[16]

Visualizing the Inhibition of InhA

G cluster_0 Mycolic Acid Biosynthesis Pathway cluster_1 Inhibition by Pyrrolo-Pyridine Derivative Fatty Acid Substrate Fatty Acid Substrate InhA Enzyme InhA Enzyme Fatty Acid Substrate->InhA Enzyme Substrate Binding Elongated Fatty Acid Elongated Fatty Acid InhA Enzyme->Elongated Fatty Acid Enzymatic Reaction Inhibited InhA Inhibited InhA Mycolic Acid Mycolic Acid Elongated Fatty Acid->Mycolic Acid Further Processing Bacterial Cell Wall Integrity Bacterial Cell Wall Integrity Mycolic Acid->Bacterial Cell Wall Integrity Pyrrolo-Pyridine Inhibitor Pyrrolo-Pyridine Inhibitor Pyrrolo-Pyridine Inhibitor->InhA Enzyme Inhibitor Binding Disrupted Cell Wall Disrupted Cell Wall Inhibited InhA->Disrupted Cell Wall Blockage of Mycolic Acid Synthesis

Caption: Inhibition of the mycolic acid biosynthesis pathway by a pyrrolo-pyridine derivative targeting the InhA enzyme.

Other Potential Mechanisms

Some pyrrolo-pyridine derivatives have been observed to induce a low SOS response and show signs of translation blockage in E. coli, suggesting that they may interfere with protein synthesis.[11] Further investigation into these and other potential mechanisms, such as DNA interaction, is warranted to fully elucidate the antibacterial profile of this promising class of compounds.[7]

Conclusion and Future Directions

Pyrrolo-pyridine derivatives represent a versatile and promising scaffold for the development of novel antibacterial agents. Their synthetic tractability, coupled with their demonstrated efficacy against a range of bacterial pathogens, makes them an attractive area for further research. Future efforts should focus on:

  • Expansion of Chemical Diversity: The synthesis and evaluation of larger, more diverse libraries of pyrrolo-pyridine derivatives to further probe the structure-activity landscape.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and mechanisms of action for the most potent compounds.

  • In Vivo Efficacy and Safety Profiling: The advancement of lead compounds into preclinical and clinical development to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the insights and protocols outlined in this guide, researchers can contribute to the development of the next generation of antibacterial drugs to combat the growing threat of antimicrobial resistance.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2206. [Link]

  • Stanciu, S.-G., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10769. [Link]

  • Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8). [Link]

  • Veselov, M. S., et al. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 24(1), 233–239. [Link]

  • Jose, G., et al. (2017). Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases. European Journal of Medicinal Chemistry, 130, 346–357. [Link]

  • Ortega-Zúñiga, C. A., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 28(14), 5364. [Link]

  • Noolvi, M. N., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. Bioorganic & Medicinal Chemistry Letters, 26(14), 3246–3253. [Link]

  • Singh, P., et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, 6(10), 2323–2334. [Link]

  • López-Francés, A., et al. (2021). Three‐component protocol for the synthesis of pyrrolo[3,4‐b]pyridines and pyrrolo[3,4‐b]quinolines. ChemistrySelect, 6(10), 2323–2334. [Link]

  • Szymański, P., et al. (2021). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. International Journal of Molecular Sciences, 22(19), 10236. [Link]

  • de Souza, M. V. N., et al. (2024). Development and evaluation of novel InhA inhibitors inspired by thiadiazole and tetrahydropyran series of inhibitors. Acta Pharmaceutica, 74(2), 205–222. [Link]

  • Altomare, C., et al. (1992). Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. Arzneimittelforschung, 42(2), 152–155. [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. Asian Journal of Chemistry, 35(9), 2351–2356. [Link]

  • Wang, L., et al. (2017). Microwave-Assisted Synthesis of Diverse Pyrrolo[3,4-c]quinoline-1,3-diones and Their Antibacterial Activities. ACS Combinatorial Science, 19(12), 757–762. [Link]

  • Patel, K., et al. (2023). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Journal of Molecular Structure, 1289, 135831. [Link]

  • Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8). [Link]

  • Li, J., et al. (2019). A multicomponent two-step strategy for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones using a solid acid as a recyclable catalyst. Green Chemistry, 21(11), 3056–3061. [Link]

  • Agerbæk, M. Ø., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Molecules, 27(15), 4704. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2206. [Link]

  • Khalafy, J., & Javahershenas, R. (2017). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 61(2), 113–118. [Link]

Sources

Application Note: A Validated Protocol for Assessing FMS Kinase Inhibition with Pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting FMS Kinase with Novel Pyrrolo[3,2-c]pyridine Inhibitors

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a pivotal type III receptor tyrosine kinase.[1] Upon binding its ligands, CSF-1 (colony-stimulating factor 1) or IL-34, FMS kinase dimerizes and undergoes autophosphorylation, initiating signaling cascades that are crucial for the proliferation, differentiation, and survival of mononuclear phagocytes, including macrophages and microglia.[2][3] Overexpression and aberrant activation of FMS kinase are implicated in a range of pathologies, including various cancers (such as breast, ovarian, and prostate), inflammatory disorders like rheumatoid arthritis, and bone diseases.[1][2] This makes FMS a compelling therapeutic target. In the tumor microenvironment, FMS signaling is critical for the recruitment and polarization of tumor-associated macrophages (TAMs), which often promote tumor growth, angiogenesis, and metastasis.[4]

The pyrrolo[3,2-c]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, recognized for its ability to serve as a core for potent kinase inhibitors.[5] Its rigid structure and potential for diverse substitutions allow for the development of highly selective and potent inhibitors. Recent studies have demonstrated that derivatives of this scaffold can effectively inhibit FMS kinase with high potency, making them promising candidates for drug development.[1][6]

This application note provides a comprehensive, validated protocol for researchers to accurately assess the inhibitory potential of novel pyrrolo[3,2-c]pyridine derivatives against FMS kinase. We will detail robust biochemical and cellular assays, from initial in vitro kinase activity measurement to the assessment of target engagement and functional cellular outcomes, ensuring a thorough and reliable characterization of compound efficacy.

Core Principles and Assay Strategy

A multi-tiered approach is essential for a comprehensive assessment of kinase inhibitors. This protocol follows a logical progression from a direct, purified enzyme system to a more complex, biologically relevant cellular environment.

  • Biochemical Assays: These assays utilize a purified, recombinant FMS kinase enzyme to directly measure the inhibitor's ability to block substrate phosphorylation. This provides a direct measure of potency, typically expressed as the IC50 value —the concentration of inhibitor required to reduce enzyme activity by 50%.[7]

  • Cellular Assays: These are critical for confirming that the compound can penetrate the cell membrane, engage the FMS kinase target in its native environment, and inhibit its function. This is often measured by quantifying the reduction in FMS autophosphorylation.

  • Functional Cellular Assays: The ultimate goal is to link target inhibition to a desired biological outcome. Assays measuring cell viability or proliferation determine the downstream consequences of inhibiting the FMS signaling pathway.

This tiered approach, moving from a simplified biochemical system to complex cellular models, provides a robust validation system for identifying and characterizing promising FMS kinase inhibitors.

The FMS Kinase Signaling Pathway

Binding of the dimeric ligands CSF-1 or IL-34 to the extracellular domain of FMS kinase induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[3][8] This phosphorylation creates docking sites for various downstream signaling proteins, activating key pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[8]

FMS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FMS FMS (CSF-1R) FMS->FMS PI3K PI3K FMS->PI3K Activation Ligand CSF-1 / IL-34 Ligand->FMS Binding & Dimerization Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->FMS Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation

Caption: FMS (CSF-1R) signaling pathway and point of inhibition.

Materials and Reagents

Successful and reproducible results depend on high-quality reagents. The following table provides a list of critical materials.

Reagent/MaterialRecommended Source (Cat. #)Purpose
Biochemical Assay
Recombinant Human FMS KinasePromega (V2821) or equivalentEnzyme source for kinase reaction
Poly (4:1 Glu, Tyr) PeptidePromega (V2851) or equivalentSubstrate for FMS kinase
ADP-Glo™ Kinase Assay KitPromega (V9101)ADP detection for kinase activity
Cellular Assays
M-NFS-60 or THP-1 cell lineATCCFMS-expressing cell models[9]
Recombinant Murine or Human CSF-1R&D Systems or equivalentLigand to stimulate FMS kinase
Anti-phospho-CSF-1R (Tyr723) AbCell Signaling TechnologyPrimary Ab for Western Blot
Anti-CSF-1R AntibodyCell Signaling TechnologyTotal FMS protein control for WB
Anti-rabbit IgG, HRP-linked AbCell Signaling TechnologySecondary Ab for Western Blot
Viability Assay
CellTiter-Glo® 2.0 AssayPromega (G9241)Measures cell viability via ATP levels
General
Pyrrolo[3,2-c]pyridine derivativesSynthesized in-house / VendorTest compounds
StaurosporineSigma-Aldrich or equivalentPositive control kinase inhibitor
DMSO, Cell Culture GradeSigma-AldrichSolvent for compounds
384-well white assay platesCorning (3573) or equivalentFor luminescence-based assays

Protocol 1: In Vitro Biochemical FMS Kinase Inhibition Assay

This protocol uses the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[10] The luminescent signal is directly proportional to kinase activity.

Experimental Workflow Diagram

Caption: Workflow for the ADP-Glo™ FMS Kinase Inhibition Assay.

Step-by-Step Methodology

This protocol is optimized for a 384-well plate format with a final reaction volume of 5 µL.[11]

  • Compound Preparation: Prepare a serial dilution series of the pyrrolo[3,2-c]pyridine derivatives in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series. Staurosporine should be used as a positive control inhibitor.

  • Reagent Preparation:

    • Kinase Buffer (1X): 40 mM Tris (pH 7.5), 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme Solution: Dilute recombinant FMS kinase in 1X Kinase Buffer to a working concentration of 2.5 ng/µL.

    • Substrate/ATP Solution: Prepare a mix in 1X Kinase Buffer containing 100 µM ATP and 1.0 mg/mL Poly (Glu, Tyr) substrate.

  • Assay Plate Setup:

    • Add 1 µL of 1X Kinase Buffer to all wells.

    • Add 1 µL of the appropriate compound dilution to the test wells. Add 1 µL of DMSO to "Max Activity" (0% inhibition) and "No Enzyme" (100% inhibition) control wells.

    • Add 2 µL of the Enzyme Solution to all wells except the "No Enzyme" control wells (add 2 µL of 1X Kinase Buffer instead).

    • Mix the plate gently and incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 1 µL of the Substrate/ATP Solution to all wells.

    • Mix the plate and incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis and IC50 Determination
  • Calculate Percent Inhibition:

    • Average the luminescence signal for each control and test concentration.

    • Use the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme))

  • Generate IC50 Curve:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC50 value.[12][13] Software such as GraphPad Prism is recommended for this analysis.

Protocol 2: Cellular FMS Autophosphorylation Assay

This assay verifies target engagement within a cellular context by measuring the inhibition of ligand-induced FMS autophosphorylation via Western Blot.

Step-by-Step Methodology
  • Cell Culture and Seeding: Culture M-NFS-60 or THP-1 cells according to ATCC guidelines. Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the pyrrolo[3,2-c]pyridine derivative (or DMSO vehicle control) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C to induce FMS autophosphorylation.[14] A non-stimulated control well should be included.

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.

  • Protein Quantification: Scrape and collect the cell lysates. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-FMS (p-FMS) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total FMS to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-FMS signal to the total FMS signal for each sample. Compare the normalized signals from inhibitor-treated samples to the stimulated control to determine the extent of inhibition.

Protocol 3: Functional Cell Viability Assay

This protocol assesses the downstream effect of FMS inhibition on cell proliferation and viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.[15]

Step-by-Step Methodology
  • Cell Seeding: Seed M-NFS-60 cells (which are dependent on the FMS pathway for proliferation) into a 96-well white-walled plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of the pyrrolo[3,2-c]pyridine derivatives to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well (e.g., 100 µL).[16]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis

Calculate the percent viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and fit the data using a four-parameter logistic model to determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation and Quality Control

  • Correlating Data: A potent inhibitor should demonstrate a low IC50 in the biochemical assay, effectively block FMS phosphorylation in the cellular assay at comparable concentrations, and induce growth inhibition in FMS-dependent cell lines. Discrepancies between biochemical and cellular potency can indicate issues with cell permeability, compound stability, or off-target effects.

  • Assay Quality (Z'-Factor): For high-throughput screening, the quality of the assay should be validated by calculating the Z'-factor.[17] The Z'-factor is a measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation.[18] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for screening.[19]

    Formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| (Where max = Max Activity control, min = No Enzyme control)

Conclusion

This application note provides a validated, multi-tiered protocol for the comprehensive characterization of pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. By systematically progressing from direct biochemical inhibition to cellular target engagement and functional outcomes, researchers can confidently identify and prioritize lead candidates for further development. Adherence to these robust methodologies ensures the generation of accurate, reproducible data critical for advancing novel therapeutics targeting FMS-driven diseases.

References

  • Adham, S. A. (2018). Recent Advances of Colony-Stimulating Factor-1 Receptor (CSF-1R) Kinase and Its Inhibitors. ResearchGate. Retrieved from [Link]

  • Bai, Y., et al. (2022). Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. Frontiers in Oncology. Retrieved from [Link]

  • Cannarile, M. A., et al. (2017). CSF-1R in Cancer: More than a Myeloid Cell Receptor. Journal of Thoracic Oncology. Retrieved from [Link]

  • Elkamhawy, A., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Retrieved from [Link]

  • Elkamhawy, A., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis Online. Retrieved from [Link]

  • Reddit. (2023). Help with determining IC50 for enzyme inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). cellular assays for colony-stimulating factor 1 receptor (csf1r). Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • Konno, T., et al. (2019). Functional characterization of a novel CSF1R mutation causing hereditary diffuse leukoencephalopathy with spheroids. PMC. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Koso, H., et al. (2021). Identification of TNFAIP2 as a unique cellular regulator of CSF-1 receptor activation. Life Science Alliance. Retrieved from [Link]

  • Ciciulla, J., et al. (2023). Insights into CSF-1R Expression in the Tumor Microenvironment. MDPI. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Stephens, R. H., et al. (2018). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. Retrieved from [Link]

  • YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • Bentham Science Publishers. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Retrieved from [Link]

  • Agliano, A., et al. (2021). Colony-Stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-Cell Lymphoma Viability. AACR Journals. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • bioRxiv. (2024). Identification of M-Sec as a unique cellular regulator of CSF-1 receptor activation. Retrieved from [Link]

  • ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]

  • NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • YouTube. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]

  • Oxford Academic. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Retrieved from [Link]

  • PubMed Central. (2012). Mutations in the colony stimulating factor 1 receptor (CSF1R) cause hereditary diffuse leukoencephalopathy with spheroids. Retrieved from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a robust and reproducible methodology.

Synthesis Overview

The synthesis of this compound is a two-step process commencing with the formation of the core heterocyclic structure, 6-Bromo-1H-pyrrolo[3,2-b]pyridine, followed by the N-phenylsulfonylation to yield the final product. The phenylsulfonyl group is a common protecting group for the pyrrole nitrogen, and its introduction is a critical step that often requires careful optimization to achieve high yields.

Synthesis_Overview A 5-Bromo-2-methyl-3-nitropyridine B Intermediate Enamine A->B DMF-DMA C 6-Bromo-1H-pyrrolo[3,2-b]pyridine B->C Fe / Acetic Acid (Reductive Cyclization) D This compound C->D Benzenesulfonyl Chloride, Base (e.g., NaH)

Caption: Overall synthetic scheme for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

Question 1: My reductive cyclization of the enamine intermediate is sluggish or incomplete, resulting in a low yield of 6-Bromo-1H-pyrrolo[3,2-b]pyridine. What are the likely causes and solutions?

Answer:

Incomplete reductive cyclization is a frequent challenge. Several factors can contribute to this issue:

  • Insufficient Reducing Agent: Iron powder is the reducing agent of choice for this transformation. Its surface can oxidize over time, reducing its reactivity.

    • Solution: Use freshly activated or high-purity iron powder. Ensure a sufficient excess of the reducing agent is used, as specified in the protocol.

  • Suboptimal Reaction Temperature: The reaction requires sufficient thermal energy to proceed at a reasonable rate.

    • Solution: Ensure the reaction mixture is maintained at the recommended temperature (e.g., 100 °C). Monitor the internal temperature of the reaction, not just the heating mantle setting.

  • Poor Quality Acetic Acid: Water content in the acetic acid can sometimes hinder the reaction.

    • Solution: Use glacial acetic acid to ensure anhydrous conditions.

Troubleshooting Workflow: Low Yield in Reductive Cyclization

Reductive_Cyclization_Troubleshooting start Low Yield of 6-Bromo-1H-pyrrolo[3,2-b]pyridine check_iron Check Iron Powder Quality and Stoichiometry start->check_iron check_temp Verify Reaction Temperature check_iron->check_temp Optimal solution_iron Use Fresh/Activated Iron Powder Increase Stoichiometry check_iron->solution_iron Suboptimal check_acid Assess Acetic Acid Quality check_temp->check_acid Optimal solution_temp Ensure Consistent Heating at 100 °C check_temp->solution_temp Suboptimal solution_acid Use Glacial Acetic Acid check_acid->solution_acid Contains Water Sulfonylation_Side_Products start Multiple Spots on TLC check_sm Is Starting Material Present? start->check_sm check_moisture Were Anhydrous Conditions Maintained? check_sm->check_moisture No solution_sm Increase Reaction Time Add Catalytic DMAP Check Base Activity check_sm->solution_sm Yes check_conditions Review Reaction Conditions (Temp., Time) check_moisture->check_conditions Yes solution_moisture Use Anhydrous Solvents Ensure Dry Glassware check_moisture->solution_moisture No solution_conditions Optimize Temperature and Reaction Time check_conditions->solution_conditions Suboptimal

Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions of Bromo-pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling reactions involving bromo-pyridines. The unique electronic properties of the pyridine ring introduce specific challenges not always encountered with other aryl halides. This document provides in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic outcomes.

Introduction: The "Pyridine Problem" in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of C-C bonds.[1] However, when employing heteroaromatic halides like bromo-pyridines, researchers often encounter a host of side reactions that can significantly lower yields and complicate purification. The primary culprit is the Lewis basic nitrogen atom in the pyridine ring, which can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3] This "pyridine problem" can exacerbate common Suzuki side reactions and introduce new challenges.

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench. We will delve into the mechanistic underpinnings of these side reactions and provide actionable, step-by-step protocols to mitigate them.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction is sluggish or stalls completely. What's causing this and how can I fix it?

Answer: A stalled or sluggish reaction with a bromo-pyridine substrate is often a primary symptom of catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle.[3][4] The position of the bromine atom on the pyridine ring can influence the severity of this inhibition. 2-Bromopyridines are particularly challenging due to the proximity of the nitrogen to the reaction center.

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount in preventing catalyst poisoning. Bulky, electron-rich monodentate phosphine ligands are highly effective as they create a sterically hindered environment around the palladium center, which disfavors coordination of the pyridine nitrogen.[5]

    • Recommended Ligands: Consider using dialkylbiaryl phosphine ligands such as SPhos , XPhos , or RuPhos . These have demonstrated exceptional performance in the coupling of heteroaryl halides.[6] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating properties and steric bulk.[7]

  • Increase Catalyst and/or Ligand Loading: If catalyst inhibition is suspected, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the issue. Additionally, ensure an adequate ligand-to-palladium ratio (typically ranging from 1:1 to 2:1) to maintain the active catalytic species.

  • Choice of Palladium Precursor: While Pd(PPh₃)₄ is a common precatalyst, it may not be optimal for challenging pyridine couplings. Consider using a Pd(0) source like Pd₂(dba)₃ in combination with a bulky phosphine ligand, or a pre-formed palladium(II) precatalyst which is reduced in situ.[8]

  • Solvent and Base Combination: The reaction medium can influence the extent of catalyst inhibition. Anhydrous conditions, in some cases, can be beneficial. A study by Denmark and colleagues has shown that trimethyl borate can be used as an additive in anhydrous Suzuki-Miyaura couplings to attenuate catalyst poisoning by Lewis basic heterocycles.[9]

ParameterRecommendation for Overcoming Catalyst InhibitionRationale
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs.Steric hindrance around the Pd center prevents pyridine coordination.[5]
Catalyst Loading Increase to 3-5 mol% if necessary.Compensates for catalyst deactivation by the pyridine substrate.
Solvent Anhydrous toluene or dioxane. Consider additives like trimethyl borate.Minimizes water-related side reactions and can reduce catalyst inhibition.[9]
Base Strong, non-coordinating bases like K₃PO₄ or Cs₂CO₃.Efficiently promotes the transmetalation step without strongly interacting with the catalyst.
FAQ 2: I'm observing a significant amount of debrominated pyridine in my reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of a debrominated pyridine side product is a result of a process called hydrodehalogenation. This can occur through several mechanistic pathways. One common route involves the oxidative addition of the bromo-pyridine to the Pd(0) catalyst, followed by a reaction with a hydride source in the reaction mixture, and subsequent reductive elimination of the debrominated pyridine. The hydride source can be trace water, the solvent, or even the phosphine ligand under certain conditions.

Dehalogenation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-H(L2) Ar-Pd(II)-H(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-H(L2) Hydride Source (-Br-) Ar-H Ar-H Ar-Pd(II)-H(L2)->Ar-H Reductive Elimination Ar-H->Pd(0)L2 caption Dehalogenation Side Reaction Pathway Homocoupling Pd(II) Pd(II) R-Pd(II)-X R-Pd(II)-X Pd(II)->R-Pd(II)-X Transmetalation R-B(OH)2_1 R-B(OH)2 R-B(OH)2_1->R-Pd(II)-X R-Pd(II)-R R-Pd(II)-R R-Pd(II)-X->R-Pd(II)-R Transmetalation R-B(OH)2_2 R-B(OH)2 R-B(OH)2_2->R-Pd(II)-R R-R R-R R-Pd(II)-R->R-R Reductive Elimination Pd(0) Pd(0) R-R->Pd(0) caption Homocoupling Side Reaction Pathway

Caption: Pathway for the formation of boronic acid homocoupling products.

  • Thorough Degassing: As with dehalogenation, meticulous degassing of the reaction mixture is the most effective way to prevent homocoupling. [3]Purging with an inert gas for an extended period (30-60 minutes) or using freeze-pump-thaw cycles for particularly sensitive reactions is recommended.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the amount of Pd(II) present at the beginning of the reaction. If using a Pd(II) precatalyst, ensure that the reaction conditions are suitable for its efficient in situ reduction to Pd(0).

  • Control Stoichiometry: Using a slight excess of the bromo-pyridine (e.g., 1.1 equivalents) relative to the boronic acid can sometimes help to favor the cross-coupling pathway.

  • Order of Addition: Adding the boronic acid portion-wise or via syringe pump over the course of the reaction can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction. Some protocols suggest pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid. [3]

FAQ 4: I'm observing a significant amount of protodeboronation of my boronic acid. What's happening and how can I avoid it?

Answer: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. [10]This is a hydrolytic process that is often base-catalyzed and is a major pathway for boronic acid decomposition, especially with electron-rich or heteroaromatic boronic acids. [5][11]Pyridylboronic acids, particularly 2-pyridylboronic acid, are notoriously unstable and prone to protodeboronation. [12]

  • Use Boronic Esters: Boronic acids can be protected as esters to increase their stability. Pinacol esters are commonly used, but for particularly challenging substrates, N-methyliminodiacetic acid (MIDA) boronates are an excellent choice. [13]MIDA boronates are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions, thus keeping its concentration low and minimizing protodeboronation. [14][15]

  • Anhydrous Conditions: Since protodeboronation is a hydrolytic process, using anhydrous solvents and reagents can significantly reduce its occurrence.

  • Choice of Base and Solvent: The choice of base and solvent can have a profound impact on the rate of protodeboronation. Weaker bases and aprotic solvents are generally preferred.

    • Recommended Conditions: For sensitive boronic acids, consider using a weaker base like K₂CO₃ or even KF in an anhydrous solvent like THF or dioxane.

  • Minimize Reaction Time and Temperature: As with other side reactions, higher temperatures and longer reaction times increase the likelihood of boronic acid decomposition. Optimize the reaction to proceed at the lowest possible temperature for the shortest time necessary for completion.

Side ReactionKey CauseRecommended Mitigation Strategy
Catalyst Inhibition Pyridine nitrogen coordinating to Palladium. [3]Use bulky, electron-rich ligands (SPhos, XPhos). [6]
Dehalogenation Reaction with a hydride source.Use anhydrous, degassed solvents; choose bases like K₃PO₄.
Homocoupling Presence of Oxygen and Pd(II) species. [16]Thoroughly degas the reaction mixture; use a Pd(0) precatalyst. [3]
Protodeboronation Hydrolysis of the boronic acid. [10]Use boronic esters (e.g., MIDA boronates); employ anhydrous conditions. [13][14]

The Suzuki-Miyaura Catalytic Cycle: A Visual Guide

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle. Understanding this cycle is crucial for rational troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-R(L2) OxAdd->Transmetalation Transmetalation RedElim Ar-R (Product) Transmetalation->RedElim Reductive Elimination RedElim->Pd0 ArBr Ar-Br (Bromo-pyridine) ArBr->OxAdd Boronic R-B(OH)3- (Activated Boronate) Boronic->Transmetalation Base Base Base->Boronic BoronicAcid R-B(OH)2 BoronicAcid->Boronic Activation caption The Suzuki-Miyaura Catalytic Cycle

Sources

Technical Support Center: Purification of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules, particularly kinase inhibitors and other therapeutic agents.[1][2] The phenylsulfonyl group serves as a protecting group for the pyrrole nitrogen, enhancing stability and modifying reactivity during subsequent synthetic transformations. However, the purification of this compound can present several challenges, from removing stubborn impurities to preventing degradation. This guide provides a structured approach to overcoming these hurdles, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Impurities can originate from starting materials or be generated during the synthesis. Common impurities include:

  • Unreacted Starting Materials: Such as 6-bromo-1H-pyrrolo[3,2-b]pyridine or benzenesulfonyl chloride.

  • Di-sulfonated byproducts: Where a second sulfonyl group is attached elsewhere on the molecule.

  • Hydrolysis products: Cleavage of the phenylsulfonyl group can occur if the compound is exposed to harsh acidic or basic conditions, reverting to 6-bromo-1H-pyrrolo[3,2-b]pyridine.

  • Over-brominated species: If the bromination step is not well-controlled.

  • Residual Palladium Catalyst: If the preceding step was a palladium-catalyzed cross-coupling reaction.[3][4]

Q2: What are the recommended storage conditions for this compound to maintain its purity?

A2: To ensure the long-term stability and purity of the compound, it should be stored in an inert atmosphere at room temperature. It is advisable to keep it in a tightly sealed container to protect it from moisture and air.

Q3: Is the phenylsulfonyl protecting group stable during purification?

A3: The phenylsulfonyl group is generally robust. However, it can be susceptible to cleavage under strong nucleophilic, acidic, or basic conditions. Therefore, it is crucial to use neutral or mildly acidic/basic conditions during extraction and chromatography.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common purification problems.

Problem 1: Low Yield After Column Chromatography

Symptoms:

  • Significantly lower than expected mass of the purified product.

  • Streaking or tailing of the product spot on TLC.

  • Product appears to be retained on the column.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Compound Insolubility The compound may be crashing out on the column due to a poor choice of mobile phase.1. Ensure complete dissolution of the crude material in a minimal amount of the mobile phase or a stronger solvent before loading. 2. Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Strong Adsorption to Silica Gel The polar sulfonyl group and the nitrogen atoms in the pyridine ring can lead to strong interactions with the acidic silica gel.1. Consider using a less acidic stationary phase like neutral alumina. 2. Add a small amount of a competitive polar solvent, such as triethylamine (0.1-1%), to the mobile phase to reduce tailing.
Compound Degradation Prolonged exposure to acidic silica gel can potentially lead to partial deprotection.1. Minimize the time the compound spends on the column by using a faster flow rate. 2. Consider flash chromatography over gravity chromatography.
Problem 2: Persistent Impurities After Purification

Symptoms:

  • Extra peaks in the 1H NMR or HPLC analysis of the purified product.

  • Melting point of the product is broad and lower than the literature value.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Co-eluting Impurities An impurity may have a similar polarity to the desired product, making separation by column chromatography difficult.1. Optimize the mobile phase for column chromatography. Test different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to improve separation on TLC before scaling up. 2. If chromatography fails, consider recrystallization.
Residual Palladium Catalyst If the synthesis involved a Suzuki-Miyaura or similar cross-coupling reaction, residual palladium can be a persistent impurity.[5][6]1. Perform an aqueous workup with a chelating agent like EDTA before chromatography. 2. Use a scavenger resin designed to remove heavy metals.
Thermally Labile Impurities Some impurities might be sensitive to heat.1. Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a standard method for the purification of moderately polar organic compounds.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude material. A good solvent system will give the product an Rf value of approximately 0.3. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to move the product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds, especially when impurities have different solubility profiles.[7]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture)[8]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Methanol has been reported for recrystallizing similar sulfonamide derivatives.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Chromatography Column Chromatography TLC->Chromatography Optimize Solvents Analysis Purity Check (NMR, HPLC) Chromatography->Analysis Recrystallization Recrystallization Recrystallization->Analysis Pure Pure Product Analysis->Pure >98% Purity Fail Impure Analysis->Fail <98% Purity Fail->Recrystallization Repurify TroubleshootingLogic Start Purification Outcome Unsatisfactory LowYield Low Yield? Start->LowYield Impure Persistent Impurities? Start->Impure Insoluble Insolubility Issue? LowYield->Insoluble Yes Adsorption Strong Adsorption? LowYield->Adsorption No Coelution Co-eluting Impurity? Impure->Coelution Yes End Achieve Desired Purity/Yield Impure->End No Insoluble->Adsorption No Sol_Insoluble Improve Dissolution / Use Gradient Insoluble->Sol_Insoluble Yes Degradation Degradation? Adsorption->Degradation No Sol_Adsorption Use Neutral Alumina / Add Triethylamine Adsorption->Sol_Adsorption Yes Sol_Degradation Faster Chromatography / Milder Conditions Degradation->Sol_Degradation Yes Degradation->End No Sol_Insoluble->End Sol_Adsorption->End Sol_Degradation->End Palladium Residual Palladium? Coelution->Palladium No Sol_Coelution Optimize Solvents / Recrystallize Coelution->Sol_Coelution Yes Sol_Palladium Use Chelating Agent / Scavenger Resin Palladium->Sol_Palladium Yes Palladium->End No Sol_Coelution->End Sol_Palladium->End

Caption: A logical flow for troubleshooting common purification issues.

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. (n.d.). African Rock Art. Retrieved January 23, 2026, from [Link]

  • The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. (n.d.). J&K Scientific. Retrieved January 23, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. (n.d.). J&K Scientific. Retrieved January 23, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

Sources

stability issues of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when handling this compound in solution. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a key intermediate in medicinal chemistry, valued for its unique pyrrolo[3,2-b]pyridine (or 5-azaindole) core. The N-phenylsulfonyl group serves as a crucial protecting group, modulating the reactivity of the pyrrole nitrogen.[1] However, like many complex organic molecules, its stability in solution can be influenced by a variety of factors including solvent, pH, temperature, and light. Understanding these sensitivities is paramount to obtaining reliable and reproducible experimental results.

This guide will walk you through the potential degradation pathways, provide answers to common stability-related questions, and offer protocols for assessing the stability of your compound in solution.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: What are the recommended storage conditions for this compound in its solid state and in solution?

A1:

  • Solid State: As a solid, the compound is expected to be relatively stable. It should be stored in a tightly sealed container, protected from light and moisture, at a cool and constant temperature (e.g., 2-8 °C).

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, we recommend storing solutions at -20°C or -80°C in an inert atmosphere (e.g., under argon or nitrogen). The choice of solvent is critical and is discussed further in the following questions. Avoid repeated freeze-thaw cycles.

Solution Stability and Degradation

Q2: I am observing unexpected peaks in my HPLC analysis after dissolving the compound. What could be the cause?

A2: The appearance of new peaks likely indicates degradation. The primary suspect is the cleavage of the N-phenylsulfonyl group, which is known to be labile under certain conditions. This would result in the formation of 6-Bromo-1H-pyrrolo[3,2-b]pyridine. Other possibilities include reactions involving the brominated pyridine ring.

Q3: What is the primary degradation pathway for this compound in solution?

A3: The most probable degradation pathway is the hydrolysis of the N-phenylsulfonyl group, particularly under basic conditions. The sulfur atom of the sulfonyl group is electrophilic and susceptible to nucleophilic attack by hydroxide ions or other nucleophiles present in the solution. This results in the cleavage of the S-N bond.

Q4: How does pH affect the stability of this compound?

A4: The pH of your solution is a critical factor.

  • Basic Conditions (pH > 8): The N-phenylsulfonyl group is known to be susceptible to cleavage under basic conditions.[2] The rate of hydrolysis will increase with increasing pH.

  • Acidic Conditions (pH < 4): While generally more stable than in basic conditions, strong acidic conditions could potentially lead to other degradation pathways, though this is less common for N-phenylsulfonyl groups.[2]

  • Neutral Conditions (pH 6-8): The compound is expected to exhibit its highest stability in this range. However, long-term storage in buffered aqueous solutions, even at neutral pH, may still lead to slow hydrolysis.

Q5: Which solvents are recommended for dissolving and working with this compound?

A5:

  • Recommended: Anhydrous aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), and Acetonitrile (ACN) are good initial choices.

  • Use with Caution: Protic solvents, especially alcohols like methanol and ethanol, can participate in solvolysis reactions, particularly if basic or acidic impurities are present. Water should be used with caution, and if necessary, buffered to a neutral pH.

Q6: Can temperature and light affect the stability of the compound in solution?

A6:

  • Temperature: Elevated temperatures will accelerate the rate of any degradation process. Therefore, it is advisable to conduct experiments at controlled, and where possible, lower temperatures. Some nitrogen-rich heterocyclic compounds have been shown to be thermally stable up to 250 °C, but this is highly structure-dependent.[3]

  • Light: Brominated aromatic compounds and N-heterocycles can be susceptible to photodecomposition.[4] It is good practice to protect solutions from direct light by using amber vials or covering the reaction vessel with aluminum foil.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new, more polar peak in HPLC/LC-MS Cleavage of the N-phenylsulfonyl group.Analyze the new peak by LC-MS to confirm if its mass corresponds to 6-Bromo-1H-pyrrolo[3,2-b]pyridine. Prepare and run your solutions in a neutral, aprotic solvent. If aqueous buffers are necessary, ensure the pH is between 6 and 8 and use the solution promptly.
Inconsistent biological/chemical assay results Degradation of the compound in the assay medium.Assess the stability of the compound directly in your assay buffer under the experimental conditions (time, temperature). Consider preparing a concentrated stock in a stable solvent (e.g., DMSO) and diluting it into the assay medium immediately before use.
Low yield in a reaction where the compound is a starting material Instability under the reaction conditions.If the reaction is conducted under basic conditions, the N-phenylsulfonyl group may be cleaving. Consider alternative, non-basic conditions if possible. If the reaction is heated, try running it at a lower temperature for a longer duration.
Discoloration of the solution over time Potential decomposition or side reactions.This is a general indicator of instability. Solutions should ideally be colorless. If discoloration occurs, the solution should be discarded and a fresh one prepared. Protect the solution from light.

Experimental Protocols

Protocol 1: Rapid Stability Assessment by HPLC

This protocol provides a quick method to check for degradation of your compound in a specific solvent or buffer.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a reliable solvent where it is known to be stable (e.g., anhydrous Acetonitrile).

  • Preparation of Test Solution: Dilute the stock solution to a final concentration (e.g., 100 µg/mL) in the solvent or buffer system you intend to test.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into an HPLC system and obtain the chromatogram.

  • Incubation: Incubate the test solution under your intended experimental conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis: Inject aliquots of the test solution at various time points (e.g., 1, 4, 8, 24 hours).

  • Data Analysis: Compare the peak area of the parent compound and look for the appearance of new peaks over time. A decrease in the parent peak area indicates degradation.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is a good starting point.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

  • Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following stress conditions in separate experiments:

    • Acidic: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal: Heat the solution at a controlled temperature (e.g., 60°C).

    • Photolytic: Expose the solution to a light source (e.g., UV lamp).

  • Analysis: At appropriate time points, neutralize the acidic and basic samples and analyze all samples by HPLC or LC-MS to identify and quantify the degradation products.

Visualizations

Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_test Prepare Test Solution (e.g., 100 µg/mL in buffer) prep_stock->prep_test hplc_t0 HPLC Analysis (T=0) prep_test->hplc_t0 incubate Incubate under Experimental Conditions hplc_t0->incubate hplc_tx HPLC Analysis at Time Points (e.g., 1, 4, 8, 24h) incubate->hplc_tx compare Compare Chromatograms hplc_tx->compare assess Assess Stability compare->assess

Caption: Workflow for assessing the stability of this compound in solution.

Potential Degradation Pathway

G This compound This compound 6-Bromo-1H-pyrrolo[3,2-b]pyridine 6-Bromo-1H-pyrrolo[3,2-b]pyridine This compound->6-Bromo-1H-pyrrolo[3,2-b]pyridine  Hydrolysis (e.g., OH⁻) Benzenesulfonic acid Benzenesulfonic acid This compound->Benzenesulfonic acid  

Caption: Primary proposed degradation pathway via hydrolysis of the N-phenylsulfonyl group.

References

  • Kaiser, J. P., & Bollag, J. M. (1992). Degradation of Pyridines in the Environment. In Soil Biochemistry (Vol. 7, pp. 113-146). CRC Press.
  • Liang, J., et al. (2024). pH-dependent mechanisms of sulfadiazine degradation by natural pyrite-driven heterogeneous Fenton-like reactions. Journal of Environmental Management, 365, 121607.
  • Li, Y., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(54), 32675-32679.
  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2005). Triplet-Sensitized Photodegradation of Sulfa Drugs Containing Six-Membered Heterocyclic Groups: Identification of an SO2 Extrusion Photoproduct. Environmental Science & Technology, 39(10), 3630-3638.
  • Wieteska, K., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(11), 3185.
  • Coeffard, V., et al. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. European Journal of Organic Chemistry, 2008(21), 3649-3656.
  • Gritsch, P. J., & Kuttruff, C. A. (2020). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
  • Wurm, F. R., & Kilbinger, A. F. (2009).
  • Thompson, A., et al. (2016). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. The Journal of Organic Chemistry, 81(17), 7534-7546.
  • Liu, W., et al. (2023). Deprotection and Functionalization of Protective N-heterocycles under Mild Conditions. European Journal of Organic Chemistry, 26(21), e202300293.
  • Wang, X., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)
  • Zhdankin, V. V., & Yoshimura, A. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2236-2242.
  • Rivas, L., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13207.
  • Muthukumar, A., & Sethumadhavan, R. (2012). Microbial Degradation of Pyridine and Its Derivatives. In Microbial Degradation of Xenobiotics (pp. 369-389). Springer, Berlin, Heidelberg.
  • Abdel-Magid, A. F. (2015). Azaindoles in Medicinal Chemistry. American Chemical Society.
  • Salma, A., et al. (2020). Dependence of Transformation Product Formation on pH during Photolytic and Photocatalytic Degradation of Ciprofloxacin.
  • Niu, J., et al. (2017). Insights Into the Thermal Eliminations and Photoeliminations of B,N-Heterocycles: A Theoretical Study. The Journal of Physical Chemistry A, 121(5), 1041-1049.
  • den Hertog, H. J., & van der Plas, H. C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(11), 993-999.
  • Li, J., et al. (2020). Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(54), 32675-32679.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • U.S. Patent No. 5,886,118. (1999).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Finn, K. J., & Collins, M. A. (2001). Ring cleavage of sulfur heterocycles: how does it happen? Applied and Environmental Microbiology, 67(7), 2991-2996.
  • Procter, D. J., et al. (2021). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles.
  • Belen'kii, L. I., & Chuvylkin, N. D. (2011). Positional selectivity in reactions of pyrrole and its N-substitutedderivatives with electrophiles. Russian Chemical Bulletin, 60(6), 1035-1051.

Sources

Technical Support Center: Synthesis of Substituted Pyrrolo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted pyrrolo[3,2-b]pyridines, also known as 4-azaindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Here, we address common experimental pitfalls with field-proven insights, detailed troubleshooting protocols, and mechanistic explanations to enhance the success of your synthetic campaigns.

Introduction: The Challenge of the 4-Azaindole Core

The pyrrolo[3,2-b]pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules. However, its synthesis is often fraught with challenges related to regioselectivity, low yields, and difficult functionalization. The electron-deficient nature of the pyridine ring and the specific reactivity of the fused pyrrole system create a unique set of hurdles. This guide is structured to address these issues head-on, providing a logical workflow from common synthetic strategies to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Core Scaffold Construction

Constructing the core bicyclic system is the foundational step, and it is often where the most significant challenges with regioselectivity and yield arise. Two primary strategies are generally employed: building the pyrrole ring onto a pre-existing pyridine (e.g., via Larock annulation) or forming the pyridine ring from a substituted pyrrole.

The Problem: The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne, is a common route to pyrrolo[3,2-b]pyridines. However, when using unsymmetrical alkynes, poor regioselectivity is a frequent pitfall, leading to mixtures of isomers that are difficult to separate. Low yields can also result from catalyst deactivation or inefficient cyclization.

The Causality: Regioselectivity in the Larock annulation is primarily governed by a combination of steric and electronic factors during the migratory insertion of the alkyne into the aryl-palladium bond. The larger substituent on the alkyne typically orients itself away from the aryl group to minimize steric hindrance. However, electronic effects and coordination of heteroatoms (like the pyridine nitrogen) to the palladium center can complicate this outcome and alter the expected regioselectivity[1][2].

Troubleshooting & Optimization:

  • Choice of Alkyne: If possible, using a symmetrical alkyne eliminates the issue of regioselectivity entirely. When this is not feasible, consider using an alkyne with one sterically bulky group and one small group (e.g., a trimethylsilyl group, which can be removed later) to strongly favor one regioisomer.

  • Catalyst and Ligand System: While Pd(OAc)₂ is common, the choice of phosphine ligand can influence both yield and selectivity. Experiment with different ligands to optimize the steric and electronic environment around the palladium center.

  • Additive Effects: The presence of chloride salts (e.g., LiCl, n-Bu₄NCl) is crucial for the catalytic cycle, facilitating the reductive elimination step[1]. Ensure an adequate concentration is present.

Workflow: Optimizing Larock Annulation Regioselectivity

cluster_0 Problem: Poor Regioselectivity cluster_1 Troubleshooting Steps cluster_2 Validation Problem Low yield or mixture of regioisomers in Larock Annulation Step1 Step 1: Modify Alkyne - Use symmetrical alkyne - Introduce large steric directing group (e.g., TMS) Problem->Step1 Primary approach Step2 Step 2: Screen Catalysts & Ligands - Vary phosphine ligand (e.g., PPh3, bulky biaryls) - Test different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) Problem->Step2 Secondary approach Validation Analyze crude reaction by LCMS/NMR to assess regioisomeric ratio Step1->Validation Step3 Step 3: Optimize Additives - Titrate concentration of LiCl - Ensure anhydrous conditions Step2->Step3 Step2->Validation

Caption: Troubleshooting workflow for Larock annulation.

The Problem: The Batcho-Leimgruber synthesis is an attractive route as it starts with readily available nitrotoluenes (or in this case, nitro-picolines). The key steps are the formation of a nitroenamine followed by reductive cyclization. Common failures include incomplete enamine formation and side reactions during the reduction step, leading to low yields and purification nightmares[3][4][5].

The Causality:

  • Enamine Formation: This step relies on the acidity of the methyl protons ortho to the nitro group. If other electron-withdrawing groups are not present on the pyridine ring, the acidity may be insufficient for efficient condensation with DMF-DMA (N,N-dimethylformamide dimethyl acetal)[3].

  • Reductive Cyclization: The reduction of the nitro group generates a reactive aniline intermediate. If the enamine double bond is not sufficiently reactive, or if the reduction conditions are too harsh, intermolecular polymerization or decomposition can outcompete the desired intramolecular cyclization[6].

Troubleshooting & Optimization:

  • Enamine Formation:

    • Temperature and Time: Ensure the reaction is heated sufficiently (typically reflux in DMF) for an adequate duration to drive the condensation to completion[4].

    • Alternative Reagents: If DMF-DMA is ineffective, consider stronger activating reagents like Bredereck's reagent (bis(dimethylamino)-tert-butoxymethane).

  • Reductive Cyclization:

    • Milder Reducing Agents: Harsh conditions like Fe/AcOH can lead to degradation. Consider milder, more controlled reduction methods. Catalytic hydrogenation (e.g., H₂, Pd/C) is often a reliable choice. Other options include transfer hydrogenation with reagents like sodium dithionite or using SnCl₂.

    • One-Pot vs. Two-Step: While a one-pot procedure is elegant, isolating the enamine intermediate first can often lead to a cleaner overall process. This allows for purification of the enamine and optimization of the reductive cyclization as a separate step.

Protocol: Optimized Two-Step Batcho-Leimgruber Synthesis of a 4-Azaindole Scaffold

Step A: Enamine Formation

  • To a solution of the substituted 3-methyl-2-nitropyridine (1.0 eq) in anhydrous DMF (approx. 0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

  • Heat the mixture to 120-130 °C under a nitrogen atmosphere for 4-12 hours. Monitor the reaction by TLC or LCMS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and remove the solvent under high vacuum.

  • The crude enamine can often be used directly in the next step, or purified by column chromatography on silica gel if necessary.

Step B: Reductive Cyclization

  • Dissolve the crude enamine from Step A in a suitable solvent such as ethanol, methanol, or ethyl acetate (approx. 0.2 M).

  • Add 10 mol% Palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator at 50 psi) and stir vigorously at room temperature for 2-16 hours. Monitor for completion by TLC or LCMS.

  • Once the reaction is complete, carefully purge the vessel with nitrogen and filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Functionalizing the pyrrolo[3,2-b]pyridine core often involves palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation). These reactions are powerful but notoriously sensitive to conditions.

The Problem: You are attempting to introduce an aryl or heteroaryl group via a Suzuki coupling, but instead of the desired product, you are recovering the debrominated starting material or observing very low conversion.

The Causality: Debromination (protodeboronation of the boronic acid or hydrodehalogenation of the aryl halide) is a common side reaction in Suzuki couplings. It can be caused by:

  • Inefficient Catalysis: If the catalytic cycle is slow, competing side pathways become more prominent.

  • Presence of Water: While some water is often beneficial, excessive amounts can lead to protodeboronation of the boronic acid partner.

  • Base Choice: The base plays a critical role. An inappropriate base can either fail to activate the boronic acid or promote side reactions.

Troubleshooting & Optimization:

Table 1: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

ParameterProblem IndicationRecommended Action & Rationale
Catalyst/Ligand Low conversion, debrominationSwitch to a more active catalyst system. Use pre-catalysts and bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) to promote fast oxidative addition and reductive elimination, outcompeting the debromination pathway.
Base No reaction or side productsThe choice of base is critical. Screen a panel of bases. Aqueous K₂CO₃ or Cs₂CO₃ are common starting points. For challenging couplings, stronger, non-aqueous bases like K₃PO₄ may be required.
Solvent Poor solubility, low yieldEnsure all reactants are soluble. Common solvent systems include dioxane/water, DME/water, or toluene/ethanol/water. For difficult substrates, polar aprotic solvents like DMF may be necessary. Ensure solvents are properly degassed to prevent catalyst oxidation.
Temperature Low conversionWhile higher temperatures can increase reaction rates, they can also promote decomposition. Start around 80-100 °C and adjust as needed based on reaction monitoring.

Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling [7][8]

  • In a reaction vessel, combine the bromo-pyrrolo[3,2-b]pyridine (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the solvent (e.g., 1,4-dioxane/water 4:1, approx. 0.1 M).

  • Degas the mixture thoroughly by sparging with nitrogen or argon for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 10 mol%).

  • Heat the reaction to 90-100 °C and monitor by TLC or LCMS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Section 3: Protecting Group Strategies & Pitfalls

The pyrrole nitrogen is often protected to prevent N-functionalization and to improve solubility. However, both the protection and, more frequently, the deprotection steps can be problematic.

The Problem: Removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) group, typically using acids like TFA, is not yielding the desired N-H pyrrolopyridine. Instead, TLC/LCMS analysis shows multiple new spots, and the desired product is obtained in very low yield, if at all.

The Causality: This is a well-documented and challenging issue, particularly in the azaindole series[7][9]. Acid-mediated SEM deprotection proceeds via the release of formaldehyde. The newly deprotected and highly nucleophilic azaindole can then react with this liberated formaldehyde in a Pictet-Spengler-type reaction, leading to dimerization or the formation of unexpected polycyclic structures[7].

Troubleshooting & Optimization:

  • Formaldehyde Scavenger: The most effective strategy is to include a scavenger in the reaction to trap the formaldehyde as it is formed. Common scavengers include ethylenediamine or 1,2-diaminopropane.

  • Two-Step Deprotection: A robust two-step procedure often gives the cleanest results. First, treat the SEM-protected compound with neat trifluoroacetic acid (TFA) at room temperature to cleave the SEM ether. Then, after removing the TFA, treat the intermediate with a base (e.g., NaHCO₃ in THF/water) to hydrolyze the resulting intermediate and complete the deprotection[8][9].

  • Alternative Protecting Groups: If SEM proves too problematic, consider a protecting group that is removed under different conditions. A tert-butyloxycarbonyl (Boc) group, which is also acid-labile but does not release formaldehyde, is a common alternative. However, be aware that strong acid can sometimes lead to side reactions with the deprotected Boc group itself[10].

Diagram: SEM-Deprotection Side Reaction Pathway

SEM_Protected N-SEM-Pyrrolo[3,2-b]pyridine Deprotected Pyrrolo[3,2-b]pyridine (Target) SEM_Protected->Deprotected Desired Pathway Formaldehyde Formaldehyde (CH2O) [Byproduct] SEM_Protected->Formaldehyde Deprotection TFA TFA TFA->SEM_Protected Side_Product Dimer / Tricyclic Adduct [Side Product] Deprotected->Side_Product Reaction with CH2O Formaldehyde->Side_Product

Caption: Undesired reaction of deprotected azaindole with formaldehyde.

Conclusion

The synthesis of substituted pyrrolo[3,2-b]pyridines requires careful planning and a proactive approach to troubleshooting. By understanding the underlying mechanisms of common failure modes—from regioselectivity in core formation to side reactions in functionalization and deprotection—researchers can significantly improve their success rates. This guide provides a starting point for navigating these challenges. Always remember that careful reaction monitoring and systematic optimization of parameters are the keys to success in complex heterocyclic chemistry.

References

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4). [Link]

  • Aarhus, H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]

  • Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses, 91, 221-232. [Link]

  • Taylor, R. D., et al. (2002). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ARKIVOC. [Link]

  • Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Larock Reaction in the Synthesis of Heterocyclic Compounds. Comprehensive Organic Synthesis II, 4, 144-185. [Link]

  • Merlic, C. A., & Mutnick, D. (2005). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. PubMed. [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

  • Tilstam, U., & Weinmann, H. (2002). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Kaur, N. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. [Link]

  • Ponticello, G. S., et al. (1979). Synthesis of 2,3-unsubstituted indoles. Journal of Heterocyclic Chemistry, 16(4), 641-644. [Link]

  • Sławiński, J., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(21), 5001. [Link]

  • Reddy, T. J., et al. (2007). An Unusual N-Boc Deprotection of Benzamides under Basic Conditions. ResearchGate. [Link]

  • Li, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • International Journal of Advanced Research. (2024). A new one-pot synthesis method for substituted indoles. IJAR, 12(02), 528-532. [Link]

  • Csonka, R., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 23(11), 2931. [Link]

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrrolopyridine Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of pyrrolopyridine compounds in biological assays. As a class of molecules with significant therapeutic potential, particularly as kinase inhibitors, overcoming solubility challenges is critical for obtaining accurate and reproducible data.[1]

Understanding the Challenge: Why Pyrrolopyridines Can Be Poorly Soluble

Pyrrolopyridine scaffolds, which mimic the purine ring of ATP, are often hydrophobic.[1] This inherent hydrophobicity can lead to low aqueous solubility, a significant hurdle in drug discovery.[2] Poor solubility can result in a number of issues during biological assays, including:

  • Underestimated Potency: If a compound is not fully dissolved, its effective concentration in the assay is lower than intended, leading to an underestimation of its true biological activity.[3][4][5]

  • Inaccurate Structure-Activity Relationships (SAR): Inaccurate potency data can mislead medicinal chemistry efforts to optimize a compound series.[3][4][5]

  • Assay Variability and Poor Reproducibility: Compound precipitation can lead to inconsistent results between experiments.[3][4]

  • False Positives and Negatives: Compound aggregates can interfere with assay readouts, leading to misleading results.[3][6][7][8]

It's crucial to address solubility issues early in the drug discovery process to avoid costly and time-consuming downstream problems.[3][9][10]

Troubleshooting Guide: A Problem-and-Solution Approach

This section directly addresses common problems encountered when working with poorly soluble pyrrolopyridine compounds.

Problem 1: My compound precipitates immediately upon addition to the aqueous assay buffer.

This is a classic sign of "solvent shock," where the compound crashes out of solution when the concentrated DMSO stock is rapidly diluted into the aqueous buffer.[11]

Root Cause Analysis: The rapid change in solvent polarity from a high concentration of organic solvent (like DMSO) to a predominantly aqueous environment causes the compound to exceed its solubility limit and precipitate.[11]

Solutions:

  • Decrease the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate, typically ≤1%.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer. This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Pre-warm the Assay Buffer: While not always effective, warming the assay buffer to the experimental temperature (e.g., 37°C) can sometimes improve solubility.[11] However, be aware that some compounds may be less stable at higher temperatures.[11]

  • Increase Mixing: Ensure rapid and thorough mixing immediately after adding the compound to the buffer.

Problem 2: I observe a precipitate in my cell culture plate after incubating with the compound.

Precipitation in cell-based assays can be particularly problematic, as it can lead to cytotoxicity and confound results.

Root Cause Analysis: Several factors can contribute to precipitation in cell culture media over time:

  • Compound Instability: The compound may be unstable in the culture medium at 37°C over the incubation period.[11]

  • pH Changes: Cellular metabolism can alter the pH of the medium, which can, in turn, affect the solubility of pH-sensitive compounds.[11]

  • Interactions with Media Components: The compound may interact with proteins (especially if using serum), salts, or other components in the media, forming insoluble complexes.[11]

Solutions:

  • Monitor pH: Check the pH of your culture medium at the end of the incubation period to see if it has changed significantly.[11]

  • Reduce Serum Concentration: If possible, try reducing the serum concentration or using a serum-free medium to see if this prevents precipitation.[11]

  • Use a More Robust Buffering System: Consider using a medium with a stronger buffer if significant pH changes are observed.[11]

  • Test Compound Stability: Assess the stability of your compound in the cell culture medium under the assay conditions.

Problem 3: My dose-response curve is flat or has a very shallow slope.

A flat or shallow dose-response curve can be an indication that the compound is not fully soluble at the higher concentrations tested.

Root Cause Analysis: When the compound's concentration exceeds its solubility limit, the actual concentration in solution plateaus, even as you add more of the stock solution. This leads to a flattening of the dose-response curve.

Solutions:

  • Determine the Compound's Solubility: Experimentally determine the kinetic and thermodynamic solubility of your compound in the assay buffer. This will give you a better understanding of the concentration range you can realistically test.

  • Use a Lower Concentration Range: If the compound's solubility is limiting, you may need to test it at a lower concentration range.

  • Employ Solubilization Strategies: If higher concentrations are necessary, consider using the solubilization techniques outlined in the FAQs below.

Problem 4: I'm getting inconsistent results between different batches of the same compound.

Variability between batches can be frustrating and can cast doubt on your findings.

Root Cause Analysis:

  • Different Solid Forms (Polymorphs): The compound may exist in different crystalline or amorphous forms, which can have different solubilities.

  • Purity Differences: Impurities in one batch could affect its solubility.

Solutions:

  • Characterize the Solid Form: Use techniques like X-ray powder diffraction (XRPD) to characterize the solid form of each batch.

  • Ensure High Purity: Use highly purified compound for your assays.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A:

  • Kinetic solubility measures how readily a compound precipitates out of a solution when added from a concentrated organic stock (like DMSO) into an aqueous buffer.[12][13] It's a measure of how quickly a supersaturated solution forms and then precipitates.[14] This is often more relevant for high-throughput screening (HTS) and initial in vitro assays where compounds are introduced from DMSO stocks.[13]

  • Thermodynamic solubility is the true equilibrium solubility of a compound, where the solid compound is in equilibrium with the dissolved compound in a saturated solution.[14][15] This is a more fundamental property of the compound and is important for later-stage drug development, such as formulation.[15]

For initial biological assays, kinetic solubility is often the more practical measurement to determine the upper concentration limit you can reliably test.

Q2: What are some common co-solvents I can use besides DMSO?

A: While DMSO is the most common co-solvent, others can be used, but their compatibility with your specific assay must be validated.[3] Common co-solvents include:

  • Ethanol

  • Methanol

  • Propylene glycol

  • Polyethylene glycol (PEG)[16][17]

Important Consideration: Always test the effect of the co-solvent alone on your assay to ensure it doesn't have any confounding biological activity or cause cytotoxicity.[17]

Q3: Can I use surfactants to improve the solubility of my pyrrolopyridine compound?

A: Yes, surfactants can be effective at solubilizing poorly soluble compounds by forming micelles that encapsulate the hydrophobic compound.[18] Common non-ionic surfactants used in biological assays include:

  • Tween 20

  • Tween 80

  • Pluronic F-68[18]

Caution: Surfactants can interfere with some assays, particularly those involving proteins, so their use must be carefully validated.[17]

Q4: What about cyclodextrins? Can they help with solubility?

A: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is a commonly used derivative due to its good solubility and biocompatibility. This can be a very effective strategy, but again, you must confirm that the cyclodextrin itself does not interfere with your assay.

Q5: How can I tell if my compound is forming aggregates?

A: Compound aggregation can lead to non-specific assay interference.[6] Here are a few ways to assess aggregation:

  • Dynamic Light Scattering (DLS): This technique can detect the presence of small particles (aggregates) in your solution.

  • Detergent Test: Re-run your assay in the presence of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced, it may be due to aggregation.[19]

  • Centrifugation: Centrifuging your assay solution at high speed can pellet aggregates.[6] If the activity is lost in the supernatant, it's a strong indication of aggregation.[6]

Q6: Are there any chemical modifications I can make to my pyrrolopyridine scaffold to improve solubility?

A: Yes, medicinal chemistry strategies can be employed to improve the intrinsic solubility of your compounds. One effective approach is to disrupt the planarity and symmetry of the molecule.[2] Introducing substituents that create a more three-dimensional structure can reduce the crystal packing energy, leading to improved solubility.[2]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Pyrrolopyridine compound

  • DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom plate

  • Plate reader with turbidity measurement capabilities (e.g., absorbance at 620 nm)

Procedure:

  • Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).

  • In the 96-well plate, add the appropriate volume of assay buffer to each well.

  • Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 100 µM). Mix thoroughly.

  • Perform serial dilutions across the plate to create a concentration gradient.

  • Include control wells with buffer and DMSO only.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using the plate reader.

  • The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the control.

Protocol 2: Preparation of a Stock Solution with a Co-solvent

This protocol describes how to prepare a stock solution using a co-solvent to improve solubility.

Materials:

  • Pyrrolopyridine compound

  • Primary solvent (e.g., DMSO)

  • Co-solvent (e.g., PEG 400)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of your compound into a sterile microcentrifuge tube.

  • Add a small volume of the primary solvent (e.g., DMSO) to wet the compound.

  • Add the co-solvent (e.g., PEG 400) to the desired final concentration (e.g., 10% v/v).

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.[20]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at the appropriate temperature (typically -20°C or -80°C).

Data Presentation

Table 1: Comparison of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Reduce the polarity of the aqueous solvent.[16]Simple to implement, widely used.Can have their own biological effects or cause cytotoxicity at higher concentrations.
Surfactants (e.g., Tween 80) Form micelles to encapsulate hydrophobic compounds.[18]Can significantly increase solubility.May interfere with protein-based assays, potential for cell toxicity.
Cyclodextrins (e.g., HP-β-CyD) Form inclusion complexes with the compound.Generally well-tolerated in cell-based assays, can improve bioavailability.Can be expensive, may not be effective for all compounds.
pH Adjustment Ionize the compound to a more soluble form.Effective for ionizable compounds.Can alter the biological activity of the compound, may not be compatible with all assays.

Visualizations

Decision Tree for Troubleshooting Solubility Issues

G start Precipitation Observed in Assay q1 When does precipitation occur? start->q1 a1_1 Immediately upon dilution q1->a1_1 a1_2 Over time during incubation q1->a1_2 sol_a1_1 Suspect 'Solvent Shock' - Decrease final DMSO % - Use serial dilutions - Ensure rapid mixing a1_1->sol_a1_1 sol_a1_2 Investigate Compound Stability & Media Interactions - Check for pH shift - Reduce serum concentration - Assess compound stability at 37°C a1_2->sol_a1_2 q2 Is the dose-response curve flat or shallow? sol_a1_1->q2 sol_a1_2->q2 a2_1 Yes q2->a2_1 a2_2 No q2->a2_2 sol_a2_1 Exceeding Solubility Limit - Determine kinetic solubility - Test lower concentration range - Employ solubilization strategies a2_1->sol_a2_1 end_node Proceed with Assay Optimization a2_2->end_node sol_a2_1->end_node

Caption: A decision tree to guide troubleshooting of common solubility issues.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. American Pharmaceutical Review. [Link]

  • Mizuno, T., et al. (2022). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Molecules, 27(21), 7309. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed, 11(9-10), 446-51. [Link]

  • Ishiguro, N., et al. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(15), 4853-4863. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Wolska, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4999. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • Karageorgis, G., et al. (2017). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 22(10), 1649. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Google Patents. (n.d.). Pyrrolopyridine derivatives.
  • Keck, C. M., & Müller, R. H. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 5(1), 28-59. [Link]

  • MDPI. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • ResearchGate. (2026). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. ResearchGate. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]

  • Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589–595. [Link]

  • MDPI. (2024). Insights into the Performance of CusF as a Solubility Tag for Recombinant Protein Expression. MDPI. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Pohjala, L., & Tammela, P. (2012). Aggregating behavior of phenolic compounds--a source of false bioassay results?. Molecules (Basel, Switzerland), 17(9), 10774–10790. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]

  • Yang, J., et al. (2017). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 9(4), 649-660. [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert opinion on therapeutic patents, 27(4), 433–454. [Link]

  • News-Medical.Net. (2026). Five stability risks that can undermine drug formulation. News-Medical.Net. [Link]

  • PubMed. (2022). Synthesis, bioevaluation and molecular dynamics of pyrrolo-pyridine benzamide derivatives as potential antitumor agents in vitro and in vivo. PubMed. [Link]

  • Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]

  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions. [Link]

Sources

Technical Support Center: Minimizing Debromination in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common and often frustrating side reaction of debromination. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve issues related to the unwanted reduction of your aryl bromide starting material. Our approach is grounded in mechanistic principles to not only offer solutions but also to explain the causality behind them, empowering you to optimize your reactions effectively.

I. Understanding the Problem: The Debromination Side Reaction

Debromination, also known as hydrodebromination or protodebromination, is a competitive reaction pathway in palladium-catalyzed cross-couplings where the bromine substituent on your aryl bromide is replaced by a hydrogen atom. This leads to the formation of a reduced, non-coupled byproduct, which lowers the yield of your desired product and complicates purification.

The Competing Pathways

The desired cross-coupling reaction and the undesired debromination side reaction often diverge after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. Understanding this divergence is key to troubleshooting.

Cross-Coupling vs. Debromination ArBr Ar-Br OxAdd Oxidative Addition ArBr->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(L_n) OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Desired Path Debromination Debromination Pathway ArPdBr->Debromination Side Reaction ArPdR Ar-Pd(II)-R(L_n) Transmetalation->ArPdR CouplingPartner Coupling Partner (e.g., R-B(OH)₂) CouplingPartner->Transmetalation ReductiveElimination Reductive Elimination ArPdR->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration ArR Desired Product (Ar-R) ReductiveElimination->ArR ArH Debrominated Byproduct (Ar-H) Debromination->ArH

Caption: Competing pathways in cross-coupling reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant debromination of my aryl bromide. What are the most common causes?

A1: Significant debromination can stem from several factors, often related to the reaction conditions and the nature of your substrate. The most common culprits are:

  • Substrate Reactivity: Aryl bromides with certain functionalities, such as a free N-H group (e.g., in indoles, pyrroles, or anilines), are particularly prone to debromination.[1] This is a well-documented issue that can often be resolved by protecting the N-H group.[1]

  • Reaction Temperature: Higher temperatures can favor the debromination pathway.[2][3][4] Elimination reactions, including some pathways for debromination, often have a higher activation energy than the desired coupling reaction.[4]

  • Choice of Base: The base plays a critical role. While necessary for the catalytic cycle, some bases can promote debromination. For instance, using a strong, sterically hindered base might be problematic in some systems, while in others, inorganic bases may be preferable to organic ones.[5]

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its associated ligands are crucial. Electron-rich ligands generally promote the initial oxidative addition, which is a necessary step for both coupling and debromination.[6] However, the overall balance of the catalytic cycle needs to be considered.

  • Presence of Impurities: Water or other protic impurities in your solvents or reagents can serve as a proton source for the debromination reaction.

Q2: My substrate has a free N-H group, and I'm seeing a lot of the debrominated byproduct. What should I do?

A2: This is a classic issue, particularly with N-heterocycles.[1] The acidic proton of the N-H group can interfere with the catalytic cycle. The most effective solution is to protect the nitrogen atom.

Troubleshooting Steps:

  • N-Protection: Protect the N-H group with a suitable protecting group. A common and often effective choice is the tert-butyloxycarbonyl (Boc) group.[1] Other options include tosyl (Ts) or benzyloxymethyl (BOM) groups. The choice of protecting group will depend on the overall synthetic route and the stability of the group under your reaction conditions.

  • Rationale: By protecting the N-H group, you eliminate the acidic proton, which can prevent unwanted side reactions and often leads to a cleaner reaction profile with higher yields of the desired cross-coupled product.[1]

Representative Protocol: N-Boc Protection of 5-Bromoindole
  • Materials:

    • 5-bromoindole

    • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

    • Triethylamine (TEA) (1.2 equivalents)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolve 5-bromoindole in DCM in a round-bottom flask.

    • Add TEA and DMAP to the solution.

    • Slowly add (Boc)₂O to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain N-Boc-5-bromoindole.

Q3: I've protected my substrate, but I'm still getting debromination. How can I optimize my reaction conditions?

A3: If debromination persists after substrate protection, a systematic optimization of the reaction conditions is necessary.[7]

Key Parameters to Optimize:

ParameterRecommended ActionRationale
Catalyst/Ligand Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Consider sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[6][8]The ligand influences the stability and reactivity of the palladium center, affecting the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[8][9] Bulky ligands can promote reductive elimination, which is the product-forming step.[6]
Base Screen a panel of bases. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, and organic bases like triethylamine or DBU.[10][11]The base is crucial for the transmetalation step but can also influence side reactions. The optimal base is often substrate and catalyst dependent.
Solvent Test different solvents or solvent mixtures (e.g., toluene, dioxane, DMF, or aqueous mixtures).The solvent affects the solubility of reagents and the stability of catalytic intermediates.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature if using a highly active catalyst system.Lowering the temperature can disfavor the higher activation energy debromination pathway.[4]
Reagent Purity Ensure all reagents and solvents are dry and of high purity. Degas the reaction mixture thoroughly.Oxygen and water can lead to catalyst decomposition and unwanted side reactions, including homocoupling and debromination.[6][12]
Q4: Can the choice of my coupling partner influence the extent of debromination?

A4: Yes, the nature of your coupling partner can play a role. For example, in Suzuki-Miyaura coupling, using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can sometimes lead to cleaner reactions.[6]

Rationale: Boronic esters often exhibit greater stability than their corresponding boronic acids, which can be prone to protodeboronation.[6] By using a more stable coupling partner, you may be able to use milder reaction conditions, which can in turn suppress debromination.

Q5: I am performing a Sonogashira coupling and observing significant debromination. Are there specific considerations for this reaction?

A5: Yes, Sonogashira couplings have their own nuances. In addition to the general strategies mentioned above, consider the following:

  • Copper Co-catalyst: While traditional Sonogashira couplings use a copper(I) co-catalyst, copper-free conditions have been developed and may reduce side reactions in some cases.[13][14]

  • Amine Base: The amine base (e.g., triethylamine, diisopropylamine) is a standard component of the Sonogashira reaction.[13] Ensure it is pure and dry.

  • Atmosphere: These reactions are typically run under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[15]

Q6: How does the palladium precatalyst choice affect debromination?

A6: The choice of palladium precatalyst can influence the initial formation of the active Pd(0) species.[6] Modern precatalysts, such as the Buchwald G3 and G4 palladacycles, are designed for the clean and efficient generation of the active monoligated Pd(0) catalyst.[6] Using these advanced precatalysts can sometimes lead to more reproducible results and fewer side reactions compared to traditional sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.

Catalyst_Activation cluster_0 Precatalyst Activation cluster_1 Catalytic Cycle Pd_II_precat Pd(II) Precatalyst (e.g., Buchwald G3) Activation Activation (Reductive Elimination) Pd_II_precat->Activation Pd_0 Active Pd(0)L₁ Species Activation->Pd_0 Pd_0_cycle Pd(0)L₁ Pd_0->Pd_0_cycle Enters Catalytic Cycle Ox_Add Oxidative Addition Pd_0_cycle->Ox_Add Ar-Br ArPdBr_cycle Ar-Pd(II)-Br(L) Ox_Add->ArPdBr_cycle ArPdBr_cycle->Pd_0_cycle ... Transmetalation Reductive Elimination

Caption: Efficient generation of the active Pd(0) catalyst from a modern precatalyst.

III. Summary of Key Strategies to Minimize Debromination

  • Protect N-H Functionalities: For substrates containing indole, pyrrole, aniline, or similar motifs, N-protection is often the most critical first step.[1]

  • Optimize Reaction Temperature: Lowering the temperature can significantly reduce the rate of debromination.[2][4]

  • Screen Catalysts, Ligands, and Bases: There is no one-size-fits-all solution. A systematic screening of these components is essential for challenging substrates.[7]

  • Use High-Purity Reagents: Minimize the presence of water, oxygen, and other impurities that can promote side reactions.[6][12]

  • Consider Boronic Esters: In Suzuki couplings, boronic esters can offer greater stability and lead to cleaner reactions.[6]

  • Employ Modern Precatalysts: Well-defined precatalysts can ensure the efficient formation of the active catalytic species, potentially reducing side reactions.[6]

By methodically addressing these factors and understanding the underlying chemical principles, you can effectively troubleshoot and minimize debromination in your cross-coupling reactions, leading to higher yields and cleaner product profiles.

IV. References

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • PubMed. (2009). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • savvy-chemist. (2016). Reaction Kinetics (6) How Temperature affects Reaction Rate. Retrieved from [Link]

  • YouTube. (2023). Effect of Temperature on Elimination and Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • ACS Publications. (n.d.). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • RSC Publishing. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Kinase Inhibition: The Established Efficacy of Sorafenib versus the Potential of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, multi-kinase inhibitors have revolutionized treatment paradigms for various malignancies. Sorafenib, a well-established therapeutic agent, has set a benchmark in the management of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). This guide provides a detailed comparison of the established efficacy of Sorafenib with the prospective potential of a novel compound, 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine, representing a promising class of kinase inhibitors. This analysis is designed for researchers, scientists, and drug development professionals, offering a nuanced perspective on a known entity and a potential future therapeutic.

Introduction to the Compounds

Sorafenib (Nexavar®) is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[1][2] Its approval marked a significant advancement in the systemic treatment of advanced HCC and RCC.[3][4]

This compound is a member of the pyrrolo[2,3-b]pyridine scaffold, a versatile chemical structure that has given rise to a variety of kinase inhibitors with diverse biological activities. While direct, extensive efficacy data for this specific compound is not yet prevalent in public literature, the broader class of pyrrolo[3,2-b]pyridine derivatives has demonstrated potent inhibitory effects against several kinases implicated in cancer and other diseases.[5][6][7] This guide will, therefore, extrapolate the potential of this compound based on the activities of its structural analogs.

Mechanism of Action: A Tale of Two Kinase Inhibitors

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their specific molecular targets. Here, we delve into the established mechanism of Sorafenib and the putative mechanism of this compound.

Sorafenib: A Multi-Pronged Attack on Cancer Signaling

Sorafenib exerts its anti-tumor effects by inhibiting key kinases involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2][3] Its primary targets include:

  • RAF kinases (C-RAF and B-RAF): These are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth.[1][2]

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3): By blocking these receptors, Sorafenib impedes the signaling cascade that promotes angiogenesis, thereby cutting off the tumor's blood supply.[3][8]

  • Platelet-Derived Growth Factor Receptor (PDGFR-β): Similar to VEGFR, PDGFR-β is involved in angiogenesis.[3][8]

  • Other kinases: Sorafenib also inhibits other kinases such as c-KIT, FLT-3, and RET, contributing to its broad anti-cancer activity.[2][9]

Sorafenib_Mechanism

Caption: Sorafenib's multi-targeted inhibition of key signaling pathways.
This compound: A Potential Kinase Inhibitor

While the precise kinase targets of this compound are not yet fully elucidated, the pyrrolo[3,2-b]pyridine scaffold has been shown to be a versatile platform for developing inhibitors of various kinases. Different derivatives have demonstrated potent activity against:

  • FMS Kinase (CSF-1R): Some pyrrolo[3,2-c]pyridine derivatives have shown potent inhibition of FMS kinase, which is involved in the proliferation and survival of macrophages and is overexpressed in several cancers.[5]

  • Fibroblast Growth Factor Receptors (FGFRs): Certain 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of FGFR1, 2, and 3, which are implicated in various tumors.[6]

  • Janus Kinases (JAKs): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of JAK3, a key player in immune responses.[7]

  • NADPH Oxidase 2 (NOX2): A related compound, GSK2795039, based on the 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine skeleton, is a known inhibitor of NOX2.[10]

Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against one or more of these or other cancer-relevant kinases. Further investigation is required to delineate its specific kinase inhibition profile.

Comparative Efficacy: Clinical Data vs. Preclinical Potential

A direct comparison of efficacy is challenging due to the differing stages of development. Sorafenib's efficacy is well-documented through extensive clinical trials, while the potential of this compound is currently based on preclinical data from analogous compounds.

Sorafenib: Proven Clinical Benefit

Sorafenib has demonstrated a statistically significant improvement in overall survival (OS) in patients with advanced HCC.[4] The landmark SHARP trial showed a median OS of 10.7 months for patients treated with Sorafenib compared to 7.9 months for those on placebo.[3][4] In advanced RCC, Sorafenib has also been shown to prolong progression-free survival.[3]

Clinical Trial (Indication) Metric Sorafenib Placebo/Control Reference
SHARP (Advanced HCC)Median Overall Survival10.7 months7.9 months[3][4]
Asia-Pacific (Advanced HCC)Median Overall Survival6.5 months4.2 months[11]
TARGET (Advanced RCC)Median Progression-Free Survival5.5 months2.8 months[2]

Table 1: Key Efficacy Data for Sorafenib from Pivotal Clinical Trials

This compound: Preclinical Promise

The potential efficacy of this novel compound can be inferred from the in vitro and in vivo activities of related pyrrolo[3,2-b]pyridine derivatives.

  • Anti-proliferative Activity: A derivative of pyrrolo[3,2-c]pyridine, compound 1r, exhibited potent antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM.[5]

  • FGFR Inhibition: A 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, showed potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively. It also inhibited the proliferation and induced apoptosis in breast cancer cells.[6]

These preclinical findings suggest that the pyrrolo[3,2-b]pyridine scaffold is a promising starting point for the development of potent anti-cancer agents. Further studies are necessary to determine the specific efficacy of this compound.

Experimental Protocols for Efficacy Evaluation

To rigorously assess and compare the efficacy of these compounds, a series of well-defined experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the specific kinase targets of a compound and its potency.

Kinase_Assay_Workflow

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagents: Recombinant human kinases, corresponding peptide or protein substrates, ATP, and the test compound (dissolved in a suitable solvent like DMSO).

  • Procedure: a. In a microplate, combine the kinase, substrate, and varying concentrations of the test compound. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period. d. Stop the reaction. e. Detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA, fluorescence, or radioactivity).

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is then determined from the resulting dose-response curve.

Cell-Based Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of cancer cells.

Methodology (MTT Assay):

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 value (the concentration that causes 50% growth inhibition).

In Vivo Tumor Xenograft Model

This preclinical model assesses the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and a vehicle control daily or on a specified schedule.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the compound.

Future Directions and Conclusion

Sorafenib has undoubtedly been a cornerstone in the treatment of advanced HCC and RCC, demonstrating the value of multi-kinase inhibition.[3][12] However, the development of resistance and a challenging side-effect profile necessitate the search for novel therapeutic agents.

The pyrrolo[3,2-b]pyridine scaffold represents a promising avenue for the discovery of new kinase inhibitors with potentially improved efficacy and selectivity. While this compound is in the early stages of investigation, the potent anti-cancer activities of its analogs in preclinical studies are encouraging.[5][6]

Future research should focus on:

  • Target Identification: Elucidating the specific kinase inhibition profile of this compound.

  • In Vitro and In Vivo Efficacy: Conducting comprehensive preclinical studies to evaluate its anti-tumor activity across a range of cancer models.

  • Structure-Activity Relationship (SAR) Studies: Optimizing the pyrrolo[3,2-b]pyridine scaffold to enhance potency and selectivity.

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. National Center for Biotechnology Information. Available at: [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. Available at: [Link]

  • Sorafenib in Patients with Hepatocellular Carcinoma—Results of the Observational INSIGHT Study. American Association for Cancer Research. Available at: [Link]

  • Sorafenib Effectiveness in Advanced Hepatocellular Carcinoma. National Center for Biotechnology Information. Available at: [Link]

  • Comparison of the effects of the kinase inhibitors imatinib, sorafenib, and transforming growth factor‐β receptor inhibitor on extravasation of nanoparticles from neovasculature. National Center for Biotechnology Information. Available at: [Link]

  • A Phase III Study of Sorafenib in Patients With Advanced Hepatocellular Carcinoma. ClinicalTrials.gov. Available at: [Link]

  • Sorafenib. Wikipedia. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. Available at: [Link]

  • A cigarette compound-induced tumor microenvironment promotes sorafenib resistance in hepatocellular carcinoma via the 14-3-3η-modified tumor-associated proteome. EurekAlert!. Available at: [Link]

  • PharmGKB summary: Sorafenib Pathways. National Center for Biotechnology Information. Available at: [Link]

  • Current Status of Sorafenib Use for Treatment of Hepatocellular Carcinoma. National Center for Biotechnology Information. Available at: [Link]

  • Sorafenib. Viral Hepatitis and Liver Disease. Available at: [Link]

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Trends of clinical outcomes with sorafenib in randomized controlled trials for patients with treatment-naïve advanced hepatocellular carcinoma. ASCO Publications. Available at: [Link]

  • Kinase Inhibitor Library Screening Identifies the Cancer Therapeutic Sorafenib and Structurally Similar Compounds as Strong Inhibitors of the Fungal Pathogen Histoplasma capsulatum. MDPI. Available at: [Link]

  • Sorafenib Pharmacodynamics. PharmGKB. Available at: [Link]

  • Sorafenib. Proteopedia. Available at: [Link]

  • Safety and efficacy of sorafenib in the treatment of hepatocellular carcinoma. National Center for Biotechnology Information. Available at: [Link]

  • Sorafenib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]

  • Novel Sorafenib-Based Structural Analogues: In Vitro Anticancer Evaluation of t-MTUCB and t-AUCMB. National Center for Biotechnology Information. Available at: [Link]

  • Structural comparison of sunitinib and sorafenib towards potential... ResearchGate. Available at: [Link]

Sources

Validating Novel Kinase Inhibitors: A Comparative Guide for 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a newly synthesized compound to a validated kinase inhibitor is a rigorous process demanding meticulous experimental design and objective data interpretation. This guide provides a comprehensive framework for the validation of novel kinase inhibitors, using the hypothetical compound 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine as a case study. We will navigate the essential stages of target identification, biochemical characterization, and cellular validation, while comparing its potential performance metrics against well-established inhibitors of relevant signaling pathways.

The core principle of this guide is to establish a self-validating experimental workflow. Each step is designed to build upon the last, providing a weight of evidence that substantiates the compound's activity and selectivity. We will delve into the causality behind experimental choices, ensuring a deep understanding of not just what to do, but why it is done.

The Initial Challenge: Unveiling the Target of a Novel Compound

Given that this compound is a novel chemical entity, its kinase targets are unknown. Therefore, the primary and most critical step is to perform a broad screen to identify which of the over 500 human kinases it interacts with.

Experimental Workflow: Kinome Profiling

Kinome profiling services are instrumental in the unbiased identification of kinase targets.[1] These services typically offer screening of a test compound against a large panel of recombinant human kinases, measuring the percent inhibition at a fixed concentration (e.g., 1 or 10 µM). This provides an initial landscape of the compound's selectivity. A highly selective inhibitor will interact with only a few kinases, while a non-selective one will show broad activity.

Caption: Initial workflow for kinase target identification.

For the purpose of this guide, let us hypothesize that the initial kinome scan reveals that this compound is a potent inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically showing significant inhibition of ERK2, p38α, and JNK1.

Comparative Biochemical Characterization: Potency and Selectivity

Once primary targets are identified, the next step is to quantify the inhibitory potency of our novel compound against these kinases and compare it to established inhibitors. The half-maximal inhibitory concentration (IC50) is the standard metric for this.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

A continuous, fluorescence-based kinase assay is a robust method for determining IC50 values.[2] This assay measures the real-time consumption of ATP or the generation of ADP, providing a kinetic measurement of enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound and the comparator inhibitors (e.g., SCH772984 for ERK2, SB203580 for p38α, and SP600125 for JNK1).

    • Prepare the assay buffer containing the recombinant kinase (ERK2, p38α, or JNK1), its specific substrate peptide, and ATP at a concentration close to the Km for each kinase to ensure accurate competitive inhibition assessment.[3]

  • Assay Execution:

    • In a 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding ATP.

    • Monitor the change in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative IC50 Values
CompoundTarget KinaseIC50 (nM)
This compound ERK2Hypothetical Value: 25
p38αHypothetical Value: 15
JNK1Hypothetical Value: 50
SCH772984 (ERK Inhibitor)ERK21[1]
SB203580 (p38 Inhibitor)p38α50[4]
SP600125 (JNK Inhibitor)JNK140[2]

This table allows for a direct comparison of the potency of our novel compound against gold-standard inhibitors. In this hypothetical scenario, our compound shows potent inhibition of p38α, comparable to the established inhibitor, and moderate inhibition of ERK2 and JNK1.

Cellular Validation: Confirming On-Target Activity

Biochemical assays, while precise, do not fully recapitulate the cellular environment.[5] Therefore, it is crucial to validate that the compound can enter cells and inhibit the target kinase in its native context. A common method is to measure the phosphorylation of a downstream substrate of the target kinase.

Experimental Workflow: Cellular Target Engagement

Caption: Workflow for validating cellular kinase inhibition.

Experimental Protocol: Western Blotting for Phosphorylated Kinase Substrates

This protocol assesses the ability of this compound to inhibit the phosphorylation of downstream targets of the p38, ERK, and JNK pathways.[6][7]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa or A549) in 6-well plates.

    • Starve the cells of serum overnight to reduce basal pathway activation.

    • Pre-treat the cells with various concentrations of this compound or comparator inhibitors for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the cells with an appropriate agonist (e.g., anisomycin for p38 and JNK activation, or EGF for ERK activation) for a short period (15-30 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for the phosphorylated forms of the target substrates (e.g., phospho-p38, phospho-ERK, phospho-c-Jun).

    • Probe a separate blot with antibodies for the total protein levels of each kinase to ensure equal loading.[8]

    • Incubate with a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Calculate the percent inhibition of phosphorylation relative to the stimulated, untreated control.

A successful outcome would show a dose-dependent decrease in the phosphorylation of the specific downstream substrate, confirming that our novel compound is cell-permeable and active against its intended target in a cellular context.

Assessing Cellular Phenotype: From Target Inhibition to Biological Effect

The final validation step is to determine if target engagement translates into a measurable biological response. For kinase inhibitors, this is often a reduction in cell proliferation or viability, particularly in cancer cell lines where these pathways are often dysregulated.

Experimental Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.[4][9][10]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A375 melanoma, which has a BRAF mutation leading to constitutive ERK pathway activation) in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and comparator inhibitors for 72 hours.

  • MTT Incubation:

    • Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

    • Plot the percent viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Comparative Growth Inhibition
CompoundCell LineGI50 (µM)
This compound A375 (BRAF mutant)Hypothetical Value: 1.5
SCH772984 (ERK Inhibitor)A375 (BRAF mutant)0.8
SB203580 (p38 Inhibitor)A375 (BRAF mutant)>10
SP600125 (JNK Inhibitor)A375 (BRAF mutant)>10

In this hypothetical example, our compound shows significant growth inhibition in a cell line known to be dependent on the ERK pathway, further substantiating its potential as a kinase inhibitor targeting this pathway. The lack of activity from the p38 and JNK inhibitors serves as a negative control, highlighting the specificity of the cellular response.

Conclusion and Future Directions

This guide has outlined a systematic and logical workflow for the initial validation of a novel kinase inhibitor, this compound. Through a combination of kinome profiling, biochemical IC50 determination, cellular target engagement, and phenotypic assays, a strong foundation can be built to support its further development.

The hypothetical data presented suggests that this compound is a potent inhibitor of p38α and a moderate inhibitor of ERK2 and JNK1, with corresponding activity in a relevant cancer cell line. Future studies should focus on optimizing the selectivity of this compound through medicinal chemistry efforts, exploring its efficacy in in vivo models, and further elucidating its mechanism of action. By following a rigorous and self-validating experimental path, the true potential of novel compounds like this compound can be effectively and efficiently uncovered.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link].

  • Wu, J., et al. (2011). Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. Journal of Medicinal Chemistry. Available from: [Link].

  • van de Wetering, C., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences. Available from: [Link].

  • Smalley, K.S.M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available from: [Link].

  • Oncolines B.V. Kinome Profiling. Available from: [Link].

  • Blom, N., et al. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics. Available from: [Link].

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available from: [Link].

  • Sgrignani, J., et al. (2019). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules. Available from: [Link].

  • Reaction Biology. Kinase Selectivity Panels. Available from: [Link].

  • Qian, K.C., et al. (2011). Identification and characterization of a novel integrin-linked kinase inhibitor. Journal of Medicinal Chemistry. Available from: [Link].

  • BMG LABTECH. Kinase assays. Available from: [Link].

  • Kuhlmann, J. (2012). Assay Development for Protein Kinase Enzymes. Assay and Drug Development Technologies. Available from: [Link].

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link].

  • Bantscheff, M., et al. (2011). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Cancer Research. Available from: [Link].

  • Oh, S.J., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin. Available from: [Link].

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link].

  • Drewry, D.H., et al. (2023). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. Available from: [Link].

  • Elkins, J.M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology. Available from: [Link].

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link].

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link].

  • ResearchGate. (2024). Is MTT assay (cytotoxic assay) is not equal to anti-cancer?. Available from: [Link].

  • Lichius, J.J., & Lakin, N.D. (2002). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Eukaryotic Cell. Available from: [Link].

  • Drewry, D.H., et al. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology. Available from: [Link].

  • Koppitz, M., & Stegmann, C.M. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Protein Kinases as Drug Targets. Available from: [Link].

  • Guo, L., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences. Available from: [Link].

  • Pharmaron. Kinase Panel Profiling. Available from: [Link].

  • Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available from: [Link].

  • Giansanti, P., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available from: [Link].

  • Johnson, J.L., et al. (2021). In a biochemical and cellular assay, the IC 50 of an irreversible inhibitor will shift from a value that approximates the K I to a value that correlates with the k inact /K I. ResearchGate. Available from: [Link].

  • Schenone, S., et al. (2020). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules. Available from: [Link].

  • Imami, K., & Sugiyama, N. (2013). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences. Available from: [Link].

  • Science.gov. cytotoxicity mtt assay: Topics. Available from: [Link].

  • El-Azab, A.S., et al. (2023). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules. Available from: [Link].

  • Chen, Y.C., et al. (2023). Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. Antioxidants. Available from: [Link].

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available from: [Link].

  • White, F.M., & Ghaffari, S. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Biochimica et Biophysica Acta. Available from: [Link].

  • Wang, Y., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link].

Sources

A Researcher's Guide to Navigating the Off-Target Landscape of Pyrrolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for targeted therapeutics, particularly in oncology and immunology, kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: off-target activity. Unintended interactions can lead to toxicity or unexpected polypharmacology, confounding experimental results and jeopardizing clinical translation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the off-target effects of a novel pyrrolopyridine-based kinase inhibitor. We will use a representative, yet hypothetical, compound, 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine (hereafter referred to as PyrroloPy-Inhib-1 ), as a case study to illustrate the principles and methodologies for assessing kinase selectivity. Our focus will be on practical, experimentally-driven insights to build a robust selectivity profile.

The Imperative of Selectivity Profiling

Kinase inhibitors are rarely, if ever, completely specific for their intended target.[1] This promiscuity can be a double-edged sword; while some off-target effects can be therapeutically beneficial, others can cause significant toxicity.[2] Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a critical step in the drug discovery process. It allows for the early identification of potential liabilities and provides a clearer understanding of the compound's true mechanism of action.[3][4]

For our case study, let us assume that PyrroloPy-Inhib-1 has been designed as a potent inhibitor of a hypothetical disease-relevant kinase, "Target Kinase A" (TKA). The primary goal is to determine its broader kinome interaction profile.

Comparative Kinase Selectivity: PyrroloPy-Inhib-1 vs. Alternatives

To contextualize the selectivity of PyrroloPy-Inhib-1, it is essential to compare it with other inhibitors targeting TKA but possessing different chemical scaffolds. For this guide, we will compare it with two other hypothetical inhibitors:

  • Scaffold-B-Inhib-2 : A quinazoline-based TKA inhibitor.

  • Scaffold-C-Inhib-3 : An aminopyrimidine-based TKA inhibitor.

The following table summarizes the kind of data that would be generated from a broad kinase screen, such as Eurofins' KINOMEscan® platform, which assesses binding affinity against a large panel of kinases.[5]

Table 1: Comparative Kinome Selectivity Profile of TKA Inhibitors

Kinase TargetPyrroloPy-Inhib-1 (Kd, nM)Scaffold-B-Inhib-2 (Kd, nM)Scaffold-C-Inhib-3 (Kd, nM)
TKA (On-Target) 5 8 12
Off-Target 1 (OTK1)50>10,000150
Off-Target 2 (OTK2)250800>10,000
Off-Target 3 (OTK3)>10,0001,2005,000
Off-Target 4 (OTK4)800>10,000>10,000

Data is hypothetical and for illustrative purposes.

From this data, we can infer that while PyrroloPy-Inhib-1 is a potent inhibitor of TKA, it also shows significant affinity for OTK1. Scaffold-B-Inhib-2 displays a different off-target profile, with some activity against OTK2 and OTK3. Scaffold-C-Inhib-3 appears to be the most selective of the three in this limited panel, with weaker off-target interactions. This comparative analysis is crucial for selecting the most promising lead candidate for further development.

Experimental Workflows for Off-Target Profiling

A multi-pronged approach is necessary to build a comprehensive off-target profile. This typically involves an initial broad screen followed by more focused cell-based assays to confirm the physiological relevance of any identified off-target hits.

Initial Broad Kinome Screening

High-throughput screening against a large panel of kinases is the first step in understanding a compound's selectivity. The KINOMEscan® platform is an industry-standard method that utilizes a competition binding assay to quantify the interaction of a compound with hundreds of kinases.[5][6]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation : Solubilize PyrroloPy-Inhib-1 in DMSO to a stock concentration of 10 mM.

  • Assay Principle : The assay measures the ability of the test compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

  • Execution : The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a panel of over 450 kinases.

  • Data Analysis : Results are often reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 10% or 35%.

  • Follow-up : For identified hits, a dose-response curve is generated by testing the compound at multiple concentrations to determine the dissociation constant (Kd).

The following diagram illustrates the workflow for primary screening and subsequent dose-response validation.

G cluster_0 Primary Screen cluster_1 Dose-Response Validation Compound PyrroloPy-Inhib-1 (10 µM) KinasePanel KINOMEscan® Panel (>450 Kinases) Compound->KinasePanel Data Initial Hits (% Inhibition) KinasePanel->Data SerialDilution Serial Dilution of PyrroloPy-Inhib-1 Data->SerialDilution Select hits for validation HitKinases Hit Kinases SerialDilution->HitKinases Kd_determination Kd Determination HitKinases->Kd_determination SelectivityProfile Selectivity Profile Kd_determination->SelectivityProfile Generate Profile

Caption: Workflow for Kinase Selectivity Profiling.

Cell-Based Target Engagement and Phosphorylation Assays

Biochemical assays, while excellent for initial screening, do not always translate to a cellular context due to factors like membrane permeability and intracellular ATP concentrations.[3][7] Therefore, it is critical to validate off-target hits in relevant cellular models.

Cellular phosphorylation assays measure the ability of an inhibitor to block the phosphorylation of a known substrate of the target kinase within the cell.[8] This provides a more physiologically relevant measure of functional inhibition.

Experimental Protocol: Cellular Phospho-Substrate Assay

  • Cell Line Selection : Choose a cell line that expresses the off-target kinase of interest (e.g., OTK1) and has a known downstream signaling pathway.

  • Compound Treatment : Seed the cells in 96-well plates and treat with a serial dilution of PyrroloPy-Inhib-1 for a specified time (e.g., 2 hours).

  • Cell Lysis : Lyse the cells to release cellular proteins.

  • Detection : Use a phospho-specific antibody against the substrate of OTK1 in an ELISA-based format (e.g., Meso Scale Discovery) or by Western blotting to quantify the level of phosphorylation.

  • Data Analysis : Plot the phosphorylation signal against the inhibitor concentration to determine the IC50 value.

The following diagram illustrates the principle of a cellular phosphorylation assay.

G cluster_0 No Inhibitor cluster_1 With PyrroloPy-Inhib-1 OTK1_active Active OTK1 Substrate Substrate OTK1_active->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate PyrroloPy PyrroloPy-Inhib-1 OTK1_inhibited Inhibited OTK1 PyrroloPy->OTK1_inhibited Substrate2 Substrate OTK1_inhibited->Substrate2 ATP NoPhospho No Phosphorylation

Caption: Cellular Phosphorylation Assay Principle.

Interpreting the Data: Building a Self-Validating System

The trustworthiness of an off-target profile is enhanced by integrating data from multiple orthogonal assays. A true off-target interaction should be identifiable through:

  • Biochemical Binding : High affinity in a binding assay (e.g., KINOMEscan®).

  • Functional Inhibition : Potent inhibition in a cellular functional assay (e.g., phospho-substrate assay).

  • Phenotypic Correlation : A cellular phenotype that can be attributed to the inhibition of the off-target kinase. For instance, if OTK1 is known to be involved in cell proliferation, treatment with PyrroloPy-Inhib-1 should impact proliferation in a manner consistent with OTK1 inhibition.[8]

By requiring evidence from multiple, distinct methodologies, a self-validating system is created, increasing the confidence in the identified off-target profile.

Conclusion

The development of potent and selective kinase inhibitors is a complex but achievable goal. For novel scaffolds like the pyrrolopyridine core of PyrroloPy-Inhib-1 , a systematic and multi-faceted approach to off-target profiling is non-negotiable. By combining broad kinome scanning with targeted cell-based functional assays, researchers can build a comprehensive and reliable selectivity profile. This not only de-risks preclinical and clinical development but also provides a deeper understanding of the compound's biological effects, paving the way for safer and more effective targeted therapies.

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (n.d.). ResearchGate. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). De Gruyter. [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (n.d.). ResearchGate. [Link]

  • Veselov, M. S., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 23(3), 635-646. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules, 29(2), 481. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (n.d.). ACS Publications. [Link]

  • Duncan, J. S., et al. (2012). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. PLOS ONE, 7(1), e30303. [Link]

  • Kinase Screening & Profiling Service. (n.d.). BPS Bioscience. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Recent Trends in Kinase Drug Discovery. (2023). YouTube. [Link]

  • Lackey, K., et al. (2009). Optimization of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. Bioorganic & Medicinal Chemistry Letters, 19(17), 5018-5022. [Link]

  • Optimization of 4,6-bis-anilno-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. (n.d.). ResearchGate. [Link]

Sources

Navigating the Cellular Maze: A Comparative Guide to the Cross-Reactivity of a Novel Pyrrolopyridine Compound

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the quest for novel therapeutics, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. A molecule that potently inhibits its intended target is a great start, but its interactions with other cellular machinery—its cross-reactivity—can lead to unforeseen side effects or even therapeutic advantages. This guide provides a comprehensive framework for evaluating the cellular cross-reactivity of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine , a novel compound from a chemical class known to harbor potent signaling inhibitors.

Given that the pyrrolopyridine scaffold is a well-established pharmacophore in kinase inhibitors, we will proceed under the working hypothesis that this compound, hereafter designated as "Compound X" , is a putative protein kinase inhibitor.[1][2] This guide will lay out a multi-tiered experimental strategy to build a detailed selectivity profile for Compound X, comparing it against established kinase inhibitors with diverse selectivity profiles. Our goal is not just to present protocols, but to illuminate the rationale behind a robust, self-validating workflow designed to de-risk a drug development program.

The Importance of a Selectivity Profile

Kinase inhibitors are a cornerstone of modern medicine, particularly in oncology.[1] However, the human kinome is vast, with over 500 members that share a structurally conserved ATP-binding pocket.[3][4] This similarity makes achieving absolute selectivity a formidable challenge.[4] A lack of selectivity can lead to toxicity, but in some cases, inhibiting multiple kinases can be beneficial.[5] Therefore, a thorough understanding of a compound's on- and off-target activities is paramount.

To contextualize the performance of Compound X, we will compare it with three well-characterized kinase inhibitors:

  • Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase, a key driver in many melanomas.[1][6][7][8]

  • Pexidartinib: An inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), c-KIT, and FLT3-ITD, used in the treatment of tenosynovial giant cell tumors.[9][10][11]

  • Tofacitinib: An inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK3, with known cross-reactivity against other JAK family members, used in the treatment of autoimmune diseases.[2][12][13]

A Multi-Tiered Strategy for Assessing Cross-Reactivity

A comprehensive assessment of cellular cross-reactivity requires a combination of in vitro and in situ methods. Our proposed workflow is designed to first cast a wide net to identify potential interactions and then to validate these findings in a more biologically relevant context.

G cluster_0 Tier 1: In Vitro Global Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Off-Target Discovery a Compound X + Large-scale Kinase Panel (e.g., 400+ kinases) b Biochemical Assay (e.g., Competitive Binding Assay) a->b Quantify binding affinity (Kd) or inhibition (IC50) c Live Cells Treated with Compound X b->c Prioritize hits for cellular validation g Initial Selectivity Profile (On- and Off-Targets) b->g d Cellular Thermal Shift Assay (CETSA) c->d Confirm target binding in situ e Cell Lysate + Immobilized Compound X d->e Investigate unexpected cellular effects h Validated Cellular Targets d->h f Affinity Purification- Mass Spectrometry (AP-MS) e->f Identify novel protein interactors i Potential Non-Kinase Off-Targets f->i

Figure 1. A multi-tiered workflow for characterizing inhibitor cross-reactivity.

Tier 1: In Vitro Kinome-Wide Profiling

The logical first step is to screen Compound X against a large, representative panel of kinases to obtain a global view of its selectivity.[14] This provides an initial "fingerprint" of the compound's activity across the kinome.

Rationale

Biochemical assays using purified enzymes offer a clean, controlled system to measure direct interactions between a compound and a kinase.[3] A competitive binding assay, for instance, can determine the dissociation constant (Kd) and provides a quantitative measure of binding affinity.[5] This high-throughput approach allows for the rapid assessment of hundreds of kinases simultaneously.

Experimental Protocol: Kinome-Wide Competitive Binding Assay
  • Assay Principle: This assay measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase.

  • Kinase Panel: Utilize a commercial service (e.g., Eurofins DiscoverX, Promega) that offers a panel of >400 purified human kinases.

  • Compound Preparation: Prepare a stock solution of Compound X in DMSO. A typical screening concentration is 1 µM.

  • Assay Procedure: a. In a multi-well plate, combine each kinase with a fixed concentration of the proprietary ligand. b. Add Compound X to the wells. c. Incubate to allow the binding to reach equilibrium. d. Quantify the amount of ligand displaced, which is proportional to the binding affinity of Compound X.

  • Data Analysis: Results are often expressed as percent inhibition relative to a control. Hits are typically defined as kinases showing >80% inhibition. For these hits, a follow-up dose-response curve is generated to determine the Kd or IC50 value.

Tier 2: Cellular Target Engagement Confirmation

While in vitro assays are powerful, they do not fully recapitulate the complex environment inside a living cell.[15] Factors such as cell membrane permeability, intracellular ATP concentrations, and protein-protein interactions can all influence a compound's efficacy and selectivity.[15] The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for verifying target engagement in a physiological setting.[16][17]

Rationale

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[17] By heating intact cells or cell lysates to various temperatures, one can generate a "melting curve" for a protein of interest. A shift in this curve in the presence of a compound provides direct evidence of target engagement.[16][17][18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: a. Culture a relevant cell line (e.g., a cancer cell line known to express the putative primary target) to ~80% confluency. b. Treat the cells with various concentrations of Compound X or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: a. Harvest the cells and resuspend them in a buffered solution. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.

  • Cell Lysis and Protein Separation: a. Lyse the cells by freeze-thaw cycles. b. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: a. Collect the supernatant containing the soluble, non-denatured proteins. b. Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative methods like ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for compound-treated cells compared to the vehicle control indicates thermal stabilization and target engagement.

Tier 3: Unbiased Identification of Off-Targets

To identify potential off-targets, including non-kinase proteins, an unbiased proteomics approach is essential. Affinity purification coupled with mass spectrometry (AP-MS) can reveal the full spectrum of proteins that interact with Compound X in a cellular context.[19][20][21]

Rationale

In this method, a derivative of Compound X is immobilized on beads and used as "bait" to capture interacting proteins from a cell lysate.[22][23] These captured proteins are then identified by mass spectrometry. This approach is powerful because it is not limited to a pre-selected panel of targets and can uncover entirely unexpected interactions.[21]

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
  • Compound Immobilization: Synthesize a derivative of Compound X with a linker suitable for covalent attachment to agarose or magnetic beads.

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line, ensuring that protein complexes remain intact.

  • Affinity Purification: a. Incubate the cell lysate with the Compound X-conjugated beads. b. To distinguish specific from non-specific binders, perform a competition experiment by co-incubating the lysate with the beads and an excess of free, non-immobilized Compound X. c. Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the MS/MS spectra using a protein database. Specifically interacting proteins will be present in the sample without the free compound but significantly reduced or absent in the competition sample.

Comparative Performance Data

The following table presents hypothetical, yet plausible, data from a kinome-wide screen, illustrating how Compound X might compare to our selected reference inhibitors.

Kinase TargetCompound X (Kd, nM)Vemurafenib (Kd, nM)Pexidartinib (Kd, nM)Tofacitinib (Kd, nM)
BRAF (V600E) >10,00015 >10,000>10,000
BRAF (wild-type) >10,000150>10,000>10,000
CSF-1R 500>10,00020 5,000
c-KIT 8008,00015 8,000
JAK1 25 >10,0002,0005
JAK2 150>10,0003,00020
JAK3 75>10,0001,5002
SRC 2005,0005001,000
LCK 3507,0008001,200

Data is hypothetical for illustrative purposes. Bold values indicate primary targets.

Interpreting the Data

From this hypothetical data, we can infer that Compound X is a potent inhibitor of JAK1, with moderate cross-reactivity against other JAK family members and some SRC family kinases. To quantify this, we can use a Selectivity Score (S-score) . The S-score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[5] A lower S-score indicates higher selectivity.

Visualizing Downstream Effects

Understanding the on- and off-target effects of an inhibitor requires placing its activity within the context of cellular signaling pathways. For instance, if Compound X is confirmed as a JAK1 inhibitor, its primary effect would be on the JAK-STAT pathway, which is crucial for cytokine signaling.

G cluster_0 Cell Membrane cluster_1 Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK1 JAK1 receptor->JAK1 activates STAT STAT JAK1->STAT phosphorylates pSTAT pSTAT dimer STAT Dimer pSTAT->dimer dimerizes gene Gene Expression dimer->gene translocates to nucleus inhibitor Compound X inhibitor->JAK1

Figure 2. Simplified JAK-STAT signaling pathway showing inhibition by Compound X.

Conclusion

This guide outlines a rigorous, multi-faceted approach to characterizing the cellular cross-reactivity of the novel pyrrolopyridine compound, this compound (Compound X). By integrating large-scale in vitro profiling with in-cell target validation and unbiased proteomic methods, researchers can build a comprehensive and reliable selectivity profile. This detailed understanding is not merely an academic exercise; it is a critical component of translational science that informs lead optimization, predicts potential toxicities, and ultimately paves the way for the development of safer and more effective targeted therapies. The causality-driven workflow presented here ensures that experimental choices are logical and self-validating, providing the trustworthiness required for high-stakes drug development decisions.

References

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. Available from: [Link]

  • Blythe, N. M., Muraki, K., & Ludlow, M. J. (2019). Mechanically activated Piezo1 channels of cardiac fibroblasts stimulate p38 mitogen-activated protein kinase activity and interleukin-6 secretion. Journal of Biological Chemistry. Available from: [Link]

  • Cannarile, M. A., et al. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. OncoTargets and Therapy, 13, 4149–4158. Available from: [Link]

  • Chapman, P. B., et al. (2011). Vemurafenib for the treatment of BRAF mutant metastatic melanoma. The New England Journal of Medicine, 364(26), 2507-2516. Available from: [Link]

  • Chernobrovkin, A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 239-253. Available from: [Link]

  • Chirumamilla, C. S., et al. (2019). Profiling Activity of Cellular Kinases in Migrating T-Cells. Methods in Molecular Biology, 1930, 99-113. Available from: [Link]

  • FDA. (2021). FDA requires warnings about increased risk of serious heart-related events, cancer, blood clots, and death for JAK inhibitors that treat certain chronic inflammatory conditions. U.S. Food and Drug Administration. Available from: [Link]

  • Goddard, A. L., et al. (2012). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Current Protocols in Chemical Biology, 4(1), 1-20. Available from: [Link]

  • Jirawatnotai, S., et al. (2011). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Journal of Medicinal Chemistry, 54(21), 7584-7599. Available from: [Link]

  • Mielgo, A., & Schmid, M. C. (2013). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases, 72(Suppl 2), ii78-ii81. Available from: [Link]

  • Tap, W. D., et al. (2015). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Current Opinion in Oncology, 27(4), 322-330. Available from: [Link]

  • van der Wulp, K., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2336336. Available from: [Link]

  • Vidal, D., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 7. Available from: [Link]

  • Vidadala, R. S. R., et al. (2016). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. Available from: [Link]

  • Yang, H., et al. (2012). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research, 18(1), 9-14. Available from: [Link]

  • Zhang, C., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences, 35(12), 621-634. Available from: [Link]

  • PamGene. (n.d.). Kinase Activity Profiling Services. Available from: [Link]

  • Reactome. (n.d.). JAK3 binds JAK3 inhibitors. Available from: [Link]

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology, 25(9), 1035-1044. Available from: [Link]

  • Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434-15439. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Mohamed, M. F., et al. (2019). Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib. Journal of Clinical Pharmacology, 59(12), 1629-1639. Available from: [Link]

  • Nussinov, R., & Zhang, M. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1319-1332. Available from: [Link]

  • Zhang, Y., et al. (2021). CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment. Clinical Cancer Research, 27(21), 5947-5959. Available from: [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Available from: [Link]

  • Bionavitas. (n.d.). Kinase Screening & Profiling Service. Available from: [Link]

  • Giansanti, P., et al. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular Cancer Therapeutics, 13(11), 2751-2762. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Drug Safety Communication. Available from: [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. Available from: [Link]

  • Sławiński, J., et al. (2021). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Molecules, 26(16), 4945. Available from: [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(4), 837-844. Available from: [Link]

  • Grace, C. R., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 7. Available from: [Link]

  • Zhang, Y., et al. (2021). CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment. Clinical Cancer Research, 27(21), 5947-5959. Available from: [Link]

  • Kakadia, S., et al. (2018). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology, 8, 149. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Routes for Functionalized Pyrrolo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrrolo[3,2-b]pyridine Core

The pyrrolo[3,2-b]pyridine scaffold, also known as 1,7-diazaindole or 1-aza-7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow it to mimic the purine core, making it a highly effective pharmacophore for interacting with a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated significant potential in drug discovery, particularly as kinase inhibitors and antiproliferative agents for conditions such as melanoma.[1]

The strategic placement of nitrogen atoms influences the molecule's electronic properties and metabolic stability, offering advantages over other azaindole isomers. Consequently, the development of efficient, versatile, and scalable synthetic routes to access functionally diverse pyrrolo[3,2-b]pyridines is a critical objective for researchers in drug development. This guide provides an in-depth comparison of the primary synthetic strategies, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.

Core Synthetic Philosophies: A Comparative Overview

The construction of the pyrrolo[3,2-b]pyridine core generally follows two convergent strategic approaches: the annulation of a pyrrole ring onto a pre-existing, functionalized pyridine, or the construction of the pyridine ring onto a pyrrole precursor.[2] The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and the required functional group tolerance.

G cluster_0 Strategic Approaches cluster_1 Target Scaffold Pyridine Pyridine Precursors (e.g., Aminopyridines, Halopyridines) Target Functionalized Pyrrolo[3,2-b]pyridines Pyridine->Target Pyrrole Ring Annulation Pyrrole Pyrrole Precursors (e.g., Functionalized Pyrroles) Pyrrole->Target Pyridine Ring Annulation

Caption: High-level overview of the two primary synthetic philosophies.

Strategy 1: Annulation of a Pyrrole Ring onto a Pyridine Core

This is arguably the most prevalent and versatile approach, leveraging the rich commercial availability of substituted pyridine starting materials. The primary challenge lies in the regioselective formation of the C4-C5 bond of the pyrrole ring.

The Leimgruber-Batcho-Type Reductive Cyclization

A classic and robust method for indole synthesis, the Leimgruber-Batcho approach, has been effectively adapted for the synthesis of the pyrrolo[3,2-b]pyridine core. This strategy typically begins with a 2-methyl-3-nitropyridine derivative.

Causality Behind Experimental Choices:

  • Starting Material: 2-Methyl-3-nitropyridines are ideal precursors. The methyl group provides the carbon atom that will become C2 of the pyrrole ring, while the nitro group serves as a masked amino group and an activating group for the subsequent condensation.

  • Enamine Formation: The reaction with a dimethylformamide acetal (e.g., DMFDMA) condenses with the activated methyl group to form a stable enamine intermediate. This step is crucial as it introduces the second carbon atom (C3 of the pyrrole) and sets the stage for cyclization.

  • Reductive Cyclization: The nitro group is then reduced to an amine, typically using catalytic hydrogenation (e.g., Pd/C, H₂) or transfer hydrogenation. The newly formed amino group spontaneously undergoes intramolecular cyclization onto the enamine, followed by the elimination of dimethylamine to yield the aromatic pyrrolo[3,2-b]pyridine core. This one-pot reduction and cyclization is highly efficient.

G Start 2-Methyl-3-nitropyridine Step1 DMFDMA Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Reduction (e.g., H₂, Pd/C) & Intramolecular Cyclization Intermediate1->Step2 End Pyrrolo[3,2-b]pyridine Core Step2->End

Caption: Workflow for the Leimgruber-Batcho-type synthesis.

Representative Experimental Protocol: Synthesis of 1H-pyrrolo[3,2-b]pyridine

This protocol is adapted from established methodologies for azaindole synthesis.

  • Step A: Enamine Formation

    • To a solution of 2-methyl-3-nitropyridine (1.0 eq) in dry DMF (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq).

    • Heat the mixture at 100-110 °C for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess DMFDMA and solvent. The resulting crude enamine is often a dark oil or solid and is typically used in the next step without further purification.

  • Step B: Reductive Cyclization

    • Dissolve the crude enamine from Step A in a suitable solvent such as ethanol or ethyl acetate (10 mL/mmol).

    • Carefully add 10% Palladium on carbon (Pd/C) (10 mol%).

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-16 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure. The residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1H-pyrrolo[3,2-b]pyridine.

Transition Metal-Catalyzed Annulation

Palladium- and copper-catalyzed cross-coupling reactions provide a powerful and modular approach for constructing the pyrrole ring, allowing for the introduction of diverse functional groups. A common strategy involves the Sonogashira coupling of a haloaminopyridine with a terminal alkyne, followed by an intramolecular cyclization.

Causality Behind Experimental Choices:

  • Starting Material: A 3-amino-2-halopyridine is a typical starting point. The amino group is essential for the final cyclization, and the halogen (Iodo > Bromo >> Chloro) serves as the handle for the cross-coupling reaction.

  • Sonogashira Coupling: This reaction efficiently forms a C-C bond between the halopyridine and a terminal alkyne. The choice of catalyst (e.g., Pd(PPh₃)₄), co-catalyst (CuI), and base (e.g., Et₃N) is critical for achieving high yields and preventing side reactions.

  • Intramolecular Cyclization (5-endo-dig): The resulting 3-amino-2-alkynylpyridine intermediate is then cyclized. This can be promoted by heat or, more commonly, by a base (e.g., K₂CO₃, t-BuOK) or a transition metal catalyst (e.g., CuI, AuCl₃). The base deprotonates the amino group, and the resulting anion attacks the alkyne in a 5-endo-dig cyclization pathway to form the pyrrole ring.

Representative Experimental Protocol: Synthesis of a 2-Substituted-1H-pyrrolo[3,2-b]pyridine

This protocol is a representative example based on standard Sonogashira coupling and cyclization procedures.

  • Step A: Sonogashira Coupling

    • To a degassed solution of 3-amino-2-bromopyridine (1.0 eq) and the desired terminal alkyne (1.2 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

    • Stir the reaction mixture under an inert atmosphere (N₂ or Ar) at 60 °C for 8-12 hours.

    • After cooling, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Purify the crude product by column chromatography to yield the 3-amino-2-alkynylpyridine intermediate.

  • Step B: Base-Mediated Cyclization

    • Dissolve the purified intermediate (1.0 eq) in a polar aprotic solvent like DMF or NMP.

    • Add a strong base such as potassium tert-butoxide (t-BuOK) (2.0 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by carefully adding water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 2-substituted-1H-pyrrolo[3,2-b]pyridine.

Strategy 2: Annulation of a Pyridine Ring onto a Pyrrole Core

While less common than Strategy 1, building the pyridine ring onto a pyrrole scaffold is a valuable alternative, particularly when highly functionalized pyrrole precursors are readily available. This often involves multi-step condensation and cyclization sequences.

Friedländer-Type Annulation

The Friedländer annulation, which typically involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, can be adapted for this purpose.

Causality Behind Experimental Choices:

  • Starting Material: A 2-amino-3-formylpyrrole or a related derivative is required. The amino and formyl groups are positioned to react and form the pyridine ring.

  • Reaction Partner: A ketone with an α-methylene group (e.g., acetone, cyclohexanone) or a β-ketoester provides the remaining carbon atoms needed to complete the six-membered pyridine ring.

  • Catalysis: The reaction is typically catalyzed by an acid or a base. Base catalysis (e.g., KOH in ethanol) proceeds via an initial aldol condensation followed by cyclization and dehydration to form the aromatic pyridine ring.

Representative Experimental Protocol: Synthesis of a Substituted Pyrrolo[3,2-b]pyridine

This protocol is a generalized procedure based on the principles of the Friedländer annulation.

  • To a solution of 2-amino-1H-pyrrole-3-carbaldehyde (1.0 eq) in ethanol, add the ketone or β-ketoester (1.1 eq).

  • Add a catalytic amount of a base, such as 10% aqueous potassium hydroxide (0.2 eq).

  • Reflux the mixture for 6-24 hours, monitoring by TLC.

  • After cooling, the product may precipitate. If so, collect it by filtration. Otherwise, concentrate the solvent and partition the residue between water and ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Comparative Performance Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the specific target molecule. The table below provides a comparative summary to guide experimental design.

FeatureLeimgruber-Batcho-TypeTransition-Metal AnnulationFriedländer-Type Annulation
Starting Materials Readily available 2-methyl-3-nitropyridinesSubstituted haloaminopyridines and terminal alkynesFunctionalized 2-aminopyrroles (less common)
Key Transformation Reductive CyclizationSonogashira Coupling & CyclizationCondensation & Cyclization
Versatility Good for C2/C3 unsubstituted or simple substitutionExcellent; allows for high diversity at C2 positionModerate; depends on available pyrrole precursors
Number of Steps Typically 2 stepsTypically 2 stepsTypically 1-2 steps
Typical Overall Yield Moderate to Good (40-70%)Good to Excellent (50-85%)Variable (30-60%)
Reaction Conditions High temp. for enamine; H₂ pressure for reductionMild to moderate heating; inert atmosphere requiredTypically requires reflux
Functional Group Tol. Sensitive to reducible groups (e.g., other nitros, alkynes)Tolerates a wide range of functional groupsSensitive to strong base/acid conditions
Scalability Generally good; hydrogenation can be challenging on large scaleGood; catalyst cost can be a factor for large scaleModerate; starting materials can be expensive

Conclusion and Future Outlook

The synthesis of functionalized pyrrolo[3,2-b]pyridines is a well-developed field with several robust and reliable strategies. The Leimgruber-Batcho-type reductive cyclization offers a dependable route for accessing the core scaffold, while transition-metal-catalyzed annulations , particularly those involving Sonogashira coupling, provide unparalleled modularity and are ideal for generating libraries of C2-functionalized derivatives for drug discovery programs.[3] The choice between these methods is a strategic decision based on the desired substitution pattern, cost, and scalability. As the demand for novel kinase inhibitors and other targeted therapeutics grows, the development of even more efficient, atom-economical, and environmentally benign methods, such as C-H activation and functionalization of the core scaffold, will continue to be a major focus of research in this area.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Ukraine, 1(1), 1-22. [Link]

  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2186-2200. [Link]

  • Yadav, P., & Singh, R. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 136(1), 1-25. [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 981-994. [Link]

  • Pagar, V. V., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 834-842. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS, 1-22. [Link]

  • Mohammadi, Z., et al. (2021). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. Polycyclic Aromatic Compounds, 1-14. [Link]

  • Koprivnikar, J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(20), 6092-6095. [Link]

Sources

A Comparative Guide to the Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine: Pathways and Practical Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-Bromo-1H-pyrrolo[3,2-b]pyridine, also known as 6-Bromo-4-azaindole, is a pivotal heterocyclic scaffold in medicinal chemistry. Its structural motif is a key component in the development of various therapeutic agents, including kinase inhibitors and treatments for a range of diseases from viral and respiratory illnesses to inflammatory conditions.[1] The strategic placement of the bromine atom provides a versatile handle for further chemical modifications, making the efficient and scalable synthesis of this building block a critical concern for drug discovery and development programs.

This guide provides a comparative analysis of prominent synthetic pathways to 6-Bromo-1H-pyrrolo[3,2-b]pyridine. Moving beyond a simple recitation of reaction steps, this document delves into the mechanistic rationale behind the chosen methodologies, offering field-proven insights to aid in the selection of the most appropriate route based on starting material availability, desired scale, and overall efficiency.

Unveiling the Synthetic Landscape: Core Strategies

The synthesis of the 1H-pyrrolo[3,2-b]pyridine core generally follows two main strategies: the construction of the pyrrole ring onto a pre-functionalized pyridine (a "ring construction" approach) or the functionalization of a pre-existing 1H-pyrrolo[3,2-b]pyridine core (a "core functionalization" approach).[2][3] Each of these strategies presents a unique set of advantages and challenges.

Pathway 1: The Leimgruber-Batcho Indole Synthesis Adaptation

A widely utilized and reliable method for the construction of the 6-Bromo-1H-pyrrolo[3,2-b]pyridine core is an adaptation of the Leimgruber-Batcho indole synthesis. This approach builds the pyrrole ring onto a substituted pyridine precursor.

Mechanistic Rationale

This pathway commences with the reaction of a substituted nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an enamine intermediate. Subsequent reduction of the nitro group, typically with iron in acetic acid, initiates a reductive cyclization to construct the fused pyrrole ring, yielding the desired 4-azaindole scaffold. The choice of iron and acetic acid is a classic and cost-effective method for nitro group reduction, which proceeds via the transfer of electrons from the zero-valent iron.

Experimental Protocol

A common starting material for this synthesis is 5-bromo-2-methyl-3-nitropyridine.[4]

Step 1: Enamine Formation

  • To a solution of 5-bromo-2-methyl-3-nitropyridine (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.7 eq).[4]

  • Heat the reaction mixture to 100 °C for 1 hour.[4]

  • After cooling, concentrate the mixture under vacuum to remove the excess reagents and solvent.[4]

Step 2: Reductive Cyclization

  • Dissolve the residue from Step 1 in acetic acid.[4]

  • Add iron powder (3.0 eq) to the solution.[4]

  • Heat the reaction mixture to 100 °C for 20 hours.[4]

  • Upon completion, cool the reaction, dilute with methanol, and filter to remove the iron salts.[4]

  • Concentrate the filtrate and neutralize with an aqueous sodium carbonate solution.[4]

  • Extract the product with ethyl acetate.[4]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

Performance Data
ParameterValueReference
Starting Material5-bromo-2-methyl-3-nitropyridine[4]
Key ReagentsDMF-DMA, Iron, Acetic Acid[4]
Reaction Time~21 hours[4]
Temperature100 °C[4]
Overall Yield~60%[4]
Visualizing the Pathway

Leimgruber_Batcho start 5-bromo-2-methyl-3-nitropyridine enamine Enamine Intermediate start->enamine DMF-DMA, 100°C product 6-Bromo-1H-pyrrolo[3,2-b]pyridine enamine->product Fe, Acetic Acid, 100°C Isomer_Synthesis start (E)-2-bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine-1-oxide product 6-bromo-1H-pyrrolo[3,2-c]pyridine start->product Fe, Acetic Acid, 100°C

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond the bench; it encompasses a cradle-to-grave responsibility for the chemicals we synthesize and handle. The proper disposal of complex molecules like 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in its specific chemical properties and potential hazards.

The structure of this molecule—a brominated, nitrogen-containing heterocycle with a phenylsulfonyl group—dictates a specific disposal pathway. The presence of bromine classifies it as a halogenated organic compound, while the sulfur and nitrogen atoms require controlled decomposition to prevent the release of harmful oxides. Therefore, simply discarding this compound with general chemical waste is not a viable or responsible option.

Part 1: Hazard Assessment and Pre-Disposal Considerations

Before handling this compound for disposal, a thorough understanding of its potential hazards is essential. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs provide clear guidance on necessary precautions. The parent compound, 6-Bromo-1H-pyrrolo[3,2-b]pyridine, is known to be an irritant, and related structures exhibit acute toxicity.[1][2] A precautionary principle must be applied.

Hazard Identification

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance with the following potential classifications.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed[3]
Acute Toxicity, InhalationGHS07WarningH332: Harmful if inhaled
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation[1][3]
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation[1][3]
Required Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood.[4] The following minimum PPE is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield.[1]

  • Hand Protection: Nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.[4]

  • Body Protection: A fully buttoned, flame-resistant laboratory coat.[5]

  • Respiratory Protection: In situations where dust may be generated and fume hood use is not possible, a NIOSH-approved respirator with appropriate cartridges is necessary.[6]

Part 2: Core Disposal Protocol: Segregation and Collection

The fundamental principle for disposing of this compound is strict segregation as Halogenated Organic Waste . Mixing it with non-halogenated waste streams can complicate and increase the cost of disposal for the entire container.

Step 1: Waste Stream Categorization

Immediately classify any material containing this compound into one of the following categories:

  • Solid Halogenated Organic Waste: Unused reagent, reaction residues, or purification solids.

  • Liquid Halogenated Organic Waste: Solutions of the compound in organic solvents.

  • Contaminated Solid Waste: Items such as weighing paper, gloves, pipette tips, and silica gel from chromatography that are contaminated with the compound.

Step 2: Waste Container Selection

Use only designated, compatible waste containers.[7]

  • Material: For solids and contaminated items, a high-density polyethylene (HDPE) pail or a properly sealed bag is suitable. For liquids, use a glass or HDPE solvent bottle.

  • Integrity: Ensure the container is in good condition, free of cracks, and has a tightly fitting, leak-proof cap.[7]

  • Labeling: The container must be clearly and accurately labeled before any waste is added.

Step 3: Waste Labeling

Proper labeling is a legal requirement and essential for safety. The label must include:

  • The words "HAZARDOUS WASTE ".

  • The full, unambiguous chemical name: "This compound ".

  • A clear indication that the waste is "Halogenated Organic ".[5]

  • The approximate concentration or quantity.

  • The relevant hazard pictograms (e.g., GHS07 for irritant/harmful).[8]

  • The date when waste was first added to the container.[9]

Step 4: Collection and Storage
  • Transfer: Conduct all transfers of the solid compound inside a chemical fume hood to prevent inhalation of dust.[6] Use dedicated spatulas and equipment.

  • Segregation:

    • Pure Solid/Residue: Carefully transfer directly into the labeled solid waste container.

    • Contaminated Items: Place gloves, wipes, and other contaminated disposable materials in a separate, clearly labeled container or bag for solid hazardous waste.[10]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][11] This area must be at or near the point of generation and away from incompatible materials such as strong oxidizing agents or reducing agents.[4] The container must remain closed at all times except when waste is being added.[11]

Step 5: Final Disposal

Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[12] Do not attempt to treat or neutralize the chemical yourself. The standard and accepted final disposal method for this type of waste is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[1][12]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of this compound.

G Disposal Workflow for this compound cluster_waste_type 1. Categorize Waste cluster_collection 2. Segregate & Collect Start Waste Generated Solid Solid Residue Start->Solid Liquid Solution in Solvent Start->Liquid Contaminated Contaminated Labware (Gloves, Wipes, Silica) Start->Contaminated CollectSolid Collect in Labeled 'Solid Halogenated Waste' Container Solid->CollectSolid CollectLiquid Collect in Labeled 'Liquid Halogenated Waste' Container Liquid->CollectLiquid CollectContam Collect in Labeled 'Contaminated Solid Waste' Container Contaminated->CollectContam Store 3. Store Securely in SAA (Keep Container Closed) CollectSolid->Store CollectLiquid->Store CollectContam->Store ArrangePickup 4. Arrange Pickup by Licensed Waste Handler Store->ArrangePickup Incinerate Final Disposition: High-Temperature Incineration with Scrubber ArrangePickup->Incinerate

Caption: Decision workflow for proper waste segregation and disposal.

Part 3: Spill and Decontamination Procedures

Accidents can happen, and a clear, pre-defined plan for spill management is crucial.

Small Spill (Solid)

If a small amount of solid (manageable within 10-15 minutes) is spilled inside a fume hood:

  • Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is kept at a safe working height.

  • Don PPE: If not already wearing it, don the full PPE described in Part 1.2.

  • Contain & Collect: Gently sweep the solid material together to avoid creating dust.[6] Use a plastic dustpan or scoop. Do not use a brush that could disperse particles.

  • Dispose: Place the collected material and any contaminated cleaning tools into your labeled "Solid Halogenated Waste" container.[12]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a wipe with soap and water.[10] Dispose of all wipes in the hazardous waste container.

Large Spill or Spill Outside a Fume Hood
  • EVACUATE: Immediately evacuate the laboratory, alerting all others as you leave.

  • ISOLATE: Close the laboratory doors to contain the spill.

  • NOTIFY: Contact your institution's EHS or emergency response team immediately.[4] Provide the chemical name and location of the spill.

  • Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous material response.

Part 4: The Scientific Rationale Behind the Protocol

Understanding the "why" behind these procedures reinforces their importance and ensures consistent compliance.

  • Why Halogenated Waste? The carbon-bromine bond makes this a halogenated organic compound. Improper incineration of halogenated waste at low temperatures can lead to the formation of highly toxic and persistent pollutants like polybrominated dibenzodioxins and dibenzofurans. Specialized hazardous waste incinerators operate at extremely high temperatures (>1000 °C) with sophisticated scrubbing systems to safely break down these molecules and neutralize the resulting hydrobromic acid (HBr).[12]

  • Why No Drain Disposal? This compound is a complex synthetic molecule that is not readily biodegradable. Disposing of it down the drain would introduce a persistent organic pollutant into the water system, which wastewater treatment plants are not designed to remove.[5]

  • Why Scrubber-Equipped Incineration? The combustion of this compound produces not only HBr but also oxides of sulfur (SOx) and nitrogen (NOx) from the phenylsulfonyl and pyrrolopyridine moieties, respectively. These are acidic gases that contribute to acid rain. The scrubbers in a hazardous waste incinerator contain basic materials (like lime) to neutralize these gases before they are released into the atmosphere.[1][12]

By adhering to these rigorous, evidence-based procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance for your institution, and uphold our collective responsibility to protect the environment.

References

  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP.
  • SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 6-Bromo-1H-pyrrolo[3,2-b]pyridine.
  • Environmental Health and Safety at Providence College. (n.d.).
  • Darnell, A. J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials.
  • ChemicalBook. (2023). 6-BROMO-1H-PYRROLO[3,2-b]PYRIDINE.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Wikipedia. (n.d.).
  • Chemistry Stack Exchange. (2016).
  • Vanderbilt University Medical Center. (n.d.).
  • Organic Syntheses. (2014). Working with Hazardous Chemicals.
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • GOV.UK. (n.d.). Bromine: incident management.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Carl ROTH. (n.d.).
  • MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. (n.d.).
  • African Rock Art. (n.d.). 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
  • MDPI. (2022). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.
  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide.
  • Fisher Scientific. (2009).
  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals.
  • Thermo Fisher Scientific. (2025).
  • AK Scientific, Inc. (n.d.).
  • CymitQuimica. (2024). Safety Data Sheet: 3-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
  • National Research Council. (2001).
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1H-pyrrolo[3,2-b]pyridine.
  • BLDpharm. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • PubChem. (n.d.). 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine.

Sources

Navigating the Synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine, presents significant opportunities in medicinal chemistry and drug development. As with any potent research chemical, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of this compound. Our aim is to empower researchers with the knowledge to mitigate risks, fostering a culture of safety and scientific excellence.

Understanding the Hazard Landscape

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a close structural analog, 3-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , provides critical hazard information. According to its SDS, this compound is classified as:

  • Harmful if swallowed (Acute Toxicity, Oral)[1]

  • Causes skin irritation (Skin Irritant, Category 2)[1]

  • Causes serious eye irritation (Eye Irritant, Category 2)[1]

  • May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3)[1]

The core structure, 6-Bromo-1H-pyrrolo[3,2-b]pyridine, is also identified as a skin, eye, and respiratory irritant[2]. The presence of the phenylsulfonyl group, a common moiety in medicinal chemistry, necessitates a cautious approach, as sulfonyl-containing compounds can have a range of biological activities and potential hazards. Furthermore, the pyridine component suggests that care should be taken to avoid inhalation of any vapors, as pyridine itself is a skin and respiratory irritant[3].

Given this hazard profile, a multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum required PPE for handling this compound. The rationale for each piece of equipment is grounded in the known hazards of its structural components.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves (minimum 5-mil thickness)Provides a barrier against skin contact. Nitrile is recommended for its general resistance to a range of organic solvents and chemicals. Given that pyridine can penetrate nitrile gloves with prolonged contact, they should be changed immediately upon contamination[4]. Double gloving is recommended for extended operations.
Eye and Face Protection Chemical splash goggles and a face shieldProtects against splashes of the compound or solvents, which can cause serious eye irritation[1]. A face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a higher risk of splashing[5].
Body Protection Chemical-resistant laboratory coatA lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) protects the skin and personal clothing from accidental spills and contamination.
Respiratory Protection Use within a certified chemical fume hoodA properly functioning chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors, which may cause respiratory irritation[1][6]. For procedures with a high potential for aerosolization, or in the absence of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, subject to a formal risk assessment and institutional safety protocols.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing exposure risk. The following steps should be integrated into all workflows involving this compound.

Pre-Operational Checklist:
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly[7].

  • Assemble all PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.

  • Prepare a Decontamination Area: Designate a specific area for the removal and disposal of contaminated PPE.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

Donning PPE: A Sequential Approach

The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.

PPE_Donning_Sequence cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Goggles 2. Chemical Splash Goggles Lab_Coat->Goggles Face_Shield 3. Face Shield Goggles->Face_Shield Gloves 4. Nitrile Gloves Face_Shield->Gloves

A logical progression for donning PPE to minimize contamination.
Handling Protocol:
  • Work Within the Fume Hood: All handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood[6][8].

  • Maintain a Safe Working Distance: Keep all materials and operations at least six inches inside the plane of the fume hood sash to ensure proper airflow and containment[6][8][9].

  • Avoid Inhalation: Never put your head inside the fume hood[6].

  • Minimize Contamination: Use dedicated spatulas and glassware. If any material is spilled, decontaminate the area immediately according to your institution's protocols.

  • Immediate Glove Change: If a glove becomes contaminated, remove it immediately using the proper technique (see below) and wash your hands before donning a new glove.

Doffing PPE: The Decontamination Sequence

The removal of PPE is a critical step to prevent self-contamination. The following sequence should be followed:

PPE_Doffing_Sequence cluster_doffing PPE Doffing Sequence Gloves 1. Nitrile Gloves Face_Shield 2. Face Shield Gloves->Face_Shield Goggles 3. Chemical Splash Goggles Face_Shield->Goggles Lab_Coat 4. Lab Coat Goggles->Lab_Coat

A safe sequence for removing PPE to prevent exposure.

After removing all PPE, wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials and Chemical Waste

Proper disposal of both contaminated materials and the chemical itself is a critical component of laboratory safety and environmental responsibility.

Contaminated PPE and Materials:
  • Solid Waste: Used gloves, disposable lab coats, and any other contaminated solid materials (e.g., weighing paper, pipette tips) should be placed in a designated, sealed hazardous waste container.

  • Labeling: The container should be clearly labeled as "Halogenated Organic Solid Waste" and should list the chemical constituents.

Chemical Waste:
  • Halogenated Organic Waste Stream: As a brominated organic compound, this compound and any solutions containing it must be disposed of in a designated "Halogenated Organic Liquid Waste" container.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams. This is crucial for proper and cost-effective disposal by your institution's environmental health and safety department.

  • Labeling and Storage: Waste containers must be clearly labeled with the full chemical name and kept in a designated satellite accumulation area within the laboratory.

Always adhere to the specific chemical waste disposal guidelines provided by your institution's Environmental Health and Safety (EHS) department.

Conclusion: A Commitment to Safety

The responsible use of novel research chemicals like this compound is fundamental to advancing scientific discovery. By understanding the potential hazards and diligently implementing the PPE, operational, and disposal plans outlined in this guide, researchers can create a safe and productive laboratory environment. This commitment to safety not only protects individual researchers but also upholds the integrity of the scientific process.

References

  • Labconco Corporation. (2018). Fume Hood Basics: 5 Best Practices. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Henderson, T. (2025). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Lab Manager. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • University of California, San Diego. (n.d.). Guidelines For The Safe Use Of Laboratory Fume Hoods. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

  • Duke University. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • University of California, San Diego. (2024). Chemical Fume Hood Use Guidelines. Retrieved from [Link]

  • Lab Manager. (2025). Best Practices for Operating & Maintaining Your Chemical Fume Hood. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Duke University. (n.d.). Microflex Chemical Resistance Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.